Octanoylcarnitine
描述
Octanoylcarnitine is a natural product found in Schizosaccharomyces pombe and Paraburkholderia with data available.
Structure
3D Structure
属性
IUPAC Name |
3-octanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTATJFJDMJMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14919-35-8 (chloride) | |
| Record name | Octanoylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID201316442 | |
| Record name | Octanoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3671-77-0 | |
| Record name | Octanoylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCTANOYLCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1HB7P0O16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of Octanoylcarnitine in Mitochondrial Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanoylcarnitine, an acylcarnitine with an eight-carbon acyl chain, serves as a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Its concentration in biological fluids is a direct reflection of the flux through this vital energy-producing pathway. Consequently, this compound has emerged as a paramount biomarker for the diagnosis and monitoring of inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). This technical guide provides an in-depth exploration of the biochemical role of this compound, its clinical significance in MCADD, detailed experimental protocols for its quantification, and a summary of key quantitative data.
Introduction: The Landscape of Fatty Acid Oxidation
Mitochondrial fatty acid beta-oxidation (FAO) is a fundamental catabolic process that provides a significant source of ATP, particularly during periods of fasting or prolonged physical activity.[1] This pathway involves the sequential breakdown of fatty acyl-CoA molecules into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle.[2] The entry of long-chain fatty acids into the mitochondrial matrix is dependent on the carnitine shuttle, a transport system that facilitates their passage across the inner mitochondrial membrane.[3][4][5] Medium-chain fatty acids (MCFAs), such as octanoic acid, also utilize this shuttle, albeit with some differences in their initial activation and transport.
The Biochemical Journey of this compound
This compound is formed during the metabolism of octanoyl-CoA, the activated form of octanoic acid. Its primary roles are as an intermediate in the transport of medium-chain fatty acids into the mitochondria and as a key indicator of metabolic flux.
The Carnitine Shuttle and Formation of this compound
The transport of fatty acids into the mitochondrial matrix is a meticulously regulated process, orchestrated by the carnitine shuttle. This process is essential for making fatty acids available for beta-oxidation.
Caption: The Carnitine Shuttle Pathway for Medium-Chain Fatty Acids.
The key steps involving this compound are:
-
Activation: Octanoic acid in the cytosol is activated to octanoyl-CoA by acyl-CoA synthetase.
-
Esterification: Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the octanoyl group from CoA to carnitine, forming this compound.[5][6]
-
Translocation: this compound is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[3][6]
-
Re-esterification: Inside the matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, converting this compound back to octanoyl-CoA and releasing free carnitine.[5][6]
Beta-Oxidation of Octanoyl-CoA
Once inside the mitochondrial matrix, octanoyl-CoA enters the beta-oxidation spiral, a four-step process that shortens the fatty acyl chain by two carbons in each cycle.
Caption: The Medium-Chain Fatty Acid Beta-Oxidation Spiral.
The initial and rate-limiting step for medium-chain fatty acids is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD). This enzyme is crucial for the dehydrogenation of octanoyl-CoA.[2][7]
This compound as a Biomarker for MCADD
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid oxidation.[8] A deficiency in the MCAD enzyme leads to a blockage in the beta-oxidation of medium-chain fatty acids. This results in the accumulation of octanoyl-CoA in the mitochondrial matrix, which is then converted to this compound and exported out of the mitochondria. Consequently, individuals with MCADD exhibit significantly elevated levels of this compound in their blood and other tissues.[9][10]
The measurement of this compound is a primary tool in newborn screening programs worldwide for the early detection of MCADD.[8][11] Early diagnosis and dietary management, primarily avoiding fasting, can prevent life-threatening metabolic crises, such as hypoketotic hypoglycemia, lethargy, and coma.
Quantitative Data on this compound Levels
The concentration of this compound is a key diagnostic parameter. The following tables summarize typical concentrations found in healthy newborns and those with MCADD, as determined by tandem mass spectrometry (MS/MS) of dried blood spots.
Table 1: this compound (C8) Levels in Healthy Newborns
| Study | Number of Subjects | Median C8 Concentration (μmol/L) | Range/Max C8 Concentration (μmol/L) |
| Zytkovicz et al. (2001)[9] | 113 | Not Reported | < 0.22 |
| Khalid et al. (2010)[12] | 227,098 | 0.05 - 0.06 | Not Applicable |
| Andresen et al. (2001)[13] | 6340 (Group B) | Not Reported | 0.05 - 0.25 |
Table 2: this compound (C8) Levels in Newborns with Confirmed MCADD
| Study | Number of Subjects | Median C8 Concentration (μmol/L) | Range of C8 Concentration (μmol/L) |
| Zytkovicz et al. (2001)[9] | 16 | 8.4 | 3.1 - 28.3 |
| Grosse et al. (2006)[14] | 20 (homozygous) | Not Reported | 7.0 - 36.8 |
| Grosse et al. (2006)[14] | 27 (heterozygous) | Not Reported | 0.5 - 28.6 |
| Wilcken et al. (2007)[8] | 45 | Not Reported | Elevated in 44/45 patients |
Experimental Protocols for this compound Analysis
The gold standard for the quantification of this compound and other acylcarnitines is tandem mass spectrometry (MS/MS).[15][16][17] This technique offers high sensitivity, specificity, and throughput, making it ideal for newborn screening and clinical diagnostics.
Acylcarnitine Profiling from Dried Blood Spots (DBS) by MS/MS
This protocol outlines the general steps for the analysis of acylcarnitines from dried blood spots.
Caption: Experimental Workflow for Acylcarnitine Analysis from DBS.
Detailed Methodology:
-
Sample Preparation:
-
A 3 mm disc is punched from a dried blood spot on a Guthrie card and placed into a well of a 96-well microtiter plate.[15]
-
Extraction: 100 µL of a methanol solution containing a mixture of stable isotope-labeled internal standards (e.g., d3-octanoylcarnitine) is added to each well.[15] The plate is then agitated to facilitate the extraction of acylcarnitines from the blood spot.
-
The supernatant is transferred to a new 96-well plate.
-
-
Derivatization (Butylation):
-
The extracted acylcarnitines are derivatized to their butyl esters to improve their chromatographic and mass spectrometric properties.
-
This is typically achieved by adding a solution of 3N hydrochloric acid in n-butanol and incubating at an elevated temperature (e.g., 65°C for 15-20 minutes).[9]
-
-
Evaporation and Reconstitution:
-
The butanol is evaporated to dryness under a stream of nitrogen or using a vacuum concentrator.[15]
-
The dried residue is reconstituted in a suitable mobile phase for MS/MS analysis.
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
Instrumentation: A tandem mass spectrometer, typically a triple quadrupole instrument, equipped with an electrospray ionization (ESI) source is used.[15]
-
Ionization: ESI is used to generate protonated molecular ions [M+H]+ of the butylated acylcarnitines.[15]
-
Scan Mode: A precursor ion scan of m/z 85 is commonly employed. The carnitine moiety of all acylcarnitines fragments to produce a characteristic product ion at m/z 85. By scanning for all parent ions that produce this fragment, a profile of all acylcarnitines in the sample can be generated in a single analysis.
-
-
Data Analysis and Quantification:
-
The concentration of each acylcarnitine is determined by comparing the ion intensity of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.
-
The results are typically reported in μmol/L.
-
Conclusion
This compound is a central molecule in the intricate process of medium-chain fatty acid oxidation. Its role as a transport intermediate is fundamental to energy metabolism. Furthermore, its accumulation in MCADD has established it as an indispensable biomarker in modern medicine, enabling the early detection and management of this potentially devastating inherited disorder. The continued refinement of analytical techniques, such as tandem mass spectrometry, will further enhance our understanding of the nuanced roles of this compound and other acylcarnitines in health and disease, paving the way for improved diagnostic strategies and therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. Carnitine transport system - WikiLectures [wikilectures.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Blood acylcarnitine levels in normal newborns and heterozygotes for medium-chain acyl-CoA dehydrogenase deficiency: a relationship between genotype and biochemical phenotype? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.aap.org [publications.aap.org]
- 15. benchchem.com [benchchem.com]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
The Role of Octanoylcarnitine in Mitochondrial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanoylcarnitine, a medium-chain acylcarnitine, plays a pivotal role in mitochondrial energy metabolism. It serves as a crucial intermediate in the transport and oxidation of octanoic acid, an eight-carbon fatty acid. This technical guide provides an in-depth exploration of the function of this compound within the mitochondria, detailing its metabolic pathway, the enzymes involved, and its significance in both health and disease. The guide further presents key quantitative data, detailed experimental protocols for its study, and visual representations of the associated metabolic and experimental workflows to support researchers, scientists, and drug development professionals in this field.
Introduction
Mitochondrial fatty acid β-oxidation (FAO) is a fundamental catabolic process that provides a significant source of cellular energy, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The transport of fatty acids into the mitochondrial matrix is a critical and tightly regulated step in this process. While long-chain fatty acids require the carnitine shuttle, composed of carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2), the metabolism of medium-chain fatty acids has distinct features. This compound emerges as a key metabolite in the pathway of medium-chain fatty acid oxidation, and its study offers insights into mitochondrial function and dysfunction.
The Function of this compound in Mitochondrial Metabolism
This compound is an ester of carnitine and octanoic acid. Its primary function is to facilitate the transport of octanoyl-CoA into the mitochondrial matrix for subsequent β-oxidation. While medium-chain fatty acids can cross the inner mitochondrial membrane in their free form to some extent, their conversion to acylcarnitines significantly enhances their entry and subsequent oxidation.
Once inside the mitochondrial matrix, this compound is converted back to octanoyl-CoA by the enzyme carnitine octanoyltransferase (CROT) or, to a lesser extent, by carnitine acetyltransferase (CrAT). Octanoyl-CoA then enters the β-oxidation spiral, undergoing a series of four enzymatic reactions to yield acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP.
In certain metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the β-oxidation of medium-chain fatty acids is impaired. This leads to an accumulation of this compound and other medium-chain acylcarnitines in the mitochondria, which can then be detected in the blood and urine, serving as a key diagnostic marker.[1]
Quantitative Data
The following tables summarize key quantitative data related to this compound in mitochondrial metabolism.
Table 1: Plasma this compound Concentrations
| Condition | Analyte | Concentration (µmol/L) | Sample Type | Reference(s) |
| Healthy Newborns | This compound | < 0.22 | Dried Blood Spot | [2] |
| Healthy Adults | This compound | 0.04 - 0.4 | Plasma | |
| MCAD Deficiency (Newborns) | This compound | 3.1 - 28.3 (Median: 8.4) | Dried Blood Spot | [2] |
| MCAD Deficiency (Older Patients) | This compound | 0.33 - 4.4 (Median: 1.57) | Dried Blood Spot | [2] |
Table 2: Mitochondrial Oxygen Consumption Rates with this compound
| Tissue/Cell Type | Substrate | State 3 Respiration (nmol O₂/min/mg protein) | State 4 Respiration (nmol O₂/min/mg protein) | Reference(s) |
| Isolated Rat Kidney Mitochondria | 10 µM this compound | 20 ± 1.7 | 16 ± 2.6 | |
| Isolated Rat Kidney Mitochondria | 10 µM this compound + 2 mM Malate | ~110 | ~48 | [3] |
| Isolated Rat Kidney Mitochondria | 10 µM this compound + 5 mM Succinate | ~380 | ~112 | [3] |
Table 3: Enzyme Kinetics for CPT2 and CrAT with Octanoyl-CoA
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |
| Carnitine Palmitoyltransferase II (CPT2) | Octanoyl-CoA | ~5-15 | - | |
| Carnitine Acetyltransferase (CrAT) | Octanoyl-CoA | 24 | - | [4] |
Experimental Protocols
Measurement of Mitochondrial Respiration using High-Resolution Respirometry (Oroboros O2k)
This protocol outlines the measurement of this compound-supported respiration in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration Medium (MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA (fatty acid-free), pH 7.1.
-
Substrates and Inhibitors: this compound, Malate, ADP, Oligomycin, FCCP, Rotenone, Antimycin A.
Procedure:
-
Chamber Preparation: Calibrate the Oroboros O2k chambers with MiR05 at 37°C.
-
Mitochondria Addition: Add a standardized amount of isolated mitochondria (e.g., 0.05 - 0.1 mg/mL) to each chamber.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
State 2 (Leak Respiration): Add malate (2 mM) to provide a source of oxaloacetate.
-
State 2 with this compound: Add this compound (e.g., 10-20 µM) to initiate fatty acid oxidation-supported leak respiration.
-
State 3 (Oxidative Phosphorylation): Add ADP (e.g., 2.5 mM) to stimulate ATP synthesis.
-
State 4o (Oligomycin-induced Leak): Add oligomycin (e.g., 2.5 µg/mL) to inhibit ATP synthase and measure leak respiration in the presence of substrate.
-
ETS Capacity (Uncoupled Respiration): Titrate FCCP (e.g., in 0.5 µM steps) to uncouple the electron transport system (ETS) from ATP synthesis and measure the maximum respiratory capacity.
-
Complex I Inhibition: Add rotenone (0.5 µM) to inhibit Complex I.
-
Complex III Inhibition: Add antimycin A (2.5 µM) to inhibit Complex III and measure residual oxygen consumption (ROX).
-
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)
This protocol provides a general workflow for the quantification of this compound in biological samples.
Materials:
-
Plasma, serum, or dried blood spot sample.
-
Internal standard (e.g., deuterated this compound).
-
Methanol for protein precipitation.
-
n-butanol with 3N HCl for derivatization.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
To a plasma/serum sample, add the internal standard and precipitate proteins with cold methanol.
-
For dried blood spots, punch out a small disc and extract with a methanol solution containing the internal standard.
-
-
Derivatization: Evaporate the supernatant and derivatize the acylcarnitines to their butyl esters by heating with butanolic HCl.
-
MS/MS Analysis:
-
Reconstitute the dried sample in the mobile phase.
-
Inject the sample into the mass spectrometer.
-
Analyze using electrospray ionization in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. The precursor ion for butylated this compound is m/z 358.4, which fragments to a product ion of m/z 85.
-
-
Data Analysis: Quantify the concentration of this compound by comparing its peak area to that of the internal standard.
Visualization of Pathways and Workflows
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Workflow for Studying this compound Metabolism
Caption: Experimental workflow for this compound analysis.
Conclusion
This compound is a vital metabolite in mitochondrial fatty acid metabolism, playing a key role in the transport and oxidation of medium-chain fatty acids. Its measurement provides a valuable tool for diagnosing and understanding metabolic disorders related to fatty acid oxidation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of the function and regulation of this compound will be instrumental in developing novel therapeutic strategies for a range of metabolic diseases.
References
- 1. Mitochondrial Respiration XF Cell Mito Stress Test | Agilent [agilent.com]
- 2. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Synthesis of Octanoylcarnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanoylcarnitine is a critical intermediate in the mitochondrial β-oxidation of medium-chain fatty acids. Its endogenous synthesis is a key step in cellular energy metabolism, and its quantification in biological fluids serves as an important biomarker for several inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the core enzymatic pathways responsible for this compound biosynthesis, detailing the involved enzymes, their kinetics, and subcellular localization. Furthermore, this guide presents detailed experimental protocols for the quantification of this compound and the assessment of key enzyme activities, alongside visualizations of the pertinent biochemical pathways and experimental workflows.
Core Synthesis Pathways of this compound
The endogenous synthesis of this compound is intricately linked to the catabolism of fatty acids within the mitochondrial matrix. The primary pathway involves the esterification of octanoyl-CoA with L-carnitine, a reaction catalyzed by carnitine acyltransferases.
Mitochondrial β-Oxidation and the Generation of Octanoyl-CoA
Medium-chain fatty acids, such as octanoic acid, are activated to their coenzyme A (CoA) thioesters in the mitochondrial matrix. Octanoyl-CoA is a key substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which catalyzes the first step of the β-oxidation spiral for medium-chain fatty acids. In conditions where MCAD activity is impaired, or when the flux through β-oxidation is high, octanoyl-CoA can accumulate in the mitochondrial matrix.
Enzymatic Conversion to this compound
The accumulation of octanoyl-CoA drives its conversion to this compound through the action of two key enzymes:
-
Carnitine Palmitoyltransferase 2 (CPT2): Located on the inner mitochondrial membrane, CPT2 is primarily known for its role in the carnitine shuttle, where it converts long-chain acylcarnitines back to their CoA esters for β-oxidation. However, CPT2 can also catalyze the reverse reaction, esterifying medium-chain acyl-CoAs, including octanoyl-CoA, to their corresponding acylcarnitines. This function is particularly important for exporting excess or non-metabolizable acyl groups from the mitochondria to prevent the sequestration of free Coenzyme A.
-
Carnitine Octanoyltransferase (CROT): While predominantly localized to peroxisomes, where it facilitates the transport of medium and long-chain fatty acids out of the organelle, CROT activity has also been implicated in mitochondrial fatty acid metabolism.[1][2][3] It can catalyze the reversible transfer of an octanoyl group from CoA to L-carnitine.
The resulting this compound can then be transported out of the mitochondria into the cytoplasm and subsequently into the circulation via the Carnitine/Acylcarnitine Translocase (CACT) , an antiporter in the inner mitochondrial membrane.
Data Presentation
Key Enzymes and Transporters
| Component | Gene | Cellular Localization | Function in this compound Synthesis |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | ACADM | Mitochondrial Matrix | Generates octanoyl-CoA as an intermediate in β-oxidation. |
| Carnitine Palmitoyltransferase 2 (CPT2) | CPT2 | Inner Mitochondrial Membrane | Catalyzes the conversion of octanoyl-CoA and L-carnitine to this compound and CoA. |
| Carnitine Octanoyltransferase (CROT) | CROT | Peroxisomes, Mitochondria | Catalyzes the formation of this compound from octanoyl-CoA and L-carnitine. |
| Carnitine/Acylcarnitine Translocase (CACT) | SLC25A20 | Inner Mitochondrial Membrane | Transports this compound out of the mitochondrial matrix in exchange for free carnitine. |
Substrate and Inhibitor Concentrations
| Molecule | Typical Intracellular Concentration | Notes |
| L-Carnitine | 1-5 mM[4] | Can be a limiting substrate for this compound synthesis. |
| Octanoyl-CoA | Low nanomolar range (estimated)[5] | Tightly regulated and buffered by acyl-CoA binding proteins. Can increase significantly in metabolic disorders. |
| Malonyl-CoA | 1-6 µM (physiological) | A known inhibitor of CROT. |
Enzyme Kinetic Parameters
Comprehensive kinetic data for the interaction of CPT2 and CROT with octanoyl-CoA is limited in the literature. The following provides a summary of known characteristics.
| Enzyme | Substrate | Km | Vmax | Inhibitors |
| CPT2 | Medium-chain acyl-CoAs | - | - | - |
| CROT | Octanoyl-CoA | - | - | Malonyl-CoA (Ki = 106 µM) |
Note: The substrate specificity of CPT2 and CROT for various acyl-CoAs has been studied, with CROT showing optimal activity with C6 or C8 acyl groups.
Experimental Protocols
Quantification of this compound by Tandem Mass Spectrometry (MS/MS)
This protocol outlines the analysis of this compound from dried blood spots (DBS), a common application in newborn screening.
Materials:
-
Methanol (HPLC grade)
-
Deuterated internal standard mixture (including [D3]-octanoylcarnitine) in methanol
-
n-Butanol
-
3N HCl in n-butanol or acetyl chloride
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator or vacuum concentrator
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Dried Blood Spot):
-
Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.
-
Add 100 µL of methanol containing the deuterated internal standards to each well.
-
Seal the plate and shake for 30 minutes at room temperature to extract the acylcarnitines.
-
Transfer the methanol extract to a new 96-well plate.
-
Evaporate the methanol to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization (Butylation):
-
Add 50 µL of 3N HCl in n-butanol (or a freshly prepared solution of acetyl chloride in n-butanol) to each well.
-
Seal the plate and heat at 65°C for 15 minutes. This converts the acylcarnitines to their butyl esters.
-
Evaporate the butanol to dryness under nitrogen or in a vacuum concentrator.
-
-
Analysis by MS/MS:
-
Reconstitute the dried residue in an appropriate mobile phase for flow injection analysis.
-
Analyze the samples using a tandem mass spectrometer operating in positive ion ESI mode.
-
Use a precursor ion scan of m/z 85 to detect all acylcarnitines.
-
Quantify this compound by comparing the signal intensity of the endogenous analyte to its corresponding deuterated internal standard using multiple reaction monitoring (MRM).
-
Carnitine Acyltransferase Activity Assay
This spectrophotometric assay can be adapted to measure the activity of CPT2 or CROT using octanoyl-CoA as a substrate. The principle is based on the detection of free CoA-SH released from the reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
DTNB solution: 10 mM in Assay Buffer
-
L-Carnitine solution: 10 mM in deionized water
-
Octanoyl-CoA solution: 1 mM in deionized water
-
Isolated mitochondria or purified enzyme preparation
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture:
-
800 µL Assay Buffer
-
100 µL DTNB solution
-
50 µL L-Carnitine solution
-
-
Background Measurement: Add the enzyme source (e.g., 20-50 µg of mitochondrial protein) to the cuvette and mix. Monitor the absorbance at 412 nm until a stable baseline is achieved. This accounts for any non-enzymatic reaction.
-
Initiate Reaction: Add 50 µL of the octanoyl-CoA solution to the cuvette to start the reaction.
-
Monitor Absorbance: Immediately begin recording the increase in absorbance at 412 nm for 5-10 minutes. The rate of change in absorbance is proportional to the enzyme activity.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Fibroblast Cell Culture for Fatty Acid Oxidation Studies
Cultured human fibroblasts are a valuable model system for studying inborn errors of fatty acid oxidation.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Culture flasks or plates
-
Stable isotope-labeled octanoic acid (e.g., [¹³C₈]-octanoic acid)
Procedure:
-
Cell Culture:
-
Culture human skin fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Grow cells to confluence in T-25 flasks or 6-well plates.
-
-
Incubation with Labeled Substrate:
-
On the day of the experiment, aspirate the culture medium and wash the fibroblast monolayer twice with PBS.
-
Add fresh culture medium containing the stable isotope-labeled octanoic acid at a final concentration of 10-100 µM.
-
Incubate the cells for 24-72 hours at 37°C.
-
-
Metabolite Analysis:
-
After incubation, collect the culture medium.
-
Harvest the cells and combine with the medium.
-
Extract the acylcarnitines from the combined sample and analyze by tandem mass spectrometry as described in Protocol 3.1 to determine the amount of labeled this compound produced.
-
Mandatory Visualizations
Caption: Mitochondrial pathway of endogenous this compound synthesis.
Caption: Workflow for this compound quantification by MS/MS.
Caption: Workflow for carnitine acyltransferase activity assay.
References
- 1. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]
- 4. Isolated Mitochondria Characterization [protocols.io]
- 5. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
Octanoylcarnitine as a Biomarker for MCAD Deficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid β-oxidation, with an incidence of approximately 1 in 10,000 to 20,000 births.[1] This autosomal recessive disorder results from mutations in the ACADM gene, leading to a deficiency of the MCAD enzyme.[2][3] This enzyme catalyzes the initial dehydrogenation step in the mitochondrial β-oxidation of medium-chain fatty acids (6-12 carbons).[4] Impaired fatty acid oxidation leads to an inability to produce sufficient energy during periods of fasting or metabolic stress, resulting in hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma and sudden death.[1][4] Early diagnosis and management are critical to prevent these life-threatening complications.
Octanoylcarnitine (C8), a derivative of the eight-carbon fatty acid octanoic acid, has emerged as a highly sensitive and specific biomarker for the diagnosis of MCAD deficiency.[5] Its detection and quantification, primarily through tandem mass spectrometry (MS/MS), form the cornerstone of newborn screening programs worldwide, enabling pre-symptomatic diagnosis and intervention.[3][6] This guide provides a comprehensive overview of this compound as a biomarker for MCAD deficiency, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Quantitative Data on this compound Levels
The concentration of this compound in biological samples, particularly dried blood spots from newborns, is a critical diagnostic indicator for MCAD deficiency. The tables below summarize the quantitative data from various studies, highlighting the distinct differences in this compound levels between individuals with MCAD deficiency and unaffected controls.
| Population | Analyte | Concentration (μmol/L) | Notes | Reference |
| Healthy Newborns | This compound (C8) | Max: 0.22 | Majority at or below the detection limit. | [7][8] |
| Newborns with MCAD Deficiency (<3 days) | This compound (C8) | Median: 8.4 (Range: 3.1-28.3) | Significantly higher than in older patients. | [7][8] |
| Older Patients with MCAD Deficiency (8 days - 7 years) | This compound (C8) | Median: 1.57 (Range: 0.33-4.4) | Concentrations are lower than in the neonatal period but still elevated. | [7][8] |
| General Population (Median) | This compound (C8) | 0.1 | [5] | |
| Newborns with MCAD Deficiency (General Range) | This compound (C8) | 0.36 - 43.91 | Average of 11.2, median of 8.6. | [9] |
| Genotype | Analyte | Mean Concentration (μmol/L) | Range (μmol/L) | Reference |
| Homozygous for c.985A>G | This compound (C8) | 13.8 | 9-22 | [10] |
| Compound Heterozygotes | This compound (C8) | 2.6 | 1.9-3.2 | [10] |
| Homozygous for c.985A>G (NBS) | This compound (C8) | 23.4 ± 19.6 | [10] | |
| At least one other pathogenic variant (NBS) | This compound (C8) | 6.6 ± 3.0 | [10] | |
| Homozygous for c.985A>G (Lifetime plasma) | This compound (C8) | 6.2 ± 5 | [10] | |
| At least one other pathogenic variant (Lifetime plasma) | This compound (C8) | 3.6 ± 1.9 | [10] |
Experimental Protocol: Quantification of this compound by Tandem Mass Spectrometry
The analysis of acylcarnitines, including this compound, from dried blood spots using flow-injection tandem mass spectrometry is a widely adopted method for newborn screening.[11]
1. Sample Preparation
-
Materials: Dried blood spot collection cards, methanol containing deuterated internal standards (e.g., this compound-d3), microtiter plates, plate shaker, nitrogen evaporator.
-
Procedure:
-
A 3 mm disc is punched from the dried blood spot into a well of a 96-well microtiter plate.
-
100 µL of a methanol solution containing known concentrations of deuterated internal standards is added to each well.
-
The plate is covered and agitated on a plate shaker for 30 minutes to extract the acylcarnitines.
-
The supernatant is transferred to a new microtiter plate.
-
The solvent is evaporated to dryness under a gentle stream of nitrogen.
-
2. Derivatization (Butylation)
-
Materials: 3N butanolic-HCl, heating block.
-
Procedure:
-
60 µL of 3N butanolic-HCl is added to each well of the dried extract.
-
The plate is sealed and heated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.
-
The butanolic-HCl is evaporated to dryness under a stream of nitrogen.
-
3. Reconstitution and Analysis
-
Materials: Mobile phase (e.g., 80% acetonitrile in water), tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Procedure:
-
The dried residue is reconstituted in 100 µL of the mobile phase.
-
The plate is placed in the autosampler of the mass spectrometer.
-
The sample is introduced into the mass spectrometer via flow injection.
-
4. Tandem Mass Spectrometry (MS/MS) Analysis
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions of the acylcarnitine butyl esters.
-
Detection: The analysis is performed in precursor ion scanning mode. The instrument is set to detect all parent ions that fragment to produce a specific daughter ion, which for butyl-esterified carnitine derivatives is m/z 85.
-
Quantification: The concentration of this compound is determined by comparing the ion intensity of the analyte to that of its corresponding deuterated internal standard.
Visualizations
Metabolic Pathway of Medium-Chain Fatty Acid Oxidation
Caption: Mitochondrial β-oxidation pathway highlighting the enzymatic block in MCAD deficiency.
Experimental Workflow for Newborn Screening
Caption: Workflow for MCAD deficiency diagnosis from newborn screening to confirmation.
Diagnostic Logic for MCAD Deficiency
Caption: Logical relationship of biomarkers and genetic testing in diagnosing MCAD deficiency.
Conclusion
This compound is an indispensable biomarker for the diagnosis of MCAD deficiency. Its marked elevation in affected individuals allows for highly accurate and early detection through newborn screening programs. The quantification of this compound by tandem mass spectrometry is a robust and reliable method that has significantly improved the prognosis for individuals with this disorder by enabling timely intervention and management. Further research into genotype-phenotype correlations and the long-term outcomes of individuals identified through newborn screening will continue to refine our understanding and clinical management of MCAD deficiency.
References
- 1. idph.state.il.us [idph.state.il.us]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MCAD [gmdi.org]
- 4. revvity.com [revvity.com]
- 5. publications.aap.org [publications.aap.org]
- 6. benchchem.com [benchchem.com]
- 7. Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 221 Newborn-Screened Neonates with Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency: Findings from the Inborn Errors of Metabolism Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentrations of Octanoylcarnitine in Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoylcarnitine (C8) is a crucial intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. As an acylcarnitine, it is formed from the conjugation of octanoyl-CoA and L-carnitine, a reaction catalyzed by carnitine octanoyltransferase (CROT). This process facilitates the transport of medium-chain fatty acids across the inner mitochondrial membrane for subsequent energy production. The concentration of this compound in plasma is a critical biomarker for monitoring fatty acid oxidation (FAO) disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the physiological concentrations of this compound in human plasma, detailed experimental protocols for its quantification, and an exploration of its role in metabolic pathways.
Data Presentation: Physiological Plasma Concentrations of this compound
The physiological concentrations of this compound in plasma are typically low and can vary with age. The following table summarizes quantitative data from various studies. It is important to note that reference ranges may vary slightly between laboratories due to differences in methodology and patient populations.
| Age Group | Concentration (µmol/L) | Notes |
| Newborns (≤ 7 days) | < 0.19 | Reference range from a clinical laboratory. |
| Newborns (healthy) | Maximum of 0.22 | From a study of 113 randomly collected filter paper blood spots. The majority were at or below the detection limit.[1] |
| Newborns (unaffected) | Median: 0.08 (IQR 0.06–0.11) in girls, 0.09 (IQR 0.07–0.12) in boys. | Data from a large-scale newborn screening study. Concentrations remained relatively constant during the first 2 weeks of life.[2] |
| Infants and Children (8 days - 7 years) | < 0.45 | Reference range from a clinical laboratory. |
| Adults (≥ 8 years) | < 0.78 | Reference range from a clinical laboratory. |
| Adults (optimal range) | 0 - 0.27 | As suggested by a health data interpretation service.[3] |
Note: Concentrations can be significantly elevated in individuals with metabolic disorders such as MCAD deficiency. In newborns with confirmed MCAD deficiency, this compound levels can be highly increased, with a median of 8.4 µmol/L (range 3.1-28.3 µmol/L).[1]
Experimental Protocols: Quantification of this compound in Plasma
The gold-standard method for the quantification of this compound and other acylcarnitines in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and throughput.
Sample Preparation: Protein Precipitation and Extraction
The initial step involves the removal of proteins from the plasma sample, which can interfere with the analysis.
-
Materials:
-
Plasma (collected in EDTA or heparin tubes)
-
Cold acetonitrile (HPLC grade)
-
Deuterated internal standard (e.g., d3-octanoylcarnitine) in methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette a small volume of plasma (typically 10-50 µL) into a microcentrifuge tube.
-
Add a defined volume of cold acetonitrile (usually 3 volumes) containing the deuterated internal standard. The internal standard is crucial for accurate quantification as it corrects for sample loss during preparation and matrix effects during analysis.
-
Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the acylcarnitines, to a new tube or a 96-well plate for further processing.
-
Optional Derivatization: Butylation
To enhance the sensitivity and chromatographic properties of acylcarnitines, they are often derivatized to their butyl esters.
-
Materials:
-
n-butanol with 5% (v/v) acetyl chloride
-
Nitrogen evaporator or vacuum concentrator
-
Heating block or incubator
-
-
Procedure:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Add 100 µL of n-butanol containing 5% v/v acetyl chloride to the dried residue.
-
Incubate the mixture at 60°C for 20 minutes with shaking.
-
Evaporate the butanol to dryness.
-
Reconstitute the dried, derivatized sample in a suitable solvent (e.g., methanol/water mixture) before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Instrumentation: A tandem mass spectrometer (typically a triple quadrupole) equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatography:
-
Column: A reversed-phase column, such as a C18 column, is commonly used for the separation of acylcarnitines.
-
Mobile Phases: The mobile phases typically consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid and ammonium acetate to improve ionization and peak shape.
-
Gradient Elution: A gradient elution program is employed to separate the different acylcarnitine species based on their chain length and polarity.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]+ of the acylcarnitines.
-
Detection: Multiple Reaction Monitoring (MRM) is the most common scan mode for quantification. This involves selecting the precursor ion (the protonated molecule of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences from other molecules in the sample. For this compound, a characteristic fragmentation is the loss of the carnitine headgroup, resulting in a prominent product ion at m/z 85.
-
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic pathway of this compound.
Role of this compound in Metabolic Signaling
This compound is a key player in cellular energy homeostasis. Its primary role is not as a classical signaling molecule that binds to receptors to initiate a signaling cascade. Instead, its concentration in the plasma and within cellular compartments acts as a signal of the metabolic state, particularly the flux of fatty acid oxidation.
The formation of this compound is essential for the transport of medium-chain fatty acids into the mitochondria for beta-oxidation. This process is tightly regulated. Carnitine palmitoyltransferase I (CPT1), the enzyme responsible for the formation of acylcarnitines, is a key regulatory point in fatty acid oxidation.
Elevated levels of this compound in the plasma are a strong indicator of a disruption in the beta-oxidation pathway. In MCAD deficiency, the enzyme responsible for the first step of beta-oxidation of medium-chain fatty acids is defective. This leads to an accumulation of octanoyl-CoA in the mitochondrial matrix, which is then converted to this compound and exported from the mitochondria and the cell, resulting in high plasma concentrations.
Therefore, the concentration of this compound can be viewed as a metabolic signal that reflects the balance between fatty acid supply and the capacity of the mitochondrial beta-oxidation pathway. In a broader sense, acylcarnitine profiles provide a "snapshot" of cellular metabolism, revealing patterns of accumulated metabolites that can guide the diagnosis of specific metabolic disorders and inform therapeutic interventions. Recent research also suggests a role for carnitine O-octanoyltransferase (CROT) in fatty acid metabolism and mitochondrial function, with implications for conditions like vascular calcification.
References
- 1. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Octanoylcarnitine and its Link to Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome, a constellation of conditions including insulin resistance, abdominal obesity, dyslipidemia, and hypertension, presents a significant and escalating global health challenge. Emerging evidence has implicated acylcarnitines, intermediates of fatty acid and amino acid metabolism, as key players in the pathophysiology of this syndrome. Among these, octanoylcarnitine (C8), a medium-chain acylcarnitine, has garnered considerable attention. Elevated circulating levels of this compound are increasingly recognized as a biomarker of mitochondrial dysfunction and incomplete fatty acid oxidation, processes intrinsically linked to the development of insulin resistance and other facets of metabolic syndrome. This technical guide provides an in-depth analysis of the current understanding of this compound's role in metabolic syndrome, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways to support further research and therapeutic development in this critical area.
Introduction: The Emerging Role of Acylcarnitines in Metabolic Disease
Carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][2][3] The balance between free carnitine and various acylcarnitine species provides a snapshot of mitochondrial fuel selection and oxidative capacity.[1] In states of metabolic health, fatty acid supply is matched by oxidative demand. However, in conditions characterized by nutrient excess and insulin resistance, such as obesity and type 2 diabetes, the rate of fatty acid uptake by tissues like skeletal muscle and liver can exceed the capacity of the tricarboxylic acid (TCA) cycle.[4] This mismatch leads to the accumulation of incompletely oxidized fatty acid intermediates, which are esterified to carnitine and exported from the mitochondria as acylcarnitines, including this compound.[4][5]
Elevated plasma concentrations of this compound and other acylcarnitines are now considered reliable biomarkers of metabolic stress and are associated with insulin resistance, type 2 diabetes, and cardiovascular disease.[5][6][7] This accumulation is thought to be more than just a passive indicator, with evidence suggesting that acylcarnitines themselves may actively contribute to cellular dysfunction by inducing proinflammatory signaling and exacerbating mitochondrial stress.[8] Understanding the precise mechanisms by which this compound levels are regulated and how they impact cellular processes is therefore a key objective for the development of novel therapeutic strategies against metabolic syndrome.
Quantitative Data on this compound in Metabolic Syndrome
The following tables summarize quantitative findings from various studies, highlighting the association between this compound levels and components of the metabolic syndrome.
Table 1: Plasma this compound Concentrations in Relation to Insulin Resistance and Type 2 Diabetes
| Study Population | Condition | This compound (C8) Concentration (µM) | Key Findings & Reference |
| Obese and Type 2 Diabetes Subjects vs. Lean Controls | Insulin Resistance | Higher C8 levels in obese and diabetic subjects.[4] | C8 levels, along with C3, C5, and C6-carnitine, were elevated in individuals with obesity and type 2 diabetes compared to lean controls.[4] |
| Biracial Cohort with Parental History of T2D | Incident Prediabetes | >0.25 µmol/L (in combination with other acylcarnitines) | Octenoyl carnitine (C8:1) was a significant predictor of incident prediabetes.[9] |
| Mediterranean Population at High Cardiovascular Risk | Incident Type 2 Diabetes | Predictive model including acylcarnitines showed a higher risk.[7] | An acylcarnitine profile, including short- and long-chain species, was significantly associated with a higher risk of developing type 2 diabetes.[7] |
Table 2: this compound in Other Conditions Associated with Metabolic Syndrome
| Study Population | Condition | This compound (C8) Concentration (µM) | Key Findings & Reference |
| Patients with Stable Angina Pectoris | Cardiovascular Mortality | Associated with cardiovascular mortality.[6] | This compound was associated with cardiovascular mortality and reduced heart function.[6] |
| Diabetic Cardiomyopathy (DCM) Patients vs. T2DM Patients | Diabetic Cardiomyopathy | Positively correlated with the risk of DCM.[10] | A factor including this compound, hexanoylcarnitine, and decanoylcarnitine was positively correlated with the risk of DCM.[10] |
| Adults with Acute Respiratory Distress Syndrome (ARDS) | Hyperinflammatory Phenotype | Markedly elevated.[11] | This compound levels were shown to be markedly elevated in adults with ARDS exhibiting a hyperinflammatory phenotype.[11] |
Experimental Protocols
Accurate and reproducible quantification of this compound is crucial for research in this field. The most common and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol for Acylcarnitine Profiling in Plasma/Serum by LC-MS/MS
This protocol provides a general framework for the analysis of this compound and other acylcarnitines. Specific parameters may need to be optimized based on the instrumentation and specific research question.
3.1.1. Sample Preparation (Protein Precipitation)
-
Aliquoting: Pipette 10-50 µL of plasma or serum into a microcentrifuge tube.[12]
-
Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard mixture (e.g., d3-octanoylcarnitine) to each sample, calibrator, and quality control sample.[13] This is critical for accurate quantification.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to the plasma sample.[12][14]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[12]
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12][13]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., methanol/water) before injection into the LC-MS/MS system.[13]
3.1.2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP system) is required.[15]
-
Chromatographic Separation:
-
Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of acylcarnitines.[15][16]
-
Mobile Phases: A gradient elution is commonly employed using two mobile phases, for example:
-
Gradient: The specific gradient program will depend on the column and the specific acylcarnitines being analyzed but generally involves a gradual increase in the percentage of the organic mobile phase.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the most common mode for quantification. This involves selecting a specific precursor ion for this compound (m/z 288) and a specific product ion (m/z 85) resulting from its fragmentation in the collision cell.[17]
-
MRM Transitions for this compound:
-
Quantifier: 288 -> 85
-
Qualifier: 288 -> 229[17]
-
-
Internal Standard: The corresponding transition for the deuterated internal standard (e.g., d3-octanoylcarnitine, m/z 291 -> 85) is also monitored.[17]
-
3.1.3. Data Analysis
-
Quantification is achieved by calculating the ratio of the peak area of the analyte (this compound) to the peak area of the internal standard and comparing this ratio to a calibration curve constructed using standards of known concentrations.
Signaling Pathways and Logical Relationships
The accumulation of this compound is intricately linked to cellular metabolic pathways and can trigger specific signaling cascades. The following diagrams, generated using the DOT language, illustrate these relationships.
Fatty Acid β-Oxidation and the Origin of this compound
Caption: Mitochondrial fatty acid β-oxidation pathway and the formation of this compound.
Experimental Workflow for Investigating this compound and Metabolic Syndrome
Caption: A typical experimental workflow for metabolomic studies of this compound.
Proposed Signaling Cascade Linking Elevated this compound to Insulin Resistance
Caption: Proposed signaling pathways linking this compound to insulin resistance.
Conclusion and Future Directions
The evidence strongly supports a significant association between elevated this compound and the pathophysiology of metabolic syndrome. As a marker of incomplete fatty acid oxidation and mitochondrial stress, this compound provides a valuable window into the metabolic dysregulation that precedes and accompanies insulin resistance and related comorbidities. The standardized and robust quantification of this compound using LC-MS/MS offers a powerful tool for researchers and drug development professionals to diagnose, monitor disease progression, and evaluate the efficacy of therapeutic interventions targeting metabolic pathways.
Future research should focus on several key areas:
-
Mechanistic Clarity: Elucidating the precise molecular mechanisms by which this compound and other acylcarnitines induce proinflammatory signaling and impair insulin action.
-
Therapeutic Targeting: Investigating whether therapeutic strategies aimed at reducing acylcarnitine accumulation, either by enhancing mitochondrial efficiency or reducing fatty acid uptake, can ameliorate metabolic syndrome.
-
Clinical Utility: Conducting large-scale prospective studies to validate the predictive value of this compound as a biomarker for the early detection and risk stratification of individuals susceptible to developing metabolic syndrome.
By continuing to unravel the complexities of acylcarnitine metabolism, the scientific community can pave the way for novel diagnostic and therapeutic approaches to combat the growing epidemic of metabolic disease.
References
- 1. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylcarnitines, a warning signal for Type 2 diabetes [asbmb.org]
- 6. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma Acylcarnitines and Risk of Type 2 Diabetes in a Mediterranean Population at High Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medium & long-chain acylcarnitine’s relation to lipid metabolism as potential predictors for diabetic cardiomyopathy: a metabolomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 17. files.core.ac.uk [files.core.ac.uk]
The Biological Significance of Elevated Octanoylcarnitine Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoylcarnitine (C8-carnitine) is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester of carnitine and octanoic acid, a medium-chain fatty acid. The primary function of the carnitine shuttle system is to transport long-chain fatty acids into the mitochondrial matrix for β-oxidation. However, medium-chain fatty acids like octanoic acid can cross the inner mitochondrial membrane independently of the carnitine shuttle. Inside the mitochondria, they are activated to their coenzyme A (CoA) esters and undergo β-oxidation. Elevated levels of this compound in biological fluids are a significant biomarker for certain metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the biological significance of elevated this compound levels, including its role in disease, underlying molecular mechanisms, and its emerging role as a signaling molecule.
Data Presentation: Quantitative Levels of this compound
The concentration of this compound in biological fluids is a key diagnostic marker. The following tables summarize quantitative data from various studies.
Table 1: this compound Levels in Dried Blood Spots of Newborns
| Population | This compound (µmol/L) | Reference |
| Healthy Newborns (n=113) | < 0.22 (maximum) | [1][2][3] |
| Newborns with MCAD Deficiency (n=16, <3 days old) | 8.4 (median); 3.1 - 28.3 (range) | [1][2][3] |
| Older Patients with MCAD Deficiency (n=16, 8 days - 7 years) | 1.57 (median); 0.33 - 4.4 (range) | [1][2] |
Table 2: Plasma/Serum this compound Levels in Various Clinical Conditions
| Condition | Population | This compound Levels | Key Findings | Reference(s) |
| Type 2 Diabetes (T2D) | T2D patients vs. obese & lean controls | Significantly higher in T2D | Elevated levels of short- and medium-chain acylcarnitines in T2D. | [2] |
| Prediabetes (IGT) | Individuals with Impaired Glucose Tolerance | Higher than normal glucose tolerance | Elevated acetylcarnitine and other acylcarnitines. | [1] |
| Heart Failure (HF) | HF patients vs. controls | Increased in HF patients | Levels of various acylcarnitines, including medium-chain, are elevated. | [4][5] |
| Coronary Artery Disease (CAD) | Patients with CAD vs. healthy controls | Positively associated with CAD | This compound was associated with cardiovascular mortality and reduced heart function. | [6] |
| Sepsis | Septic shock non-survivors vs. survivors | Higher in non-survivors at enrollment | L-carnitine supplementation further increased acylcarnitine levels, more prominently in non-survivors. | [7][8] |
Core Biological Significance
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
The most well-established clinical significance of elevated this compound is its role as a primary biomarker for MCAD deficiency, an autosomal recessive inborn error of fatty acid metabolism. In MCAD deficiency, the enzyme responsible for the initial step of β-oxidation of medium-chain fatty acids (C6-C12) is defective. This leads to an accumulation of octanoyl-CoA, which is then converted to this compound by carnitine acetyltransferase (CrAT) or carnitine octanoyltransferase (CROT) and exported from the mitochondria. The resulting high levels of this compound are readily detectable in newborn screening programs using tandem mass spectrometry.[1][2][3]
Mitochondrial Dysfunction
Elevated levels of acylcarnitines, including this compound, are increasingly recognized as markers of mitochondrial dysfunction. In conditions of metabolic stress, such as insulin resistance, heart failure, and sepsis, the rate of fatty acid influx into the mitochondria can exceed the capacity of the β-oxidation pathway. This leads to an accumulation of acyl-CoAs, which can have detrimental effects, including inhibition of enzymatic function and depletion of the free CoASH pool. The conversion of these acyl-CoAs to acylcarnitines serves as a mechanism to buffer the intramitochondrial CoASH/acyl-CoA ratio and export the excess acyl groups from the mitochondria.[5] However, the accumulation of acylcarnitines themselves may also contribute to cellular dysfunction.
Cardiovascular Disease
Emerging evidence links elevated levels of medium-chain acylcarnitines, including this compound, to cardiovascular diseases. Studies have shown a positive association between this compound levels and the presence of coronary artery disease, cardiovascular mortality, and reduced heart function.[6] Furthermore, research suggests a role for carnitine O-octanoyltransferase (CROT) in vascular calcification. Increased CROT activity may lead to altered fatty acid metabolism and mitochondrial dysfunction in vascular smooth muscle cells, contributing to the calcification process.[1]
Inflammatory Signaling
Recent studies suggest that acylcarnitines, including those of medium-chain length, may act as signaling molecules that can activate pro-inflammatory pathways. Acylcarnitines have been shown to induce the expression of inflammatory cytokines and activate signaling pathways such as NF-κB and MAP kinases (JNK and ERK).[9] This pro-inflammatory effect may be mediated, in part, through pattern recognition receptors like Toll-like receptors (TLRs), although the precise mechanisms are still under investigation.[10][11][12][13]
Signaling Pathways and Molecular Mechanisms
dot
Figure 1: In MCAD deficiency, the block in β-oxidation leads to the accumulation of octanoyl-CoA, which is then converted to this compound.
dot
References
- 1. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 2. Increased Levels of Plasma Acylcarnitines in Obesity and Type 2 Diabetes and Identification of a Marker of Glucolipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating acylcarnitine profile in human heart failure: a surrogate of fatty acid metabolic dysregulation in mitochondria and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]
- 7. Septic Shock Nonsurvivors Have Persistently Elevated Acylcarnitines Following Carnitine Supplementation [ouci.dntb.gov.ua]
- 8. Septic Shock Non-Survivors Have Persistently Elevated Acylcarnitines Following Carnitine Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Octanoylcarnitine in Newborn Screening for Metabolic Disorders: A Technical Guide
Abstract
Newborn screening (NBS) for inborn errors of metabolism has become a cornerstone of preventative pediatric medicine, enabling the early detection and treatment of potentially devastating genetic disorders. Among the key biomarkers utilized, octanoylcarnitine (C8) has emerged as a critical analyte for the identification of medium-chain acyl-CoA dehydrogenase deficiency (MCADD), the most common defect in mitochondrial fatty acid β-oxidation. This technical guide provides an in-depth exploration of the role of this compound in newborn screening, detailing the underlying pathophysiology, analytical methodologies, data interpretation, and clinical significance. It is intended for researchers, scientists, and professionals in drug development engaged in the study and management of metabolic disorders.
Introduction to this compound and MCAD Deficiency
Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is an autosomal recessive inherited disorder that impairs the body's ability to break down medium-chain fatty acids for energy.[1] The deficiency lies in the ACADM gene, which codes for the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme.[2][3] This enzyme is crucial during periods of fasting or illness when glucose stores are depleted and fat becomes the primary energy source.[1]
In the absence of functional MCAD enzyme, medium-chain fatty acids, particularly octanoyl-CoA, accumulate in the mitochondria. This excess is then conjugated with carnitine to form this compound (C8), which is subsequently released into the bloodstream. Consequently, an elevated level of this compound in a newborn's blood is a primary and highly specific biomarker for MCADD.[1][4]
Untreated, MCADD can lead to severe metabolic crises characterized by hypoketotic hypoglycemia, lethargy, vomiting, seizures, coma, and potentially sudden death.[2][3] However, early detection through newborn screening and subsequent management, which primarily involves avoiding fasting and ensuring adequate caloric intake, allows for an excellent prognosis and prevents life-threatening complications.[2][5] The worldwide incidence of MCADD identified through screening is approximately 1 in 14,600.[6][7]
Pathophysiology: The Link Between MCAD Deficiency and Elevated this compound
Mitochondrial fatty acid β-oxidation (FAO) is a multi-step process that shortens fatty acyl-CoA molecules to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. The MCAD enzyme catalyzes the initial dehydrogenation step for fatty acids with chain lengths of 6 to 12 carbons.
In MCAD deficiency, this pathway is blocked at the medium-chain level. The resulting accumulation of octanoyl-CoA and other medium-chain acyl-CoAs within the mitochondria has several downstream effects:
-
Formation of Acylcarnitines: The excess acyl-CoAs are converted to their corresponding acylcarnitine esters, such as this compound (C8), by carnitine palmitoyltransferase II (CPT-II) and carnitine/acylcarnitine translocase (CACT). This is a detoxification mechanism that frees up intramitochondrial coenzyme A (CoA).
-
Export and Detection: These acylcarnitines are exported from the mitochondria and accumulate in tissues and bodily fluids, including the blood. The elevated C8 level is readily detectable in dried blood spots (DBS) from newborns.[8]
Analytical Methodology for this compound Quantification
The analysis of this compound from newborn dried blood spots is almost universally performed using tandem mass spectrometry (MS/MS).[2][8] This technology allows for high-throughput, sensitive, and specific quantification of multiple acylcarnitines simultaneously.[9][10]
Experimental Protocol: Tandem Mass Spectrometry Analysis of Acylcarnitines
-
Sample Collection: A few drops of blood are collected from the newborn's heel onto a special filter paper card (e.g., Guthrie card) typically between 24 and 48 hours after birth.[1][5] The card is allowed to dry completely, forming a dried blood spot (DBS).
-
Sample Preparation:
-
A small disc (e.g., 3.2 mm) is punched from the DBS into a microtiter plate well.
-
An extraction solution is added to each well. This solution typically contains a mixture of organic solvents (e.g., methanol) and a set of stable isotope-labeled internal standards, including a labeled this compound (e.g., d3-C8 or d8-C8).[8][11] These internal standards are critical for accurate quantification via the isotope dilution method.
-
The plate is agitated to ensure complete extraction of the analytes from the blood spot.
-
The extract is then transferred to a new plate for analysis. Depending on the specific laboratory protocol, a derivatization step may be performed (e.g., butylation) to convert the acylcarnitines to their butyl esters, which can improve analytical performance.[7][8] However, underivatized methods are also common.[10][12]
-
-
Instrumental Analysis:
-
Introduction: The prepared extract is introduced into the mass spectrometer, typically via flow injection analysis (FIA) or after separation by high-performance liquid chromatography (HPLC).[10][13] FIA-MS/MS is faster and sufficient for screening, while LC-MS/MS provides better separation of isomers and is often used for confirmatory or second-tier testing.[10]
-
Ionization: Electrospray ionization (ESI) is used to generate positively charged molecular ions of the acylcarnitines.
-
Detection (MS/MS): The tandem mass spectrometer is operated in a precursor ion (or "parent") scan mode. All ions entering the instrument are fragmented, but only those fragments that produce a specific, common product ion (m/z 85 for carnitine and its derivatives) are detected. This makes the method highly specific for the acylcarnitine class of compounds. The concentration of each specific acylcarnitine (like C8) is determined by its unique parent molecular ion mass.
-
-
Data Processing and Quantification:
-
The intensity of the signal for endogenous C8 is compared to the intensity of the signal from the known amount of the spiked isotope-labeled C8 internal standard.
-
This ratio is used to calculate the precise concentration of C8 in the original blood spot, typically reported in micromoles per liter (µmol/L).
-
Data Interpretation and Clinical Significance
The accurate interpretation of this compound levels is crucial for the effectiveness of a newborn screening program. This involves comparing the measured C8 value against established reference ranges or cutoff values.
Quantitative Data
The concentration of this compound is dramatically higher in newborns with MCAD deficiency compared to unaffected infants.
| Analyte | Unaffected Newborns (µmol/L) | MCAD-Deficient Newborns (µmol/L) | Reference(s) |
| This compound (C8) | Typically ≤ 0.22 | Median: 8.4 (Range: 3.1 - 28.3) | [8][14] |
Note: Values can vary slightly between laboratories and analytical methods.
Studies have shown that C8 concentrations in unaffected newborns remain relatively constant during the first two weeks of life and are not significantly influenced by factors such as sex, birth weight, or gestational age, simplifying the establishment of cutoff values.[12]
Acylcarnitine Ratios and Cutoff Values
To improve the specificity of screening and reduce false-positive results, many programs use ratios of C8 to other acylcarnitines. The most common ratios are C8/C10 (decanoylcarnitine) and C8/C2 (acetylcarnitine).[7] In MCADD, the C8 level increases disproportionately to other acylcarnitines, making these ratios powerful secondary markers.
A screening result is typically flagged for follow-up if:
-
The absolute concentration of C8 is above a primary cutoff value (e.g., > 0.5 µmol/L).[7]
-
Relevant acylcarnitine ratios (e.g., C8/C10) are elevated above their respective cutoffs.
Confirmatory Diagnosis and Management
A presumptive positive screen based on elevated C8 is not a final diagnosis. The infant requires prompt follow-up and confirmatory testing.[2]
-
Confirmatory Biochemical Testing: This involves repeating the acylcarnitine profile analysis on a plasma sample. Urine organic acid analysis may also be performed to detect characteristic metabolites.
-
Molecular Genetic Testing: The diagnosis is confirmed by sequencing the ACADM gene to identify biallelic pathogenic variants.[3] A common mutation, c.985A>G (p.K329E), is found in a high percentage of affected individuals, particularly those of Northern European descent.[2][6]
-
Enzyme Activity Assay: In some cases, MCAD enzyme activity can be measured in cultured skin fibroblasts, though this is less common now that genetic testing is widely available.[3]
Upon confirmation, a management plan is initiated immediately, which includes parental education on avoiding fasting, providing an emergency regimen for times of illness, and consultation with a metabolic specialist.[2][5]
Conclusion
This compound is an exceptionally reliable and effective primary biomarker for the detection of Medium-chain acyl-CoA dehydrogenase deficiency in newborns. The integration of tandem mass spectrometry into newborn screening programs has enabled the accurate and high-throughput quantification of C8 from dried blood spots, revolutionizing the diagnosis of this disorder.[6] This early identification, prompted by a single elevated analyte, allows for the implementation of simple, life-saving dietary management, preventing severe metabolic decompensation and ensuring healthy long-term outcomes for affected children. The continued refinement of analytical methods and interpretive algorithms for this compound and related acylcarnitines remains a key focus in the ongoing effort to optimize newborn screening programs worldwide.
References
- 1. gov.uk [gov.uk]
- 2. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]
- 5. MCAD deficiency - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 6. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: a global perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Relationship of this compound concentrations to age at sampling in unaffected newborns screened for medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Biochemical Structure of L-Octanoylcarnitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemical structure, properties, and biological significance of L-octanoylcarnitine. It includes detailed experimental protocols and visual representations of its metabolic pathways to support research and development in related fields.
Core Structure and Properties
L-octanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is the L-enantiomer of octanoylcarnitine and is the physiologically active form.[1][2] Structurally, it is an ester formed from L-carnitine and octanoic acid. This structure facilitates the transport of medium-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.
Chemical Identity
-
IUPAC Name: (3R)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate[1][3]
-
Synonyms: L-Octanoyl carnitine, (-)-Octanoylcarnitine, O-octanoyl-L-carnitine, C8:0 Carnitine, CAR 8:0[1][4]
-
Chemical Formula: C15H29NO4[1]
-
Molecular Weight: 287.39 g/mol [1]
-
CAS Number: 25243-95-2
Physicochemical Properties
The following table summarizes the key physicochemical properties of L-octanoylcarnitine.
| Property | Value |
| Molecular Formula | C15H29NO4[1] |
| Molecular Weight | 287.39 g/mol [1] |
| Monoisotopic Mass | 287.20965841 Da[1] |
| Appearance | Crystalline solid[5][6] |
| Melting Point | Not Available[2] |
| Boiling Point | Not Available[2] |
| Water Solubility | Soluble (100 mM) |
| Solubility in Organic Solvents | Ethanol: ~20 mg/mL, DMSO: ~10 mg/mL, DMF: ~20 mg/mL[5][7][8] |
| Optical Activity | [α]/D -17±2°, c = 0.1 in H2O[9] |
| pKa (acidic) | 3.6[10] |
Biological Significance and Metabolic Pathways
L-octanoylcarnitine is a key intermediate in the metabolism of fatty acids.[11] Its primary function is to facilitate the transport of octanoyl-CoA, a medium-chain fatty acyl-CoA, from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle.[1][12] Inside the mitochondria, octanoyl-CoA is released and can then undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle for ATP production.[13][14]
Dysregulation of L-octanoylcarnitine levels is associated with several metabolic disorders, most notably medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2] In individuals with MCAD deficiency, the impaired β-oxidation of medium-chain fatty acids leads to an accumulation of this compound in plasma and urine, making it a critical biomarker for newborn screening.[2]
The Carnitine Shuttle
The transport of fatty acids into the mitochondria is a critical step for their oxidation. Long-chain fatty acids cannot passively diffuse across the inner mitochondrial membrane and require the carnitine shuttle.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000791) [hmdb.ca]
- 3. L-Octanoylcarnitine | C15H29NO4 | CID 11953814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. llustration of biochemical interactions: the carnitine shuttle, fatty acid oxidation, and glycolysis [pfocr.wikipathways.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Octanoyl- L -carnitine = 97.0 TLC 25243-95-2 [sigmaaldrich.com]
- 10. This compound | C15H29NO4 | CID 123701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bevital.no [bevital.no]
- 12. mitochondrial L-carnitine shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 14. aocs.org [aocs.org]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Octanoylcarnitine by Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoylcarnitine (C8) is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Its quantification in biological matrices is paramount for the diagnosis and monitoring of inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2][3][4] Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) has emerged as the gold standard for the rapid, sensitive, and specific quantification of this compound.[5] These application notes provide detailed protocols for the analysis of this compound in dried blood spots and plasma, a summary of quantitative data, and a visualization of the relevant metabolic pathway and experimental workflow.
Principle of the Method
The quantitative analysis of this compound by LC-MS/MS typically involves stable isotope dilution. A known amount of an isotopically labeled internal standard (e.g., d3-octanoylcarnitine) is added to the biological sample.[3][6] Following sample preparation, which includes extraction and often derivatization to butyl esters to enhance ionization efficiency, the sample is introduced into the LC-MS/MS system.[3][5][7] The analytes are separated chromatographically and then ionized, typically using electrospray ionization (ESI). The mass spectrometer isolates the precursor ion of this compound and its internal standard, fragments them, and detects specific product ions. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[3]
Metabolic Pathway of this compound
This compound is an intermediate in the beta-oxidation of fatty acids. Fatty acids are first activated to acyl-CoA esters, which are then transported into the mitochondria for oxidation. This process involves the carnitine shuttle, where carnitine and its acyl-esters play a crucial role.
Caption: Mitochondrial fatty acid beta-oxidation pathway highlighting the role of this compound.
Experimental Protocols
Analysis of this compound in Dried Blood Spots (DBS)
This protocol is widely used in newborn screening for MCAD deficiency.[3][4]
Materials:
-
Dried blood spot collection cards
-
Methanol (HPLC grade)
-
Internal Standard Solution: d3-octanoylcarnitine in methanol
-
3N HCl in n-butanol (or acetyl chloride in n-butanol)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator
Procedure:
-
Sample Punching: Punch a 3 mm disk from the dried blood spot into a well of a 96-well plate.
-
Extraction: Add 100 µL of the internal standard solution in methanol to each well.
-
Elution: Seal the plate and shake for 30 minutes at room temperature to extract the acylcarnitines.
-
Drying: Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a stream of nitrogen.
-
Derivatization (Butylation): Add 50 µL of 3N HCl in n-butanol to each well. Seal the plate and incubate at 65°C for 15 minutes.
-
Final Drying: Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Analysis of this compound in Plasma
This protocol is suitable for diagnostic confirmation and research applications.
Materials:
-
Plasma (collected in EDTA or heparin tubes)
-
Acetonitrile (HPLC grade)
-
Internal Standard Solution: d3-octanoylcarnitine in methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: Pipette 10-50 µL of plasma into a microcentrifuge tube.
-
Protein Precipitation and Extraction: Add 3 volumes of cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Derivatization and Reconstitution: Proceed with the butylation and reconstitution steps as described in the DBS protocol (steps 5-7). Alternatively, for methods not requiring derivatization, reconstitute directly in the mobile phase.[8]
Experimental Workflow
The overall workflow for the quantitative analysis of this compound by LC-MS/MS is depicted below.
Caption: General experimental workflow for this compound quantification.
LC-MS/MS Parameters
The following are typical starting parameters for an LC-MS/MS method. Optimization will be required for specific instrumentation.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) or HILIC column.[6][9] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | A gradient from a high aqueous content to a high organic content to elute analytes of varying polarity. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | This compound (butyl ester): 344.3; d3-Octanoylcarnitine (butyl ester): 347.3[3] |
| Product Ion (m/z) | A common product ion for acylcarnitines is m/z 85, corresponding to the carnitine backbone.[9] Other specific transitions may be used. |
| Collision Energy | Optimized for the specific instrument and transition. |
Quantitative Data Summary
The following tables summarize typical quantitative data for this compound analysis.
Table 1: this compound Concentrations in Dried Blood Spots
| Population | This compound Concentration (µmol/L) | Reference |
| Healthy Newborns | < 0.22 - 0.3 | [1][3] |
| Newborns with MCAD Deficiency | 3.1 - 28.3 (Median: 8.4) | [1][4] |
| Older Patients with MCAD Deficiency | 0.33 - 4.4 (Median: 1.57) | [1][4] |
Table 2: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 25 nmol/L in plasma | [9] |
| Recovery | 98 - 105% in plasma | [9] |
| Precision (Day-to-day variation) | < 18% in plasma | [9] |
| Accuracy | 84 - 116% of target concentrations in plasma | [9] |
Conclusion
The quantitative analysis of this compound by tandem mass spectrometry is a robust and reliable method essential for the clinical diagnosis of MCAD deficiency and for research in fatty acid metabolism. The protocols and data presented provide a comprehensive guide for the implementation and application of this vital analytical technique. Adherence to good laboratory practices, including the use of appropriate internal standards and quality control materials, is crucial for obtaining accurate and reproducible results.
References
- 1. Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000791) [hmdb.ca]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. bevital.no [bevital.no]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msacl.org [msacl.org]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Note: Quantitative Profiling of Acylcarnitines in Plasma and Dried Blood Spots Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, facilitating their transport into the mitochondria for energy production.[1] The analysis of acylcarnitine profiles in biological samples such as plasma and dried blood spots (DBS) is a crucial diagnostic tool for identifying inborn errors of metabolism, particularly defects in fatty acid β-oxidation and organic acid metabolism.[2][3] Alterations in acylcarnitine levels have also been identified as potential biomarkers for complex diseases like the metabolic syndrome.[1]
Historically, flow injection analysis tandem mass spectrometry (FIA-MS/MS) has been a common method for acylcarnitine profiling. However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significant advantages, including the ability to separate isomeric and isobaric compounds, which improves analytical specificity and accuracy.[1][4] This application note provides a detailed protocol for the quantitative analysis of a broad spectrum of acylcarnitines in plasma and dried blood spots using LC-MS/MS.
Principle
This method employs a simple and rapid sample preparation procedure, followed by chromatographic separation using a HILIC or C18 column and detection by a triple-quadrupole mass spectrometer.[4][5] Stable isotope-labeled internal standards are used for accurate quantification of each analyte.[6][7] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
Experimental Workflow
The overall experimental workflow for acylcarnitine profiling is depicted below.
Caption: Workflow for LC-MS/MS-based acylcarnitine profiling.
Experimental Protocols
Materials and Reagents
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Stable isotope-labeled internal standard mix (e.g., from Cambridge Isotope Laboratories or Sigma-Aldrich)[6][7]
-
Deionized water (18.2 MΩ·cm)
Sample Preparation
4.2.1. Plasma/Serum Samples
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum sample.[8]
-
Add 25 µL of the internal standard solution.[8]
-
Add 425 µL of cold acetonitrile (containing 0.1% formic acid) for protein precipitation.[8]
-
Vortex for 10 seconds.
-
Incubate at 4°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to an HPLC vial for analysis.[8]
4.2.2. Dried Blood Spot (DBS) Samples
-
Punch a 3.2 mm disc from the dried blood spot into a 1.5 mL microcentrifuge tube or a 96-well plate.[9][10]
-
Add 200 µL of an extraction solution (e.g., 85:15 acetonitrile:water) containing the internal standards.[2]
-
Incubate for 20 minutes at room temperature with shaking.[2]
-
Centrifuge the samples for 10 minutes at 4000 rpm.[2]
-
Transfer 150 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.[2]
LC-MS/MS Method
The following are example LC-MS/MS conditions. These should be optimized for the specific instrument and analytes of interest.
4.3.1. Liquid Chromatography
-
LC System: Waters Acquity I-Class or equivalent[4]
-
Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or a HILIC column (2.1 x 100 mm, 1.8 µm)[4][5]
-
Mobile Phase A: 0.1% Formic acid in water with 2 mM ammonium acetate[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
-
Flow Rate: 0.45 mL/min[5]
-
Column Temperature: 40°C[5]
-
Injection Volume: 5-10 µL
-
Gradient: A typical gradient starts with a high aqueous phase and gradually increases the organic phase to elute the acylcarnitines based on their chain length.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 0.5 | 40 | 60 |
| 2.5 | 90 | 10 |
| 3.5 | 90 | 10 |
| 3.6 | 40 | 60 |
| 5.0 | 40 | 60 |
4.3.2. Mass Spectrometry
-
Mass Spectrometer: Triple-quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion Scan: For profiling, a precursor ion scan for m/z 85 can be used to detect all acylcarnitines.[11]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C[12]
Data Presentation
Quantitative data for a selection of acylcarnitines are presented below. These values can vary based on age, diet, and physiological state.
Table 1: Example MRM Transitions for Acylcarnitine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Free Carnitine (C0) | 162.1 | 103.1 |
| Acetylcarnitine (C2) | 204.1 | 85.1 |
| Propionylcarnitine (C3) | 218.1 | 85.1 |
| Butyrylcarnitine (C4) | 232.1 | 85.1 |
| Isovalerylcarnitine (C5) | 246.2 | 85.1 |
| Hexanoylcarnitine (C6) | 260.2 | 85.1 |
| Octanoylcarnitine (C8) | 288.2 | 85.1 |
| Decanoylcarnitine (C10) | 316.3 | 85.1 |
| Dodecanoylcarnitine (C12) | 344.3 | 85.1 |
| Tetradecanoylcarnitine (C14) | 372.3 | 85.1 |
| Hexadecanoylcarnitine (C16) | 400.3 | 85.1 |
| Octadecanoylcarnitine (C18) | 428.4 | 85.1 |
| d9-Carnitine (IS) | 171.2 | 103.1 |
| d3-Acetylcarnitine (IS) | 207.1 | 85.1 |
| d3-Octanoylcarnitine (IS) | 291.2 | 85.1 |
| d3-Hexadecanoylcarnitine (IS) | 403.4 | 85.1 |
Table 2: Representative Acylcarnitine Concentrations in Human Plasma and Dried Blood Spots
| Acylcarnitine | Plasma Concentration (µmol/L) | Dried Blood Spot Concentration (µmol/L) |
| Free Carnitine (C0) | 20 - 60 | 15 - 50 |
| Acetylcarnitine (C2) | 2 - 10 | 1 - 8 |
| Propionylcarnitine (C3) | 0.1 - 0.5 | 0.1 - 0.6 |
| Butyrylcarnitine (C4) | 0.05 - 0.3 | 0.05 - 0.4 |
| This compound (C8) | 0.01 - 0.1 | 0.01 - 0.15 |
| Hexadecanoylcarnitine (C16) | 0.02 - 0.2 | 0.02 - 0.25 |
Note: These are approximate physiological ranges and can vary between laboratories and populations.
Conclusion
The LC-MS/MS method described provides a robust and sensitive platform for the quantitative profiling of acylcarnitines in both plasma and dried blood spots. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical research and drug development. The enhanced specificity of LC-MS/MS over traditional methods allows for more accurate and reliable data, which is critical for the diagnosis of metabolic disorders and the discovery of new disease biomarkers.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. it.restek.com [it.restek.com]
- 3. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 4. msacl.org [msacl.org]
- 5. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine/Acylcarnitine Standards for Mass Spectrometry | Cambridge Isotope Laboratories [isotope.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. jasem.com.tr [jasem.com.tr]
- 9. chromsystems.com [chromsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
sample preparation for octanoylcarnitine analysis in dried blood spots
Application Note: Octanoylcarnitine Analysis in Dried Blood Spots
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound (C8) is a critical biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism. The analysis of acylcarnitine profiles, including this compound, from dried blood spots (DBS) is a cornerstone of newborn screening programs worldwide.[1][2] Tandem mass spectrometry (MS/MS) is the preferred technology for this analysis due to its high sensitivity, specificity, and multiplexing capabilities, allowing for the simultaneous measurement of numerous analytes in a single run.[2][3] This document provides detailed protocols for the sample preparation of this compound from DBS for quantitative analysis by MS/MS, covering both non-derivatized and derivatized methods.
Principle The general workflow involves the extraction of acylcarnitines from a small punch of a dried blood spot using an organic solvent containing stable isotope-labeled internal standards.[4] The extract is then processed and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS).[1][5] Quantification is achieved by comparing the signal of the endogenous this compound to that of its corresponding internal standard. Some methods employ a derivatization step, typically butylation, to improve ionization efficiency and chromatographic separation from isobaric compounds.[5][6]
Experimental Protocols
Two primary methodologies are presented: a direct "extract and inject" method without derivatization, and a method involving butylester derivatization.
Protocol 1: Non-Derivatization Method for LC-MS/MS
This rapid method is based on a simple solvent extraction and is suitable for high-throughput screening where chromatographic separation is used to enhance specificity.[1][4]
Materials and Reagents:
-
Dried Blood Spot (DBS) cards (e.g., Whatman 903)[1]
-
Manual or automated DBS puncher (3.0 mm)[1]
-
Microplate shaker and centrifuge[1]
-
Extraction Solvent: 85:15 (v/v) acetonitrile:water containing appropriate stable isotope-labeled internal standards (e.g., n-Octanoylglycine-2,2-d2).[1][4][7]
-
LC-MS/MS system
Procedure:
-
DBS Punching: Punch a 3.0 mm disk from the center of the dried blood spot into a microcentrifuge tube or a well of a 96-well plate.[1] This corresponds to approximately 3.0 µL of whole blood.[4]
-
Extraction: Add 100-200 µL of the Extraction Solvent (containing internal standards) to each sample.[1][7]
-
Incubation: Seal the plate or tubes and incubate for 20-30 minutes at room temperature with gentle shaking (e.g., 400 rpm on a microplate shaker).[1][7]
-
Centrifugation: Centrifuge the samples for 10 minutes at approximately 4000 rpm to pellet the filter paper and any precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a new 96-well plate for analysis.[7] Some protocols may include a filtration step.[1]
-
LC-MS/MS Analysis: Inject a portion of the supernatant (e.g., 5-10 µL) directly into the LC-MS/MS system.[4][7]
Protocol 2: Butyl-Ester Derivatization Method
This method is widely used in newborn screening and can enhance the sensitivity and selectivity of the analysis, particularly for FIA-MS/MS.[2][5] Derivatization converts acylcarnitines to their butyl esters, which can improve their ionization characteristics.[6]
Materials and Reagents:
-
DBS cards and puncher (e.g., 3.2 mm)[3]
-
Microcentrifuge tubes or 96-well plates[2]
-
Extraction Solvent: Methanol containing appropriate stable isotope-labeled internal standards.[3][8]
-
Derivatization Reagent: 3N Butanolic-HCl (prepared from acetyl chloride and n-butanol).[3][6]
-
Heater block or oven[3]
-
Nitrogen evaporator[2]
-
Reconstitution Solvent: Typically a mixture suitable for the MS mobile phase (e.g., 80:20 methanol:water).[3]
-
FIA-MS/MS or LC-MS/MS system
Procedure:
-
DBS Punching: Punch a 3.2 mm disk from the DBS into a tube or well.[3]
-
Extraction: Add 100 µL of the methanolic extraction solution with internal standards. Incubate at room temperature for 30 minutes with shaking.[2][3]
-
Drying: Transfer the supernatant to a new tube/plate and evaporate the solvent to complete dryness under a stream of nitrogen.[2]
-
Derivatization: Add 100 µL of 3N Butanolic-HCl to the dried extract. Seal the container and heat at 60-65°C for 30 minutes.[3]
-
Second Drying: Evaporate the derivatization reagent to dryness under a stream of nitrogen.[3]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.[3]
-
MS/MS Analysis: Inject the reconstituted sample for analysis by FIA-MS/MS or LC-MS/MS.
Data Presentation
Quantitative analysis is essential for the clinical interpretation of this compound levels. The tables below summarize typical performance characteristics and concentration ranges.
Table 1: Method Performance Characteristics for Acylcarnitine Analysis
| Parameter | Reported Value | Method | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 0.002 - 0.063 µM | UPLC-MS/MS | [9] |
| Limit of Quantification (LOQ) | 0.004 - 0.357 µM | UPLC-MS/MS | [9] |
| Analysis Time | 1.2 - 1.6 minutes per sample | LC-MS/MS or FIA-MS/MS | [3][4] |
| Recovery | >60% for most analytes | Direct Elution MS/MS | [10] |
| Reproducibility (CV) | Generally <20% | Direct Elution MS/MS |[10] |
Table 2: Clinical Concentration Ranges for this compound in Newborn DBS
| Population | Median Concentration (µmol/L) | Range (µmol/L) | Reference |
|---|---|---|---|
| Healthy Newborns | Below Detection Limit | Up to 0.22 | [11][12] |
| Newborns with MCAD Deficiency | 8.4 | 3.1 - 28.3 |[11][12] |
Key Considerations
-
Internal Standards: The use of stable isotope-labeled internal standards is critical for accurate and precise quantification, as they correct for variations in extraction efficiency and matrix effects.[4]
-
Sample Stability: Acylcarnitines can be unstable in DBS, especially during long-term storage at room temperature, where they can hydrolyze.[8] For retrospective analyses, storage conditions must be considered, and samples are best stored at -18°C or below.[8]
-
Derivatization vs. Non-Derivatization: Non-derivatized methods are faster and involve fewer steps.[1] However, derivatization can improve sensitivity and is crucial for resolving certain isobaric interferences when using lower-resolution instruments or FIA-MS/MS.[5][6]
Conclusion The methods described provide robust and reliable frameworks for the preparation of dried blood spot samples for this compound analysis. The choice between a non-derivatized LC-MS/MS approach and a derivatization-based method depends on the specific requirements of the laboratory, including desired throughput, available instrumentation, and the need to resolve specific isomers. Both protocols are well-established and widely used in clinical research and high-throughput screening environments for the diagnosis of metabolic disorders.
References
- 1. it.restek.com [it.restek.com]
- 2. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 5. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and analysis of carnitine and acylcarnitines by electrospray ionization tandem mass spectrometry directly from dried blood and plasma spots using a novel autosampler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of Stable Isotope-Labeled Octanoylcarnitine as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of metabolomics, clinical diagnostics, and drug development, the accurate quantification of endogenous molecules is paramount. Acylcarnitines, esters of carnitine and fatty acids, are crucial intermediates in fatty acid metabolism. Their concentrations in biological fluids can serve as important biomarkers for various inherited metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Octanoylcarnitine, a medium-chain acylcarnitine, is a key biomarker for MCAD deficiency.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acylcarnitines due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is essential to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantification. Stable isotope-labeled this compound, such as octanoyl-L-carnitine-d3, is an ideal internal standard for the quantification of endogenous this compound as it shares near-identical physicochemical properties with the analyte but is distinguishable by its mass.
These application notes provide detailed protocols for the use of stable isotope-labeled this compound as an internal standard for the quantitative analysis of this compound in biological matrices by LC-MS/MS.
Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation
The following diagram illustrates the role of the carnitine shuttle in transporting fatty acids into the mitochondrial matrix for β-oxidation, the process in which this compound is an intermediate.
Experimental Protocols
The following protocols outline the general steps for sample preparation and LC-MS/MS analysis for the quantification of this compound using a stable isotope-labeled internal standard.
Protocol 1: Sample Preparation from Plasma/Serum
This protocol describes a protein precipitation method for the extraction of acylcarnitines from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
Stable isotope-labeled this compound (e.g., octanoyl-L-carnitine-d3) internal standard (IS) working solution in methanol
-
Methanol, LC-MS grade, chilled to -20°C
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.
-
Add 10 µL of the internal standard working solution to the sample.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 1,000 x g for 2 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Dried Blood Spots (DBS)
This protocol is adapted for the extraction of acylcarnitines from dried blood spots, commonly used in newborn screening.
Materials:
-
Dried blood spot punches (e.g., 3 mm)
-
Extraction solution: Methanol containing the stable isotope-labeled this compound internal standard.
-
96-well filter plate
-
96-well collection plate
-
Plate shaker
-
Plate centrifuge
Procedure:
-
Place one 3 mm DBS punch into each well of a 96-well filter plate.
-
Add 100 µL of the extraction solution (methanol with internal standard) to each well.
-
Seal the plate and incubate on a plate shaker at room temperature for 30 minutes.
-
Place the filter plate on top of a 96-well collection plate.
-
Centrifuge at 2,000 x g for 10 minutes to elute the extract.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Seal the collection plate and vortex briefly.
-
The plate is now ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general LC-MS/MS method for the analysis of this compound. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
This compound-d3 (IS): Precursor ion (m/z) -> Product ion (m/z)
-
Note: Specific m/z values will depend on the adduct ion formed (typically [M+H]+) and the fragmentation pattern. For this compound, a common transition is the precursor ion to a product ion of m/z 85, corresponding to the carnitine backbone.
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
Experimental Workflow
The following diagram outlines the general workflow for the quantitative analysis of this compound using a stable isotope-labeled internal standard.
Quantitative Data Summary
The following tables summarize typical method validation parameters for the quantification of this compound using a stable isotope-labeled internal standard. These values are representative and may vary between laboratories and analytical platforms.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | Human Plasma | 0.5 - 50 | > 0.995 | 0.5 |
| This compound | Dried Blood Spot | 0.2 - 20 µmol/L | > 0.99 | 0.2 µmol/L |
| This compound | Human Urine | 1.5 - 20 | > 0.99 | 1.5[1] |
Table 2: Accuracy and Precision
| Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Human Plasma | 1.5 | < 10% | < 15% | 90-110% |
| 25 | < 8% | < 12% | 95-105% | |
| 40 | < 5% | < 10% | 98-102% | |
| Dried Blood Spot | 0.5 µmol/L | < 15% | < 15% | 85-115% |
| 10 µmol/L | < 10% | < 10% | 90-110% |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Human Plasma | > 85% | < 15% |
| This compound-d3 (IS) | Human Plasma | > 85% | < 15% |
Conclusion
The use of stable isotope-labeled this compound as an internal standard is a robust and reliable approach for the accurate quantification of endogenous this compound in various biological matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate sensitive and specific LC-MS/MS methods for acylcarnitine analysis. The implementation of such methods is critical for advancing our understanding of metabolic diseases and for the development of novel therapeutic interventions.
References
Measuring Octanoylcarnitine Uptake in Vitro: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoylcarnitine, a medium-chain acylcarnitine, is a critical intermediate in the transport of fatty acids into the mitochondria for subsequent β-oxidation. The cellular uptake of this compound is a key step in this process and is primarily mediated by the organic cation/carnitine transporter novel 2 (OCTN2), encoded by the SLC22A5 gene.[1][2] Dysregulation of this compound transport is implicated in various metabolic disorders, making the study of its uptake mechanisms crucial for understanding disease pathogenesis and for the development of novel therapeutics.
These application notes provide detailed protocols for three common cell-based methodologies to measure this compound uptake: radiolabeled substrate assays, fluorescent probe-based assays, and liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Additionally, we present quantitative data for transporter kinetics and inhibition, as well as a visualization of the key signaling pathways regulating this compound transport.
Cellular Transport of this compound
The journey of this compound from the extracellular space to the mitochondrial matrix involves two key transporters:
-
Plasma Membrane Transport: OCTN2 (SLC22A5) is a sodium-dependent, high-affinity transporter responsible for the uptake of carnitine and its acyl esters, including this compound, from the extracellular environment into the cytoplasm.[1][2]
-
Mitochondrial Transport: Once inside the cell, this compound is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT), also known as SLC25A20.[3][4] This is a critical step in the carnitine shuttle, which facilitates the delivery of fatty acids for β-oxidation.
The overall workflow for studying this compound uptake involves the selection of an appropriate cell model, incubation with the substrate (this compound or a labeled analog), termination of the uptake, and subsequent quantification of the intracellular substrate.
Data Presentation: Transporter Kinetics and Inhibition
The following tables summarize key quantitative data for this compound transport, primarily through the OCTN2 transporter. Data for L-carnitine and acetyl-l-carnitine are included as close analogs.
Table 1: Kinetic Parameters (Km and Vmax) for Carnitine and Acylcarnitine Uptake
| Substrate | Cell Line | Transporter | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |
| L-Carnitine | Caki-1 | Endogenous hOCTN2 | 15.9 | Not Reported | [5] |
| L-Carnitine | HEK293 | Overexpressed hOCTN2 | 19.9 ± 7.79 | 0.63 ± 0.13 | [6] |
| Acetyl-L-carnitine | A549 | Endogenous hOCTN2 | 16.1 ± 10.9 | 0.03 ± 0.01 | [7] |
| Acetyl-L-carnitine | Calu-3 | Endogenous hOCTN2 | 35.4 ± 26.7 | 0.005 ± 0.003 | [7] |
| L-Carnitine | Isolated mouse enterocytes | Endogenous mOctn2 | ~20 | Not Reported | [8] |
Table 2: IC50 Values for Inhibition of OCTN2-Mediated Carnitine Uptake
| Inhibitor | Cell Line | Transporter | IC50 (µM) | Reference(s) |
| Etoposide | HEK293 | Overexpressed hOCTN2 | 55.0 | [9][10] |
| Etoposide | HEK293 | Overexpressed mOctn2 | 148 | [9] |
| Ciclotropium bromide | Caki-1 | Endogenous hOCTN2 | 30 | [5] |
| Ipratropium bromide | Caki-1 | Endogenous hOCTN2 | 95 | [5] |
| Itaconate | Recombinant CAC | Recombinant hCAC | 8400 ± 2900 | [4][11] |
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This is a highly sensitive and direct method for measuring this compound uptake.
Materials:
-
Cells of interest (e.g., HEK293 cells stably overexpressing OCTN2, or a cell line with endogenous expression like Caki-1) seeded in 24-well plates.
-
Radiolabeled [³H]- or [¹⁴C]-octanoylcarnitine.
-
Transport Buffer (HBSS or similar): 116.4 mM NaCl, 5.3 mM KCl, 1 mM NaH₂PO₄, 0.8 mM MgSO₄, 5.5 mM D-glucose, and 20 mM HEPES/KOH, pH 7.4.[6]
-
Ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer (e.g., 1% Triton X-100 or 0.1 M NaOH).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Seed cells in 24-well plates and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed (37°C) Transport Buffer. Add 500 µL of Transport Buffer to each well and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Prepare a solution of radiolabeled this compound in Transport Buffer at the desired final concentration. To start the uptake, add this solution to the wells. For kinetic studies, use a range of concentrations.
-
Uptake Termination: After the desired incubation time (e.g., 1, 5, 10, 15 minutes for a time-course experiment), rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
Cell Lysis: Add 500 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.
Data Analysis:
-
Calculate the uptake rate (e.g., in pmol/mg protein/min).
-
For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, normalize the uptake rates to a vehicle control and calculate IC50 values.
Protocol 2: Fluorescence-Based this compound Uptake Assay
This method utilizes a fluorescently labeled this compound analog to monitor uptake in real-time or as an endpoint measurement.
Materials:
-
Cells of interest seeded in a 96-well black, clear-bottom plate.
-
Fluorescent this compound analog (e.g., BODIPY-octanoylcarnitine). A generalized synthesis protocol is provided below.
-
Transport Buffer (as in Protocol 1).
-
Fluorescence plate reader.
Generalized Synthesis of a Fluorescent this compound Analog:
A fluorescent this compound analog can be synthesized by conjugating a fluorescent dye (e.g., a BODIPY or NBD derivative) to the octanoyl chain. This typically involves activating the carboxylic acid of the fatty acid and then reacting it with an amine-modified fluorescent dye, followed by esterification with L-carnitine.
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubation: Wash cells with pre-warmed Transport Buffer. Add 90 µL of Transport Buffer to each well and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Prepare the fluorescent this compound analog solution in Transport Buffer. Add 10 µL of this solution to each well to start the uptake.
-
Measurement:
-
Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and take readings at regular intervals.
-
Endpoint Reading: Incubate for a predetermined time (e.g., 30 minutes) and then read the final fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
For kinetic readings, plot fluorescence intensity versus time to determine the initial rate of uptake (slope).
-
For endpoint readings, compare the fluorescence intensity between different conditions.
-
For inhibitor studies, normalize the rates or final fluorescence to a vehicle control.
-
Protocol 3: LC-MS/MS-Based this compound Uptake Assay
This is a highly specific and sensitive method for quantifying unlabeled this compound.
Materials:
-
Cells of interest seeded in 6- or 12-well plates.
-
Transport Buffer (as in Protocol 1).
-
Ice-cold PBS.
-
Metabolite Extraction Solution: 80:20 Methanol:Water, pre-chilled to -80°C, containing a stable isotope-labeled internal standard (e.g., [d₃]-octanoylcarnitine).
-
LC-MS/MS system.
Procedure:
-
Cell Preparation and Uptake: Follow steps 1-4 of the Radiolabeled Uptake Assay Protocol, using unlabeled this compound.
-
Metabolite Extraction: After the final wash with ice-cold PBS, add 250 µL of ice-cold Extraction Solution containing the internal standard to each well. Scrape the cells and transfer the cell lysate/extraction mixture to a microcentrifuge tube.
-
Sample Preparation:
-
Vortex the samples and centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
For butylation (optional but common for acylcarnitine analysis), add 3 M HCl in n-butanol and heat at 65°C for 15 minutes. Dry the sample again.[12]
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for acylcarnitine analysis. A reverse-phase C18 or HILIC column can be used for separation.[13][14] Detection is typically performed in positive ion mode using multiple reaction monitoring (MRM).
-
Data Analysis:
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard against a standard curve.
-
Normalize the amount of intracellular this compound to the protein content of the cell pellet.
-
Calculate uptake rates and kinetic parameters as described for the radiolabeled assay.
-
Regulation of this compound Transporter (OCTN2)
The activity and expression of OCTN2 are regulated by various signaling pathways, providing multiple points for potential therapeutic intervention.
The expression of the SLC22A5 gene is transcriptionally upregulated by peroxisome proliferator-activated receptor alpha (PPARα) in response to lipid-lowering drugs like fibrates.[1][15] Estrogen has also been shown to regulate its expression.[15] In immune cells, cytokines such as GM-CSF can induce OCTN2 expression via the mTOR-STAT3 pathway.[1] Additionally, cellular stresses like hyperosmolarity can increase OCTN2 transcription.[1] Post-translationally, protein kinase C (PKC) activation can promote the trafficking of OCTN2 to the plasma membrane, thereby increasing its transport activity.[1][15]
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for quantifying this compound uptake. The choice of assay will depend on the specific research question, available equipment, and desired throughput. Radiolabeled assays offer high sensitivity, fluorescence-based assays are suitable for high-throughput screening, and LC-MS/MS provides the highest specificity and the ability to measure unlabeled compounds. Understanding the kinetics, inhibition, and regulation of this compound transport is essential for advancing our knowledge of fatty acid metabolism and for the development of new treatments for metabolic diseases.
References
- 1. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Mitochondrial Carnitine/Acylcarnitine Carrier by Itaconate through Irreversible Binding to Cysteine 136: Possible Pathophysiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OCTN2-mediated carnitine uptake in a newly discovered human proximal tubule cell line (Caki-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic cation/carnitine transporter OCTN2 (Slc22a5) is responsible for carnitine transport across apical membranes of small intestinal epithelial cells in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of OCTN2-Mediated Transport of Carnitine by Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of OCTN2-mediated transport of carnitine by etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the Mitochondrial Carnitine/Acylcarnitine Carrier by Itaconate through Irreversible Binding to Cysteine 136: Possible Pathophysiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bevital.no [bevital.no]
- 15. mdpi.com [mdpi.com]
Application Note: Protocol for Derivatization of Octanoylcarnitine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in fatty acid metabolism. Its quantification in biological matrices is vital for the diagnosis and monitoring of inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD). Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of this compound. However, due to its polar and non-volatile nature, derivatization is essential to improve its chromatographic behavior and thermal stability for GC-MS analysis. This application note provides a detailed protocol for the derivatization of this compound using silylation, a common and effective method for compounds containing hydroxyl and carboxyl functional groups.
Principle of Derivatization
Silylation involves the replacement of active hydrogen atoms in hydroxyl (–OH) and carboxyl (–COOH) groups with a trimethylsilyl (TMS) group. This process is typically achieved using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS derivatives of this compound are more volatile and thermally stable, making them suitable for GC-MS analysis.
Experimental Protocols
Sample Preparation from Plasma
A robust sample preparation is critical to remove interfering substances and concentrate the analyte of interest.
Materials:
-
Human plasma
-
Internal Standard (IS): Deuterated this compound (e.g., d3-octanoylcarnitine)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (Cation exchange)
-
Elution solution: 5% ammonium hydroxide in methanol
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Spiking: To a 100 µL aliquot of plasma, add the internal standard solution.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition the cation exchange SPE cartridge with methanol followed by deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with deionized water and then methanol to remove interferences.
-
Elute the acylcarnitines with 5% ammonium hydroxide in methanol.
-
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
Materials:
-
Dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (anhydrous)
-
Heptane (GC grade)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous pyridine.
-
Addition of Derivatizing Agent: Add 50 µL of MSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: Dilute the derivatized sample with an appropriate volume of heptane before injection into the GC-MS system.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
GC Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
MS Conditions:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative data for the analysis of this compound should be summarized for clarity and easy comparison. The following table presents typical performance characteristics for a validated GC-MS method for a derivatized medium-chain acylcarnitine, based on literature for similar analytes.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.15 µM |
| Recovery | 85-110% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Visualizations
Application Notes & Protocols: High-Throughput Screening for Octanoylcarnitine Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoylcarnitine is a key acylcarnitine intermediate in the mitochondrial fatty acid β-oxidation (FAO) pathway. It is formed from the conjugation of octanoyl-CoA and L-carnitine, a reaction catalyzed by carnitine O-octanoyltransferase (CROT) in peroxisomes and carnitine palmitoyltransferase II (CPT2) in mitochondria.[1] The transport of long-chain fatty acids into the mitochondrial matrix for oxidation is dependent on the carnitine shuttle system, where CPT2 plays a crucial role.[2] Dysregulation of this compound metabolism is associated with several inherited metabolic disorders, including Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and CPT2 deficiency, making the enzymes involved in its synthesis attractive targets for drug discovery.[3][4]
These application notes provide detailed protocols for developing and implementing high-throughput screening (HTS) assays to identify modulators of this compound synthesis. We describe both a biochemical assay targeting the enzymatic activity of CROT and CPT2, and a cell-based assay to assess the overall impact on cellular fatty acid oxidation.
Signaling and Metabolic Pathways
The synthesis of this compound is an integral part of the fatty acid β-oxidation pathway, which is essential for energy production from lipids. Long-chain fatty acids are first activated to acyl-CoAs in the cytoplasm and then transported into the mitochondrial intermembrane space. Carnitine palmitoyltransferase I (CPT1) converts long-chain acyl-CoAs to acylcarnitines, which are then transported into the mitochondrial matrix by carnitine-acylcarnitine translocase (CACT). Inside the matrix, CPT2 converts the acylcarnitines back to acyl-CoAs, which then enter the β-oxidation spiral. CROT, located in peroxisomes, also contributes to the formation of medium-chain acylcarnitines like this compound.
Data Presentation
Table 1: Performance of a Fluorescence-Based HTS Assay for CPT2 Inhibitors
| Parameter | Value | Reference |
| Assay Format | 384-well plate | [5] |
| Z'-Factor | 0.75 | [6][7][8] |
| Signal to Background (S/B) | > 5 | [9] |
| Coefficient of Variation (%CV) | < 10% | [5] |
| Readout | Fluorescence (Ex/Em = 490/520 nm) | [10][11] |
Table 2: IC50 Values of Known Inhibitors of Fatty Acid Oxidation Enzymes
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| Etomoxir | CPT1 | ~30 | Cell-based | [12] |
| Perhexiline | CPT1/CPT2 | ~100 | Biochemical | [13] |
| Oxfenicine | CPT1 | ~200 | Biochemical | [13] |
| l-Aminocarnitine | CPT2 | 21.3 | Biochemical | [14] |
| SBI-942 | TAG Accumulation | 2.5 | Cell-based | [15] |
| SBI-819 | TAG Accumulation | 2.2 | Cell-based | [15] |
Experimental Protocols
Protocol 1: Biochemical HTS Assay for CROT/CPT2 Inhibitors (Fluorescence-Based)
This assay quantifies the activity of CROT or CPT2 by measuring the production of Coenzyme A (CoA-SH) using a fluorogenic maleimide dye.
Materials:
-
Recombinant human CROT or CPT2 enzyme
-
Octanoyl-CoA
-
L-Carnitine
-
Fluorogenic maleimide dye (e.g., ThioGlo™)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA, 0.01% Triton X-100)
-
384-well black, flat-bottom plates
-
Acoustic liquid handler or multichannel pipette
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the appropriate wells of a 384-well plate. For controls, dispense DMSO only.
-
Enzyme Addition: Add 10 µL of CROT or CPT2 enzyme solution (e.g., 2X final concentration) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of substrate mix (containing octanoyl-CoA and L-carnitine at 2X final concentration) to each well to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Add 5 µL of the fluorogenic maleimide dye solution (prepared according to the manufacturer's instructions) to each well.
-
Signal Development: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[10][11]
-
Data Analysis: Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO) controls. Determine the Z'-factor to assess assay quality.[6][7][8] For hit compounds, perform dose-response experiments to determine IC50 values.
Protocol 2: Cell-Based HTS Assay for Fatty Acid Oxidation (FAO)
This assay measures the overall fatty acid oxidation rate in live cells using a substrate that generates a luminescent signal upon metabolism.
Materials:
-
A metabolically active cell line (e.g., HepG2, C2C12)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
384-well white, clear-bottom cell culture plates
-
Commercially available FAO assay kit (e.g., FAO-Glo™ Assay)[16]
-
Acoustic liquid handler or multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at an optimized density and allow them to adhere and grow overnight.
-
Compound Addition: Treat cells with test compounds (e.g., at a final concentration of 10 µM) and controls (e.g., Etomoxir as a positive control for inhibition).[12]
-
Compound Incubation: Incubate the plate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and target engagement.
-
Substrate Addition: Add the proprietary FAO substrate from the kit to each well. This substrate is taken up by the cells and enters the FAO pathway.
-
FAO Reaction: Incubate for a specified time (e.g., 1 hour) to allow for the metabolism of the substrate.
-
Detection: Add the luciferin detection reagent to each well. The amount of luciferin released is proportional to the rate of FAO.
-
Signal Stabilization: Incubate at room temperature for 10 minutes.
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data and calculate the percent inhibition for each compound. Determine the Z'-factor and IC50 values for active compounds.
Conclusion
The protocols outlined in these application notes provide a robust framework for the high-throughput screening of compounds that modulate this compound synthesis and fatty acid oxidation. The biochemical assay offers a direct measure of enzyme inhibition for targets like CROT and CPT2, while the cell-based assay provides a more physiologically relevant context by assessing the overall impact on the metabolic pathway. These HTS approaches are essential tools for the discovery of novel therapeutic agents for the treatment of metabolic disorders.
References
- 1. aocs.org [aocs.org]
- 2. 6.32 Fatty Acid Oxidation (Beta-oxidation) | Nutrition Flexbook [courses.lumenlearning.com]
- 3. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPT2 carnitine palmitoyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. punnettsquare.org [punnettsquare.org]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. abcam.cn [abcam.cn]
- 13. scbt.com [scbt.com]
- 14. Different sensitivities of CPT I and CPT II for inhibition by l-aminocarnitine in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Inhibitors of Triacylglyceride Accumulation in Muscle Cells: Comparing HTS Results from 1536-well Plate-Based and High-Content Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FAO-Glo™ Fatty Acid Oxidation Assay [promega.jp]
Application Notes and Protocols for In Vivo Experimental Models of Octanoylcarnitine Dysregulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental models used to study the dysregulation of octanoylcarnitine, a key intermediate in medium-chain fatty acid metabolism. The protocols outlined below are intended to guide researchers in establishing and characterizing these models, as well as in evaluating potential therapeutic interventions.
Introduction to this compound Dysregulation
This compound (C8-carnitine) is an acylcarnitine that plays a crucial role in the transport of octanoic acid, a medium-chain fatty acid, into the mitochondria for β-oxidation. Dysregulation of this compound metabolism, often characterized by its accumulation, is a hallmark of several inherited metabolic disorders, primarily Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. It is also observed in other fatty acid oxidation (FAO) disorders, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency and Carnitine Palmitoyltransferase II (CPT2) deficiency, particularly under conditions of metabolic stress. Understanding the pathophysiology of this compound dysregulation in vivo is critical for developing effective therapies for these debilitating conditions.
In Vivo Experimental Models
Several genetically engineered mouse models have been developed to recapitulate the biochemical and clinical features of human FAO disorders associated with this compound dysregulation.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficient Mice (Acadm knockout)
MCAD deficiency is the most common inherited disorder of fatty acid β-oxidation. The diagnosis is established by the prominent accumulation of C8-acylcarnitine (this compound)[1]. Gene-targeted mice lacking MCAD (Acadm-/-) exhibit many characteristics of the human disease, including intolerance to fasting and cold, as well as characteristic biochemical changes in blood and tissues.
Phenotype:
-
Hypoketotic hypoglycemia, particularly during fasting.
-
Fatty liver.
-
Cold intolerance.
-
Exercise intolerance.
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficient Mice (Acadvl knockout)
VLCAD deficiency is a disorder of long-chain fatty acid oxidation. While the primary biochemical markers are long-chain acylcarnitines, dysregulation of medium-chain acylcarnitines, including this compound, can occur, especially during metabolic stress[4][5]. VLCAD knockout mice (Acadvl-/-) exhibit stress-induced hypoglycemia and skeletal myopathy[3].
Phenotype:
-
Cardiomyopathy.
-
Hepatopathy.
-
Skeletal myopathy and rhabdomyolysis upon stress (fasting, cold, exercise)[5].
-
Accumulation of long-chain acylcarnitines (e.g., C14:1)[4].
-
Secondary accumulation of medium-chain acylcarnitines under stress.
Carnitine Palmitoyltransferase II (CPT2) Deficient Mice
CPT2 is essential for the transport of long-chain fatty acids into the mitochondrial matrix. Muscle-specific CPT2 knockout mice (Cpt2Sk-/-) are a valuable model for studying the myopathic form of CPT2 deficiency. These mice accumulate long-chain acylcarnitines in muscle and plasma[6].
Phenotype:
-
Exercise intolerance.
-
Muscle weakness.
-
Accumulation of long-chain acylcarnitines in muscle and plasma[6][7].
-
Resistance to diet-induced obesity and insulin resistance.
Quantitative Data on Acylcarnitine Levels
The following tables summarize representative quantitative data on this compound and other relevant acylcarnitines in different mouse models.
Table 1: Plasma Acylcarnitine Concentrations in MCAD Deficient Newborns [8]
| Analyte | Control Newborns (µmol/L) | MCAD Deficient Newborns (µmol/L) |
| This compound (C8) | < 0.22 | 8.4 (median); 3.1 - 28.3 (range) |
| Hexanoylcarnitine (C6) | Not reported | Elevated |
| Decanoylcarnitine (C10) | Not reported | Elevated |
Table 2: Acylcarnitine Concentrations in Plasma of CPT2 Muscle-Specific Knockout Mice [6]
| Analyte | Control (Cpt2Sk+/+) (Fold Change) | CPT2 KO (Cpt2Sk-/-) (Fold Change) |
| Palmitoylcarnitine (C16) | 1 | ~4.2 |
| Stearoylcarnitine (C18) | 1 | ~5.5 |
| Oleoylcarnitine (C18:1) | 1 | ~6.5 |
| Linoleoylcarnitine (C18:2) | 1 | ~6.2 |
| Butyrylcarnitine (C4) | 1 | No significant change |
Table 3: Effect of Oral this compound on Exercise Performance in LCAD-KO Mice [9]
| Treatment | Running Distance (meters) | Post-run Blood Lactate (mM) |
| Wild-type Control | ~1200 | ~5 |
| LCAD-KO (untreated) | ~400 | ~15 |
| LCAD-KO + Oral C8-carnitine (0.5 mg/g) | ~800 | ~10 |
Experimental Protocols
Protocol 1: Induction of Metabolic Stress
A. Fasting Challenge:
-
House mice individually to prevent coprophagy.
-
Remove food for a specified period (e.g., 4-24 hours), depending on the model and experimental goals.
-
Ensure free access to water at all times.
-
Monitor mice regularly for signs of distress (e.g., lethargy, hypothermia).
-
At the end of the fasting period, collect blood and tissues for analysis.
B. Cold Exposure Challenge:
-
House mice individually in a cold environment (e.g., 4°C).
-
Ensure free access to food and water.
-
Monitor core body temperature rectally at regular intervals.
-
The duration of cold exposure will depend on the model's tolerance.
-
Collect samples at the end of the exposure period.
Protocol 2: Assessment of Exercise Intolerance
A. Treadmill Exhaustion Test:
-
Acclimatize mice to the treadmill for several days prior to the experiment (e.g., 10 min/day at a low speed).
-
On the day of the test, place the mouse on the treadmill.
-
Start the treadmill at a low speed and gradually increase the speed and/or incline according to a set protocol.
-
Encourage running by a mild electrical shock grid at the rear of the treadmill.
-
Define exhaustion as the point when the mouse remains on the shock grid for a predetermined amount of time (e.g., 10 consecutive seconds).
-
Record the total distance run and the time to exhaustion.
B. Grip Strength Test:
-
Use a grip strength meter equipped with a wire grid.
-
Hold the mouse by the tail and allow it to grasp the grid with its forelimbs.
-
Gently pull the mouse horizontally away from the meter until it releases its grip.
-
The meter will record the peak force exerted.
-
Perform multiple measurements (e.g., 3-5 times) for each mouse and calculate the average.
-
Normalize the grip strength to the body weight of the mouse.
Protocol 3: Acylcarnitine Profiling by LC-MS/MS
A. Sample Preparation (Plasma):
-
To 50 µL of plasma, add an internal standard solution containing deuterated acylcarnitines.
-
Precipitate proteins by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
B. Sample Preparation (Tissues):
-
Weigh a small piece of frozen tissue (e.g., 10-20 mg).
-
Homogenize the tissue in a suitable buffer on ice.
-
Add an internal standard solution.
-
Extract the acylcarnitines using a solvent like acetonitrile.
-
Centrifuge to pellet tissue debris.
-
Process the supernatant as described for plasma samples.
C. LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with solvents such as water and acetonitrile containing a modifier like formic acid.
-
Detect the acylcarnitines using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Quantify the individual acylcarnitine species by comparing their peak areas to those of the corresponding deuterated internal standards.
Protocol 4: Administration of Oral this compound
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline).
-
Administer the solution to mice via oral gavage at a specified dose (e.g., 0.5 mg/g body weight)[9].
-
For acute studies, administer the dose shortly before the experimental procedure (e.g., 30-60 minutes).
-
For chronic studies, administer the dose daily for a specified period.
-
Include a vehicle-treated control group.
Signaling Pathways and Logical Relationships
The dysregulation of this compound is intricately linked to several key metabolic signaling pathways. Understanding these pathways is crucial for identifying therapeutic targets.
Fatty Acid Oxidation and Carnitine Shuttle
In healthy individuals, fatty acids are transported into the mitochondria for β-oxidation via the carnitine shuttle. Defects in enzymes of this pathway, such as CPT2 or VLCAD, lead to the accumulation of long-chain acylcarnitines. In MCAD deficiency, the block in β-oxidation occurs at the medium-chain level, leading to the accumulation of this compound.
The Role of Carnitine Acetyltransferase (CrAT)
Recent studies have highlighted a crucial role for Carnitine Acetyltransferase (CrAT) in the metabolism of medium-chain acylcarnitines in muscle and heart. These tissues have a low capacity to activate medium-chain fatty acids to their CoA esters. Instead, orally delivered this compound can be converted to octanoyl-CoA by CrAT within the mitochondrial matrix, bypassing the need for medium-chain acyl-CoA synthetases and providing an alternative energy source in LC-FAODs[9].
PPARα and AMPK Signaling in Fatty Acid Oxidation
Peroxisome proliferator-activated receptor-alpha (PPARα) is a master regulator of genes involved in fatty acid oxidation[10][11]. AMP-activated protein kinase (AMPK) is a key energy sensor that promotes catabolic processes like fatty acid oxidation[12]. Dysregulation of these pathways is implicated in FAO disorders. For instance, the accumulation of fatty acids can activate PPARα as a compensatory mechanism[13]. AMPK activation can enhance fatty acid oxidation, potentially mitigating the metabolic defects in some models.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tissue carnitine homeostasis in very-long-chain acyl-CoA dehydrogenase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue-Specific Strategies of the Very-Long Chain Acyl-CoA Dehydrogenase-Deficient (VLCAD−/−) Mouse to Compensate a Defective Fatty Acid β-Oxidation | PLOS One [journals.plos.org]
- 6. Loss of Muscle Carnitine Palmitoyltransferase 2 Prevents Diet-Induced Obesity and Insulin Resistance despite Long-Chain Acylcarnitine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral this compound alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic reprogramming via PPARα signaling in cardiac hypertrophy and failure: From metabolomics to epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The multi-protective role of dietary betaine in largemouth bass (Micropterus salmoides): coordinating antioxidant, inflammatory, and metabolic homeostasis under high-fat diet stress [frontiersin.org]
- 12. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 13. biorxiv.org [biorxiv.org]
Application of Octanoylcarnitine in Metabolomics Studies: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Octanoylcarnitine (C8), a medium-chain acylcarnitine, has emerged as a pivotal metabolite in clinical and research metabolomics. Its primary application lies in the diagnosis and monitoring of inherited metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Beyond newborn screening, emerging evidence highlights its potential role as a biomarker in cardiovascular disease, mitochondrial dysfunction, and other complex metabolic conditions.
Key Applications:
-
Biomarker for MCAD Deficiency: The most established application of this compound is in newborn screening for MCAD deficiency, an autosomal recessive fatty acid oxidation disorder.[1][2] Elevated levels of this compound in dried blood spots or plasma are a hallmark of this condition.[3][4][5] In affected individuals, the impaired activity of the MCAD enzyme leads to the accumulation of octanoyl-CoA, which is subsequently converted to this compound.[1][6] The ratio of this compound to other acylcarnitines, such as acetylcarnitine (C8/C2) and decanoylcarnitine (C8/C10), is also a critical diagnostic marker.[1]
-
Indicator of Mitochondrial Dysfunction: Acylcarnitines are essential for the transport of fatty acids into the mitochondria for β-oxidation.[7][8] Perturbations in acylcarnitine profiles, including elevated this compound, can indicate impaired mitochondrial function.[8][9] This has implications for studying drug-induced toxicity and various diseases characterized by mitochondrial dysregulation.[8][10]
-
Cardiovascular Disease Research: Several metabolomics studies have linked altered acylcarnitine profiles, including this compound, to cardiovascular diseases.[11][12][13][14] Elevated levels of this compound have been associated with an increased risk of cardiovascular events and mortality.[11][15][16] These findings suggest a role for disordered fatty acid metabolism in the pathophysiology of cardiovascular conditions.
-
Drug Development: In the pharmaceutical industry, profiling of acylcarnitines, including this compound, can be employed to evaluate the metabolic effects of drug candidates and screen for potential off-target mitochondrial toxicity.[17]
Quantitative Data
The concentration of this compound in biological samples is a critical parameter in its application as a biomarker. The following tables summarize typical concentration ranges in different populations and conditions.
Table 1: Reference Ranges for this compound in Plasma/Blood Spots
| Population | Specimen Type | This compound Concentration (nmol/mL) | Reference |
| Newborns (≤ 7 days) | Plasma | < 0.19 | [18] |
| Infants (8 days - 7 years) | Plasma | < 0.45 | [18] |
| Adults (≥ 8 years) | Plasma | < 0.78 | [18] |
| All Ages | Plasma | 0.00 - 0.60 | [19] |
| Healthy Newborns | Dried Blood Spot | Maximum of 0.22 µmol/L (0.22 nmol/mL) | [4] |
Table 2: this compound Levels in MCAD Deficiency
| Population | Specimen Type | This compound Concentration (nmol/mL) | Reference |
| Newborns with MCAD deficiency | Dried Blood Spot | Median: 8.4 (Range: 3.1 - 28.3) | [4] |
| Older Patients with MCAD deficiency (8 days - 7 years) | Dried Blood Spot | Median: 1.57 (Range: 0.33 - 4.4) | [4] |
Experimental Protocols
Accurate quantification of this compound requires robust and validated analytical methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Analysis of this compound from Plasma
This protocol details the extraction and analysis of this compound from plasma samples.
Materials:
-
Plasma (collected in EDTA or heparin tubes)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deuterated this compound internal standard (e.g., this compound-d3)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Pipette 10-50 µL of plasma into a microcentrifuge tube.[17]
-
Add a known amount of deuterated this compound internal standard.
-
Add 3 volumes of cold methanol or acetonitrile to precipitate proteins.[17]
-
Vortex the mixture vigorously for 30 seconds.[17]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[17]
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C8 or C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm).[20][21]
-
Mobile Phase A: 0.1% formic acid in water.[21]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[21]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min.[21]
-
Column Temperature: 50°C.[21]
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[17][21]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound-d3 (Internal Standard): Monitor the corresponding transition for the deuterated standard.
-
-
Source Parameters: Optimize ion spray voltage, temperature, and gas flows for maximum signal intensity.[21]
-
-
-
Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.[21]
-
Protocol 2: Analysis of this compound from Dried Blood Spots (DBS)
This protocol is widely used in newborn screening programs.
Materials:
-
Dried blood spot card
-
Methanol (LC-MS grade) containing deuterated internal standards
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator or vacuum concentrator
-
3N HCl in n-butanol (for derivatization, if required)[17][22]
Procedure:
-
Sample Preparation:
-
Punch a 3 mm disk from the dried blood spot into a well of a 96-well plate.[17]
-
Add 100 µL of methanol containing the deuterated internal standard mixture to each well.[17]
-
Seal the plate and shake for 30-60 minutes at room temperature to extract the acylcarnitines.[17]
-
Transfer the methanol extract to a new 96-well plate.
-
Evaporate the extract to dryness under a stream of nitrogen or using a vacuum concentrator.[17]
-
Optional Derivatization (Butylation): Add 50-100 µL of 3N HCl in n-butanol to each well and incubate to form butyl esters. This step can improve chromatographic properties and sensitivity.[17][22] Evaporate to dryness again.
-
Reconstitute the dried residue in an appropriate solvent (e.g., 80:20 acetonitrile/water with 0.1% acetic acid) for injection.[22]
-
-
LC-MS/MS Analysis:
-
The LC-MS/MS parameters are similar to those described in Protocol 1, with adjustments made for the specific analytical platform and whether derivatization was performed. For butylated acylcarnitines, the MRM transitions will be different.
-
-
Data Analysis:
-
Quantification is performed as described in Protocol 1.
-
Visualizations
Signaling Pathway
The following diagram illustrates the central role of this compound in the context of fatty acid β-oxidation and the carnitine shuttle system.
Caption: Role of this compound in Fatty Acid Oxidation.
Experimental Workflow
The diagram below outlines the general workflow for the analysis of this compound from biological samples.
Caption: General Workflow for this compound Analysis.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circulating Acylcarnitines as Biomarkers of Mitochondrial Dysfunction after Acetaminophen Overdose in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]
- 12. S-EPMC7214635 - The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus. - OmicsDI [omicsdi.org]
- 13. The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation of Serum Acylcarnitines with Clinical Presentation and Severity of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Medium & long-chain acylcarnitine’s relation to lipid metabolism as potential predictors for diabetic cardiomyopathy: a metabolomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medium & long-chain acylcarnitine's relation to lipid metabolism as potential predictors for diabetic cardiomyopathy: a metabolomic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Acylcarnitine Profile [healthcare.uiowa.edu]
- 19. slchlabtestguide.bjc.org [slchlabtestguide.bjc.org]
- 20. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and In Vitro Use of Octanoylcarnitine
Introduction
Octanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an ester of carnitine and octanoic acid, facilitating the transport of medium-chain fatty acids into the mitochondria for subsequent β-oxidation. In recent years, this compound has garnered significant interest among researchers for its involvement in various physiological and pathological processes, making it a key molecule for in vitro investigations. These studies are pivotal in understanding metabolic disorders, drug development, and the fundamental mechanisms of cellular bioenergetics.
This document provides detailed application notes and protocols for the chemical synthesis of this compound and its subsequent use in in vitro experiments. The protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from synthesis to cellular application and analysis.
I. Synthesis of this compound
While this compound is commercially available, in-house synthesis can be a cost-effective alternative and allows for isotopic labeling for metabolic tracing studies. The following protocol is a general method adapted from the synthesis of similar acylcarnitines.
A. Principle
The synthesis involves the esterification of L-carnitine with octanoyl chloride. The reaction is typically carried out in a suitable organic solvent, and the final product is purified using chromatographic techniques.
B. Materials and Reagents
-
L-carnitine hydrochloride
-
Octanoyl chloride
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Diethyl ether
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, acetic acid)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
C. Experimental Protocol
-
Preparation of L-carnitine free base:
-
Dissolve L-carnitine hydrochloride in a minimal amount of water.
-
Add an equimolar amount of a suitable base (e.g., sodium hydroxide) to neutralize the hydrochloride and obtain the free base.
-
Lyophilize the solution to obtain the L-carnitine free base as a solid.
-
-
Esterification Reaction:
-
Suspend the L-carnitine free base in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine to the suspension.
-
Cool the mixture in an ice bath.
-
Slowly add octanoyl chloride dropwise to the cooled suspension with constant stirring.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a minimal amount of a suitable solvent.
-
Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of chloroform:methanol:acetic acid.
-
Collect the fractions containing the desired product (monitor by thin-layer chromatography).
-
Combine the pure fractions and evaporate the solvent.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
II. In Vitro Experimental Protocols
This compound is utilized in a variety of in vitro assays to investigate its effects on cellular metabolism, signaling pathways, and enzyme kinetics.
Protocol 1: Investigating the Role of Carnitine Octanoyltransferase (CROT) in Acetyl-CoA Metabolism
This protocol is designed to study how this compound contributes to the intracellular acetyl-CoA pool, particularly in the context of CROT activity.
A. Cell Culture and Treatment
-
Cell Lines: U87MG glioma cells or other cell lines with varying CROT expression levels.
-
Culture Conditions: Culture cells in standard medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Setup:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
The next day, replace the standard medium with a glucose-free medium.
-
Treat the cells with varying concentrations of this compound (e.g., 1 mM) for a specified duration (e.g., 6 hours).
-
B. Quantification of Acetyl-CoA
-
Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable extraction buffer (e.g., a mixture of methanol, acetonitrile, and water).
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Analysis by LC-MS/MS:
-
Analyze the supernatant containing the metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the levels of acetyl-CoA by comparing the peak area to a standard curve of known concentrations.
-
C. Data Presentation
| Treatment Group | This compound (mM) | Incubation Time (h) | Acetyl-CoA Level (nmol/mg protein) | Fold Change vs. Control |
| Control (No Glucose) | 0 | 6 | [Value] | 1.0 |
| This compound | 1 | 6 | [Value] | [Value] |
| CROT Knockdown + this compound | 1 | 6 | [Value] | [Value] |
D. Experimental Workflow
Caption: Workflow for studying this compound's effect on acetyl-CoA.
Protocol 2: Assessment of Proinflammatory Signaling Activation
This protocol outlines a method to determine if this compound can activate proinflammatory signaling pathways in macrophages.
A. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Maintain cells in DMEM with 10% FBS and antibiotics.
-
Experimental Setup:
-
Plate RAW 264.7 cells and allow them to reach 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 5-25 µM) for different time points (e.g., 0, 15, 30, 60 minutes).
-
B. Western Blot Analysis for Phosphorylated Signaling Proteins
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated JNK (p-JNK), phosphorylated ERK (p-ERK), and total JNK and ERK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
C. Data Presentation
| Treatment | Concentration (µM) | Time (min) | p-JNK/Total JNK (Fold Change) | p-ERK/Total ERK (Fold Change) |
| Control | 0 | 60 | 1.0 | 1.0 |
| This compound | 5 | 60 | [Value] | [Value] |
| This compound | 10 | 60 | [Value] | [Value] |
| This compound | 25 | 60 | [Value] | [Value] |
D. Signaling Pathway Diagram
Troubleshooting & Optimization
Technical Support Center: Octanoylcarnitine Detection in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the sensitivity of octanoylcarnitine detection in your mass spectrometry experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and other acylcarnitines.
Issue: Low Signal Intensity or Poor Sensitivity
Low signal intensity is a frequent challenge that can be attributed to several factors, from sample preparation to instrument settings.
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte.[1][2] To mitigate this, consider the following: • Improve Sample Preparation: Utilize solid-phase extraction (SPE) to remove interfering substances.[1] • Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from suppressing agents.[1] • Dilute the Sample: Reducing the sample concentration can minimize matrix effects, though this may not be suitable for trace analysis.[2] • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., d3-octanoylcarnitine) co-elutes with the analyte and can compensate for signal loss.[3][4] |
| Inefficient Ionization | The choice of ionization technique and source parameters significantly impacts signal intensity. • Electrospray Ionization (ESI): ESI is the most common method for acylcarnitine analysis, producing protonated molecular ions ([M+H]+).[5] • Source Parameters: Optimize ion spray voltage, heater temperature, and gas flows to enhance ionization efficiency.[6] |
| Suboptimal Derivatization | Derivatization can improve the chromatographic properties and ionization efficiency of this compound.[6][7][8] • Butylation: Derivatizing with butanolic-HCl or n-butanol with acetyl chloride is a common and effective method that increases ionization efficiency.[5][6][7][9] • Other Reagents: Consider derivatization with pentafluorophenacyl trifluoromethanesulfonate or 3-nitrophenylhydrazine (3NPH) to enhance sensitivity.[8][10][11] |
| Incorrect Mass Spectrometry Settings | Proper selection of precursor and product ions is critical for sensitive detection in tandem mass spectrometry (MS/MS).[12] • Multiple Reaction Monitoring (MRM): Use optimized MRM transitions for this compound. A common fragmentation is the loss of the trimethylamine group, resulting in a product ion at m/z 85.[5][6] |
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise resolution and the accuracy of quantification.
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with active sites on the column (e.g., residual silanols).[1] | Operate at a lower mobile phase pH to protonate silanol groups or use an end-capped column.[1] |
| Column overload.[1] | Reduce the sample concentration or injection volume.[1] | |
| Peak Fronting | Poor sample solubility in the mobile phase.[1] | Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[1] |
| Split Peaks | Blockage at the column inlet.[1] | Replace the column inlet frit or reverse-flush the column (if permitted).[1] |
| Sample solvent incompatible with the mobile phase.[1] | The sample solvent should have a similar or weaker elution strength than the initial mobile phase.[1] |
Issue: Co-elution of Isomers
Separating isomeric acylcarnitines is crucial for accurate identification and quantification.
| Potential Cause | Troubleshooting Steps |
| Insufficient Chromatographic Resolution | The similar physicochemical properties of isomers make them difficult to separate.[1] To improve resolution: • Optimize Mobile Phase: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve peak separation and sharpness.[1][6] • Adjust Gradient: A shallower gradient can increase separation time and enhance the resolution of closely eluting compounds.[1] • Change Stationary Phase: Consider alternative column chemistries such as hydrophilic interaction chromatography (HILIC) or mixed-mode phases.[1][3] • Derivatization: Altering the chemical structure through derivatization can improve chromatographic separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation method for this compound analysis in plasma?
A common and effective method involves protein precipitation followed by derivatization.[5] A typical workflow includes:
-
Protein Precipitation: Add cold acetonitrile (containing a deuterated internal standard) to the plasma sample to precipitate proteins.[5]
-
Centrifugation: Pellet the precipitated proteins by centrifugation.[5]
-
Supernatant Transfer: Transfer the supernatant to a clean tube.[5]
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.[5]
-
Derivatization (Butylation): Add 3N HCl in n-butanol and incubate to form butyl esters.[5][7]
-
Reconstitution: Dry the sample again and reconstitute it in the mobile phase for injection.[5]
Q2: How can I prepare samples from dried blood spots (DBS)?
For DBS samples, the following protocol is recommended:
-
Punching: Punch a 3 mm disk from the DBS into a microtiter plate well.[5]
-
Extraction: Add methanol containing deuterated internal standards to elute the acylcarnitines.[5]
-
Drying: Transfer the methanol extract and evaporate to dryness.[5]
-
Derivatization (Butylation): Add 3N HCl in n-butanol and incubate.[5]
-
Final Preparation: Dry the sample and reconstitute it in the mobile phase.[5]
Q3: What are the typical MRM transitions for this compound?
For butylated this compound, a common precursor ion is the protonated molecule ([M+H]+). Upon collision-induced dissociation (CID), all acylcarnitines typically produce a characteristic product ion at m/z 85, which corresponds to the carnitine backbone.[5][6] Therefore, a common transition to monitor for this compound would be from its precursor m/z to the product m/z 85. For underivatized this compound, the precursor ion would be at a different m/z.
Q4: Can I analyze this compound without derivatization?
Yes, it is possible to analyze underivatized acylcarnitines.[13][14] This approach simplifies sample preparation. However, derivatization is often employed to improve chromatographic retention, peak shape, and ionization efficiency, especially for short-chain acylcarnitines.[8][11]
Experimental Protocols
Protocol 1: Acylcarnitine Extraction and Butylation from Plasma [5][6]
-
Sample Preparation:
-
To 10 µL of plasma, add 100 µL of ice-cold methanol containing the deuterated internal standard mixture.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Drying:
-
Transfer the supernatant to a new tube and evaporate to dryness in a vacuum concentrator or under a stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of 3N HCl in n-butanol (or n-butanol with 5% v/v acetyl chloride).
-
Incubate at 65°C for 20 minutes.
-
-
Final Steps:
-
Evaporate the sample to dryness.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., methanol/water).
-
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Acylcarnitine Analysis [6]
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Ion Spray Voltage | 5500 V |
| Heater Temperature | 600°C |
| Source Gas 1 | 50 psi |
| Source Gas 2 | 50 psi |
| Curtain Gas | 40 psi |
| Collision Gas (CAD) | Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. bevital.no [bevital.no]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. forensicrti.org [forensicrti.org]
- 13. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 14. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
minimizing ion suppression effects in octanoylcarnitine quantification
Welcome to the technical support center for the accurate quantification of octanoylcarnitine using LC-MS/MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression effects.
Troubleshooting Guide
Issue 1: Low or Inconsistent this compound Signal Intensity
Question: My this compound signal is significantly lower than expected, or the intensity is highly variable between injections. What could be the cause and how can I fix it?
Answer:
Low or inconsistent signal intensity for this compound is a common problem often attributed to ion suppression . Ion suppression is the reduction in the ionization efficiency of the target analyte due to the presence of co-eluting matrix components.[1][2][3] In biological samples like plasma or serum, phospholipids are major contributors to ion suppression.[4]
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.[2][4]
-
Protein Precipitation (PPT): While quick and easy, PPT is often insufficient for removing phospholipids, which are a primary cause of ion suppression for acylcarnitines.[4]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample extract than PPT by partitioning this compound into a solvent immiscible with the bulk of the matrix.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte of interest.[3][4] Cation-exchange SPE is particularly suitable for acylcarnitines.
-
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as d3-octanoylcarnitine, is the gold standard for correcting ion suppression.[5][6][7] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.
-
Optimize Chromatography: Ensure that this compound is chromatographically separated from the regions of significant ion suppression.[2][8]
-
Sample Dilution: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[2][3][10]
Issue 2: Poor Reproducibility and Accuracy in QC Samples
Question: My quality control (QC) samples for this compound analysis are showing high variability (%CV) and poor accuracy. What steps can I take to improve this?
Answer:
Poor reproducibility and accuracy in QC samples often point to inconsistent matrix effects across different samples.[7]
Troubleshooting Steps:
-
Implement a More Robust Sample Preparation Method: As outlined in Issue 1, moving from a simple protein precipitation to a more rigorous method like SPE or LLE will provide a cleaner, more consistent sample matrix.[3][4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is crucial for correcting for sample-to-sample variations in ion suppression, which directly improves reproducibility and accuracy.[5][6][7] d3-octanoylcarnitine is a commonly used and commercially available internal standard for this purpose.[5][6]
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in a biological matrix that is identical to your study samples (e.g., human plasma).[7] This helps to normalize the matrix effects between your calibrators, QCs, and unknown samples.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound quantification?
A1: Ion suppression is a matrix effect that occurs in the ion source of a mass spectrometer, where co-eluting compounds from the sample matrix inhibit the ionization of the analyte of interest, in this case, this compound.[2][3] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, as well as reduced sensitivity.[1][2]
Q2: What are the main sources of ion suppression in biological samples?
A2: In biological matrices such as plasma and serum, the primary sources of ion suppression are phospholipids from cell membranes.[4] Other endogenous components and salts can also contribute to this effect.[2][9]
Q3: How can I determine if ion suppression is affecting my analysis?
A3: A post-column infusion experiment is a common method to qualitatively assess ion suppression.[8][9] In this experiment, a constant flow of an this compound standard solution is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dips in the constant analyte signal indicate regions of ion suppression.
Q4: Is a stable isotope-labeled internal standard always necessary for accurate quantification?
A4: While not strictly mandatory in all cases, the use of a stable isotope-labeled internal standard (SIL-IS) like d3-octanoylcarnitine is highly recommended and considered the gold standard for accurate and precise quantification of endogenous molecules in complex matrices.[5][6][7] It is the most effective way to compensate for matrix effects, including ion suppression.
Q5: Can I switch from ESI to APCI to reduce ion suppression?
A5: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than electrospray ionization (ESI).[3][10] However, the suitability of APCI depends on the analyte's ability to be efficiently ionized by this technique. For a polar compound like this compound, ESI is typically the preferred ionization method. A change in ionization technique would require re-optimization and validation of the method.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol describes a general procedure for the extraction of this compound from plasma using a strong cation-exchange SPE plate.
Materials:
-
Strong Cation-Exchange SPE plate
-
Plasma samples, calibrators, and QCs
-
Internal Standard Spiking Solution (e.g., d3-octanoylcarnitine in methanol)
-
Methanol
-
Acetonitrile
-
Formic Acid
-
Ammonium Hydroxide
-
Deionized Water
-
Centrifuge
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard spiking solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Plate Conditioning:
-
Place the SPE plate on the vacuum manifold.
-
Condition the wells with 1 mL of methanol.
-
Equilibrate the wells with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the SPE plate.
-
Apply a gentle vacuum to draw the sample through the sorbent.
-
-
Washing:
-
Wash the wells with 1 mL of deionized water.
-
Wash the wells with 1 mL of methanol.
-
-
Elution:
-
Place a clean collection plate inside the manifold.
-
Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol.
-
Apply a gentle vacuum to collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment
This protocol outlines the procedure to identify regions of ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank plasma extract (prepared using the intended sample preparation method)
Procedure:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phases to be used for the this compound assay.
-
Connect the outlet of the analytical column to a T-connector.
-
Connect the syringe pump containing the this compound standard solution to the second port of the T-connector.
-
Connect the third port of the T-connector to the MS ion source.
-
-
Infusion and Analysis:
-
Begin the LC gradient.
-
Start the syringe pump to deliver a constant flow of the this compound solution (e.g., 10 µL/min).
-
Monitor the signal of the this compound precursor/product ion transition in the mass spectrometer. You should observe a stable baseline.
-
Inject the blank plasma extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run.
-
-
Data Interpretation:
-
Any significant drop in the stable baseline signal indicates a region where co-eluting matrix components are causing ion suppression.
-
Optimize the chromatography to ensure that the this compound peak elutes in a region with minimal ion suppression.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 85 - 95 | 40 - 60 (Suppression) | [4] |
| Liquid-Liquid Extraction (MTBE) | 70 - 85 | 15 - 30 (Suppression) | [4] |
| Solid-Phase Extraction (Cation-Exchange) | > 90 | < 15 (Minimal Effect) | [11] |
Note: The values presented are representative and can vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for this compound quantification with an emphasis on sample preparation to minimize ion suppression.
Caption: The principle of stable isotope dilution for correcting ion suppression in mass spectrometry.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bevital.no [bevital.no]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Octanoylcarnitine in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the analysis of octanoylcarnitine in plasma via liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the analysis of this compound in plasma.
Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound
-
Question: My this compound peak is broad, tailing, or showing a significantly lower intensity than expected. What are the likely causes and how can I fix this?
-
Answer: This is a common issue often indicative of significant matrix effects, particularly ion suppression caused by co-eluting phospholipids from the plasma sample. Here is a step-by-step troubleshooting guide:
-
Assess Your Sample Preparation:
-
Protein Precipitation (PPT): While quick, PPT is often insufficient for removing all matrix components, especially phospholipids, which are a primary cause of ion suppression.[1] If you are using a simple protein precipitation method (e.g., with acetonitrile or methanol), consider optimizing it or switching to a more rigorous technique.
-
Action: Move to a more advanced sample cleanup method like Solid-Phase Extraction (SPE) or a specific phospholipid removal product.
-
-
Optimize Your Chromatography:
-
Problem: Your analyte, this compound, may be co-eluting with interfering matrix components.
-
Action: Adjust your LC gradient to better separate this compound from the region where phospholipids typically elute. Using a column with a different chemistry, such as a hydrophilic interaction liquid chromatography (HILIC) column, can also be effective for retaining and separating polar compounds like acylcarnitines away from non-polar interferences.[2]
-
-
Check Your Internal Standard:
-
Problem: An inappropriate or degraded internal standard (IS) will not adequately compensate for signal variability.
-
Action: Ensure you are using a high-quality, stable isotope-labeled internal standard, such as d3-octanoylcarnitine. Verify its concentration and storage conditions. The IS should be added to the plasma sample before any extraction steps to account for variability throughout the entire process.
-
-
Clean Your Mass Spectrometer Source:
-
Problem: Buildup of non-volatile matrix components on the ion source can lead to a gradual or sudden drop in signal intensity.
-
Action: Perform routine maintenance and cleaning of your MS ion source according to the manufacturer's instructions.
-
-
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
-
Question: I am observing significant variability between replicate injections and across different batches of plasma samples. What could be causing this and how do I improve my precision?
-
Answer: High variability is often a direct consequence of inconsistent matrix effects. The composition of plasma can vary between individuals and even within the same individual over time, leading to differing degrees of ion suppression or enhancement.
-
Implement a Robust Internal Standard Strategy:
-
Action: The use of a stable isotope-labeled internal standard (e.g., d3-octanoylcarnitine) is critical.[3] This is the most effective way to correct for variations in sample preparation and matrix effects, as the IS will be affected in a similar manner to the analyte.
-
-
Standardize Your Sample Preparation:
-
Problem: Inconsistent execution of the sample preparation protocol can introduce significant variability.
-
Action: Ensure that all steps of your sample preparation, from thawing and vortexing to solvent addition and incubation times, are performed consistently for all samples, including standards and quality controls. Automation of liquid handling steps can greatly improve reproducibility.
-
-
Evaluate Your Sample Cleanup Method:
-
Action: As with low signal intensity, a more effective sample cleanup will lead to more reproducible results. Methods that actively remove phospholipids, such as specialized SPE cartridges or plates, are highly recommended to minimize the impact of variable matrix components.[1]
-
-
Frequently Asked Questions (FAQs)
What are matrix effects and why are they a problem in plasma analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[4] In plasma, endogenous components like salts, proteins, and especially phospholipids can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[5] This leads to inaccurate and imprecise quantification. Electrospray ionization (ESI) is particularly susceptible to these effects.
What is the best sample preparation method to reduce matrix effects for this compound analysis?
The optimal method depends on the required sensitivity and throughput. Here is a comparison:
| Sample Preparation Method | Description | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile or methanol). The supernatant is then analyzed.[6] | Fast, simple, and inexpensive. | Incomplete removal of matrix components, particularly phospholipids, leading to significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases to separate it from interfering components. | Can provide cleaner extracts than PPT. | More labor-intensive and time-consuming; may have lower recovery for polar analytes like this compound. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away. Cation-exchange SPE is effective for acylcarnitines.[7] | Provides very clean extracts with high recovery rates (often >95%).[7] Significantly reduces matrix effects. | More complex and costly than PPT; requires method development. |
| Phospholipid Removal Plates/Cartridges | Specialized products that combine protein precipitation with targeted removal of phospholipids. | Simple to use and highly effective at removing phospholipids (>99%), leading to a significant reduction in matrix effects. | Higher cost per sample compared to PPT. |
Why is a stable isotope-labeled internal standard like d3-octanoylcarnitine recommended?
A stable isotope-labeled (SIL) internal standard has the same chemical and physical properties as the analyte. This means it will behave almost identically during sample preparation, chromatography, and ionization.[3] By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, any loss of analyte or variation in MS signal due to matrix effects can be corrected for by calculating the ratio of the analyte signal to the IS signal.
Can I use a structural analog as an internal standard?
While a structural analog can be used, it is not ideal. It may have different extraction recovery, chromatographic retention, and ionization efficiency compared to this compound. This can lead to inadequate correction for matrix effects. A SIL internal standard is always the preferred choice for the most accurate and precise quantification.
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This is a rapid method suitable for initial screening but may require further cleanup for sensitive quantitative assays.
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Internal Standard Addition: Add the internal standard (e.g., d3-octanoylcarnitine) in a small volume of solvent.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the sample vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Online Solid-Phase Extraction (SPE) following Protein Precipitation
This method provides a much cleaner sample and is suitable for robust quantitative analysis.[7]
-
Protein Precipitation:
-
Online SPE-LC-MS/MS Analysis:
-
Inject the supernatant onto an online SPE system.
-
Trapping Column: Use a cation-exchange trapping column to retain carnitines.[7]
-
Loading Phase: Load the sample onto the trapping column using an aqueous mobile phase (e.g., 0.1% formic acid in water).
-
Elution and Separation: After a washing step, switch the valve to elute the analytes from the trapping column onto the analytical column (e.g., a C8 or C18 column) for chromatographic separation and subsequent MS/MS detection.[7]
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Acylcarnitine Analysis
| Method | Analyte Recovery | Matrix Effect Reduction | Throughput | Cost per Sample |
| Protein Precipitation | Variable, often lower due to co-precipitation | Low to Moderate | High | Low |
| Liquid-Liquid Extraction | Moderate to High | Moderate | Low | Low-Moderate |
| Solid-Phase Extraction (SPE) | High (>95%)[7] | High | Moderate | Moderate-High |
| Phospholipid Removal Products | High | Very High | High | High |
Visualizations
Caption: Experimental workflow for this compound analysis using protein precipitation.
Caption: Troubleshooting logic for common issues in this compound analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bevital.no [bevital.no]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Enzymatic Degradation of Octanoylcarnitine During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of octanoylcarnitine during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in stored samples?
A1: The primary cause of this compound degradation in biological samples, such as plasma and dried blood spots, is hydrolysis of the ester bond. This process is catalyzed by endogenous enzymes, specifically acylcarnitine hydrolases (also known as carnitine esterases), and is accelerated by elevated temperatures and non-neutral pH, particularly basic conditions.[1] This hydrolysis results in the formation of free L-carnitine and octanoic acid, leading to a decrease in the measured concentration of this compound and a concurrent increase in free carnitine.
Q2: What are the optimal storage conditions for ensuring the stability of this compound in plasma samples?
A2: For long-term stability, plasma and serum samples should be stored at -80°C. Studies have demonstrated that acylcarnitines are stable for at least 330 days when stored at -18°C or lower.[2] Short-term storage at 4°C should be minimized, and samples should never be left at room temperature for extended periods. If immediate processing is not possible, freezing at -80°C is the recommended course of action.
Q3: How does pH influence the stability of this compound during sample preparation?
A3: this compound is most stable in neutral to slightly acidic conditions (around pH 6.0-7.0).[1] Basic pH significantly accelerates the rate of hydrolysis. Therefore, it is crucial to control the pH of all solutions used during sample preparation to maintain this range.
Q4: Can dried blood spots (DBS) be used for this compound analysis, and what are the stability considerations?
A4: Yes, dried blood spots are a common sample type for acylcarnitine analysis. However, the stability of acylcarnitines in DBS can be a concern, especially with long-term storage at room temperature, which can lead to hydrolysis.[2] For accurate quantitative analysis, it is imperative to consider the storage conditions and duration. Whenever possible, DBS should be stored at -20°C or lower in a low-humidity environment.
Q5: Are there any chemical inhibitors that can be used to prevent enzymatic degradation of this compound?
A5: While not routinely used in all protocols, a broad-spectrum serine hydrolase inhibitor, such as diisopropyl fluorophosphate (DFP), can be considered to minimize enzymatic degradation by acylcarnitine hydrolases.[1] However, the use of any inhibitor should be thoroughly validated for the specific analytical method to ensure it does not interfere with the assay.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low recovery of this compound | Hydrolysis during sample storage: Prolonged storage at room temperature or even refrigerated conditions can lead to the breakdown of the ester bond. | Immediately process fresh samples. If storage is necessary, freeze plasma or serum samples at -80°C.[1] |
| Enzymatic degradation: Acylcarnitine hydrolases present in the sample can degrade the analyte. | Keep samples on ice during all processing steps.[1] Consider validating the use of a broad-spectrum serine hydrolase inhibitor like DFP.[1] | |
| Inappropriate pH: Basic or strongly acidic conditions can catalyze hydrolysis. | Maintain a neutral to slightly acidic pH (around 6.0-7.0) during extraction. Use buffers if necessary and avoid strong acids or bases.[1] | |
| High temperatures: Elevated temperatures during sample preparation steps accelerate hydrolysis. | Perform all extraction and handling steps on ice or at 4°C. Avoid heating samples.[1] | |
| High variability in replicate samples | Inconsistent sample handling: Differences in the time between sample collection and processing can lead to varying degrees of degradation. | Standardize the sample handling workflow. Ensure all samples are processed under the same conditions and for the same duration.[1] |
| Partial protein precipitation: Incomplete removal of proteins can interfere with the analysis and may harbor enzymatic activity. | Use ice-cold protein precipitation agents like methanol or acetonitrile. Incubate samples at -20°C for at least 20 minutes to enhance protein precipitation.[1] |
Quantitative Data Summary
The stability of this compound is highly dependent on storage temperature. The following table summarizes the stability of acylcarnitines under various conditions.
| Storage Temperature | Duration | Analyte Stability | Reference |
| Room Temperature (>14 days) | Prolonged | Significant hydrolysis to free carnitine. | [2] |
| -18°C | At least 330 days | Stable. | [2] |
| -80°C | Long-term | Optimal for long-term stability. | [1] |
Experimental Protocols
Protocol 1: Best Practices for Blood Sample Collection and Handling
-
Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Initial Handling: Place the collected blood tubes on ice immediately.
-
Separation: Separate plasma or serum from blood cells as soon as possible, preferably within two hours of collection.
-
Centrifugation: Perform centrifugation at a low temperature (e.g., 4°C).
-
Storage: Immediately freeze the resulting plasma or serum at -80°C until analysis.[1]
Protocol 2: Plasma/Serum Sample Preparation for this compound Analysis
This protocol is designed to minimize degradation by maintaining low temperatures and utilizing a rapid protein precipitation step.
Materials:
-
Plasma or serum samples
-
Ice-cold methanol containing an appropriate internal standard (e.g., deuterated this compound)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Thaw frozen plasma or serum samples on ice.
-
In a pre-chilled microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Add 200 µL of ice-cold methanol containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[3]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube for analysis (e.g., by LC-MS/MS).
Visualizations
Enzymatic Degradation of this compound
Caption: Enzymatic hydrolysis of this compound.
Recommended Sample Handling Workflow
Caption: Recommended workflow for sample handling.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of Octanoylcarnitine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic separation of octanoylcarnitine isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers challenging?
The separation of isomeric acylcarnitines, including this compound, is inherently difficult due to their similar physicochemical properties.[1] Isomers possess the same mass-to-charge ratio, making them indistinguishable by mass spectrometry alone without prior chromatographic separation.[2][3][4] Effective separation is crucial for the accurate diagnosis and monitoring of metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where specific isomers are clinically relevant.[5][6]
Q2: What are the common causes of poor peak shape (e.g., tailing or fronting) in this compound analysis?
Poor peak shape is a frequent issue in the chromatography of acylcarnitines.[1]
-
Peak Tailing: This is often caused by strong interactions between the positively charged acylcarnitines and residual acidic silanols on the silica-based stationary phase.[1] Other contributing factors include column overload, low mobile phase pH, and excessive extra-column dead volume.[1]
-
Peak Fronting: This is typically a result of low sample solubility in the mobile phase, column collapse, or sample overload.[1]
Q3: My this compound isomers are co-eluting. What strategies can I employ to improve their resolution?
Several strategies can be implemented to enhance the separation of co-eluting this compound isomers:
-
Mobile Phase Optimization: The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase can significantly improve peak shape and separation.[1][2] Adjusting the gradient to be shallower can also increase the separation window, allowing for better resolution of closely eluting isomers.[1]
-
Stationary Phase Selection: While C18 columns are commonly used, exploring alternative column chemistries can provide different selectivities.[2] Consider using mixed-mode or phenyl-hexyl columns.[1][7] For enantiomeric separations (R- and S- forms), a chiral stationary phase, such as one with a teicoplanin-bonded selector, is necessary.[1][8]
-
Derivatization: Chemical derivatization of the acylcarnitines, for instance, through butylation of the carboxyl group, alters their polarity and structure, which can lead to improved chromatographic separation.[1][2][5][6]
Q4: I'm observing low signal intensity and/or ion suppression for my analytes. What are the potential causes and solutions?
Low signal intensity is often due to ion suppression, a common matrix effect in LC-MS/MS analysis of biological samples.[1] Co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer's ion source.[1] To mitigate this:
-
Enhance Sample Preparation: Employ solid-phase extraction (SPE) to effectively remove interfering matrix components.[3][4]
-
Improve Chromatographic Resolution: Better separation of the analyte from matrix components will reduce ion suppression.
-
Modify Mass Spectrometry Parameters: Optimize the electrospray ionization (ESI) source conditions, such as gas flows and temperatures.
-
Use Isotope-Labeled Internal Standards: These can help to compensate for signal loss due to ion suppression.[3][4][9]
Q5: My retention times are shifting between injections. What could be the cause?
Unstable retention times can be caused by several factors:[1]
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.[1]
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or the evaporation of the more volatile organic solvent can lead to shifts in retention.[1]
-
Column Degradation: The stationary phase can degrade over time, affecting its retentive properties.
-
Fluctuations in Column Temperature: Maintaining a stable and consistent column temperature is critical for reproducible retention times.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the chromatographic separation of this compound isomers.
Issue 1: Poor Peak Shape
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanol groups on the column.[1] | Operate at a lower mobile phase pH to protonate the silanol groups.[1] Use an end-capped column or a column with a different stationary phase.[1] Add an ion-pairing agent (e.g., 0.005% HFBA) to the mobile phase.[1][2] |
| Column overload.[1] | Reduce the sample concentration or injection volume.[1] | |
| Extra-column dead volume.[1] | Use tubing with a smaller internal diameter and minimize the length of all connections.[1] | |
| Peak Fronting | Poor sample solubility.[1] | Ensure the sample is fully dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[1] |
| Column overload.[1] | Decrease the amount of sample loaded onto the column.[1] | |
| Column collapse.[1] | Operate the column within the manufacturer's recommended pH and temperature ranges.[1] | |
| Split Peaks | Blockage at the column inlet.[1] | Replace the column inlet frit or reverse-flush the column (if permitted by the manufacturer).[1][10][11] |
| Sample solvent incompatible with the mobile phase.[1] | Ensure the sample solvent is of similar or weaker elution strength than the initial mobile phase.[1] |
Issue 2: Poor Resolution of Isomers
| Symptom | Potential Cause | Suggested Solution |
| Co-elution or insufficient separation of isomers | Inadequate mobile phase conditions. | Add an ion-pairing agent (e.g., 0.005% HFBA) to both mobile phase A and B to improve peak shape and potentially resolve isomers.[1][2] |
| Gradient is too steep. | Employ a shallower gradient to increase the separation window.[1] | |
| Unsuitable stationary phase chemistry. | Switch to a different column chemistry such as mixed-mode or phenyl-hexyl to exploit different separation mechanisms.[1][7] For enantiomeric separation, a chiral stationary phase is required.[1][8] | |
| Analytes have very similar properties. | Consider derivatization (e.g., butylation) to alter the physicochemical properties of the isomers and improve their separation.[1][2] |
Experimental Protocols
Sample Preparation: Butylation of Acylcarnitines from Plasma
This protocol is based on methods for the analysis of acylcarnitines in biological samples.[2][5][6]
-
Extraction: Extract acylcarnitines from plasma or dried blood spots using methanol.
-
Derivatization:
-
Evaporate the methanolic extract to dryness under a stream of nitrogen.
-
Add a solution of 3N butanolic-HCl.
-
Incubate at 65°C for 15 minutes to form butyl esters.
-
Evaporate the reagent to dryness under nitrogen.
-
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
Chromatographic Method for Isomer Separation
This method is a representative example for the separation of acylcarnitine isomers.[2]
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18 (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) |
| Mobile Phase A | 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water |
| Mobile Phase B | 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile |
| Gradient | 100% A for 0.5 min, linear decrease to 65% A over 2.5 min, hold for 3 min, linear decrease to 40% A over 3.7 min, linear decrease to 5% A over 1 min. |
| Flow Rate | 0.5 mL/min (can be varied during the gradient) |
| Column Temperature | 50°C |
| Injection Volume | 5-10 µL |
| Detection | ESI-MS/MS in positive ion mode. Monitor for the characteristic product ion at m/z 85 for acylcarnitines.[2] |
Visualizations
Caption: Experimental workflow for this compound isomer analysis.
Caption: Troubleshooting flowchart for HPLC separation of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
protocol for avoiding contamination in octanoylcarnitine measurement
This guide provides researchers, scientists, and drug development professionals with essential protocols, troubleshooting advice, and frequently asked questions to ensure accurate and contamination-free measurement of octanoylcarnitine.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of error and contamination in this compound measurement?
A1: The most significant sources of error include isobaric and isomeric interferences, the use of incorrect calibrators, sample preparation artifacts, and external contamination. Tandem mass spectrometry (MS/MS) alone may not distinguish between this compound and its isomers, leading to false positives or inaccurate quantification.[1][2] Isobaric matrix interferences can also result in the overestimation of metabolite concentrations.[1] Using racemic mixtures (d,l-octanoylcarnitine) for calibrators instead of the biologically active L-form can introduce significant errors.[3][4] During sample preparation, incomplete removal of other carnitine species or partial hydrolysis of acylcarnitines during derivatization can skew results.[2][5] External contaminants, such as pivaloylcarnitine from medications, can also interfere with the analysis.[2]
Q2: Why is chromatographic separation (LC-MS/MS) recommended over flow-injection analysis tandem MS?
A2: While flow-injection tandem MS is rapid, it lacks the specificity to separate isomeric and isobaric compounds.[2][6] Different acylcarnitines can have the same mass (isobaric) or the same chemical formula but different structures (isomeric). Without chromatographic separation, these compounds can be indistinguishable to the mass spectrometer, leading to inaccurate results.[1][2] Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS provides the necessary separation, eliminating these interferences and allowing for confident identification and quantification of this compound.[2][7]
Q3: What is the importance of using a stable isotope-labeled internal standard?
A3: A stable isotope-labeled internal standard (e.g., d₃-octanoylcarnitine) is crucial for accurate quantification.[8] These standards are chemically identical to the analyte but have a different mass. By adding a known amount of the internal standard to each sample at the beginning of the preparation process, it can account for analyte loss during extraction, matrix effects during ionization, and variations in instrument response.[8] This ensures that the calculated concentration of the analyte is accurate and reproducible.
Q4: What are the best practices for sample collection, handling, and storage to ensure stability?
A4: Samples should be processed promptly to minimize degradation. Plasma, serum, and whole blood should be collected using appropriate anticoagulants (EDTA or heparin).[9] For long-term storage, samples should be kept at -70°C or lower.[8] Acylcarnitines, particularly short-chain species, are unstable at ambient temperatures, with potential degradation occurring in less than two days.[6][8] When preparing dried blood spots (DBS), ensure they are thoroughly dried before storage to prevent degradation.
Q5: What is derivatization and is it always necessary?
A5: Derivatization is a chemical modification process used to improve the stability and analytical properties of molecules. In acylcarnitine analysis, analytes are often converted to their butyl esters (butylation) using acidified butanol.[1][6][9] This process can enhance ionization efficiency and the stability of the molecule for MS/MS analysis.[10] However, derivatization can also introduce errors, such as the partial hydrolysis of acylcarnitines, which can inaccurately elevate free carnitine values.[2] Methods using underivatized analysis with liquid chromatography are also available and avoid these issues, though they may have different challenges, such as the need for specific chromatographic columns (e.g., HILIC) to retain the polar analytes.[8][11]
Troubleshooting Guide
Problem: My this compound levels are unexpectedly high, even in blank or control samples.
-
Possible Cause 1: Carryover. A high concentration sample may not have been fully cleared from the autosampler or LC column.
-
Solution: Inject one or more blank solvent samples immediately after a high-concentration sample to check for carryover.[8] If observed, optimize the needle wash method and LC gradient to ensure the system is clean between injections.
-
-
Possible Cause 2: Isobaric Interference. Another compound in the matrix has the same mass as this compound and is co-eluting.
-
Possible Cause 3: Contaminated Reagents or Labware. Solvents, tubes, or pipette tips may be contaminated.
-
Solution: Test all reagents and disposables individually. Use high-purity solvents (HPLC or analytical reagent grade).[8] Ensure all labware is scrupulously clean.
-
Problem: I am observing high variability between sample replicates.
-
Possible Cause 1: Inconsistent Sample Preparation. Manual steps like pipetting, vortexing, or evaporation can introduce variability.
-
Solution: Ensure all samples are treated identically. Use calibrated pipettes and vortex all samples for the same duration.[13] Evaporate samples to complete dryness uniformly. An automated liquid handler can improve consistency.
-
-
Possible Cause 2: Poor Internal Standard Mixing. The internal standard may not be fully equilibrated with the sample matrix.
-
Solution: After adding the internal standard, ensure thorough vortexing for at least 30 seconds to facilitate protein precipitation and mixing.[13]
-
-
Possible Cause 3: Analyte Instability. this compound may be degrading in processed samples left in the autosampler.
Problem: The signal intensity for my internal standard is inconsistent or suppressed.
-
Possible Cause 1: Matrix Effects. Components in the biological matrix (e.g., salts, phospholipids) can co-elute and suppress the ionization of the internal standard in the mass spectrometer source.
-
Solution: Improve sample cleanup using methods like solid-phase extraction (SPE).[14] Modify the chromatography to separate the analyte from the interfering matrix components. You can quantify the matrix effect by comparing the response of the standard in a neat solution versus a post-extraction spiked sample.[8]
-
-
Possible Cause 2: Interference from a Metabolite. A metabolite of a dosed compound could be interfering with the internal standard's MS/MS transition.[12]
-
Solution: This requires careful investigation, potentially using high-resolution mass spectrometry to identify the interfering metabolite.[12] A different internal standard or a modified chromatographic method may be necessary.
-
Data and Parameters
Table 1: Typical this compound Concentrations
| Sample Type | Condition | This compound (C8) Concentration (μmol/L) |
| Dried Blood Spot | Healthy Newborn | Typically at or below detection limits (<0.22)[15][16] |
| Dried Blood Spot | MCAD Deficiency (Newborn) | 3.1 - 28.3[15][16] |
| Dried Blood Spot | MCAD Deficiency (Older Patient) | 0.33 - 4.4[15] |
Table 2: Example LC-MS/MS Parameters for Acylcarnitine Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound (C8) | 344 | 85 | Common fragment for acylcarnitines after butylation.[1] |
| d₃-Octanoylcarnitine (IS) | 347 | 85 | Internal standard for C8.[17] |
| Acetylcarnitine (C2) | 204 | 145 | Underivatized analysis.[8] |
| Palmitoylcarnitine (C16) | 400 | 341 | Underivatized analysis.[8] |
| Note: Mass transitions and collision energies should be optimized for the specific instrument used.[13] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol is adapted for the quantification of this compound from plasma samples.[9][13]
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, pipette 50 µL of plasma.
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing the deuterated internal standard (e.g., d₃-octanoylcarnitine).[13]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins and ensure thorough mixing.[13]
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[13]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[13]
-
Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Dried Blood Spot (DBS) Sample Preparation (with Derivatization)
This protocol is adapted for the analysis of acylcarnitines from dried blood spots.[1][9]
-
Punching: Punch a 3 mm disk from the dried blood spot into a well of a 96-well plate.[9]
-
Extraction: Add 100 µL of methanol containing the appropriate deuterated internal standards to each well.[9]
-
Incubation: Seal the plate and incubate for 30 minutes with gentle shaking to extract the acylcarnitines.[13]
-
Drying: Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a stream of nitrogen.[9]
-
Derivatization (Butylation): Add 100 µL of 3N HCl in n-butanol to each well.[6][9]
-
Incubation: Seal the plate and incubate at 60-65°C for 15-20 minutes.[1][9]
-
Final Drying: Evaporate the butanol to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried, derivatized extract in a suitable mobile phase for injection into the MS/MS system.
-
Analysis: The plate is now ready for analysis by tandem mass spectrometry.[9]
Visual Workflows
Caption: Plasma sample preparation workflow for this compound analysis.
Caption: Logic diagram for troubleshooting high background signals.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ovid.com [ovid.com]
- 5. Sources of error in determinations of carnitine and acylcarnitine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. researchgate.net [researchgate.net]
- 8. bevital.no [bevital.no]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. scispace.com [scispace.com]
Technical Support Center: Enhancing the Stability of Octanoylcarnitine in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with octanoylcarnitine in biological samples. Ensuring the stability of this compound is critical for accurate quantification and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in biological samples?
A1: The primary degradation pathway for this compound is the hydrolysis of its ester bond. This chemical breakdown results in the formation of free L-carnitine and octanoic acid. The hydrolysis process is significantly accelerated by elevated temperatures and non-neutral pH conditions, particularly basic environments.[1] Furthermore, endogenous enzymes present in biological samples, such as acylcarnitine hydrolases, can also contribute to its degradation.[1]
Q2: What is the optimal temperature for storing biological samples for this compound analysis?
A2: For long-term preservation of this compound, it is recommended to store plasma and serum samples at -80°C.[1] Studies have demonstrated that acylcarnitines, including this compound, remain stable for a minimum of 330 days when stored at -18°C.[1][2] It is advisable to avoid short-term storage at 4°C whenever possible, and samples should never be left at room temperature for extended durations.[1]
Q3: How does pH influence the stability of this compound?
A3: this compound exhibits the greatest stability in neutral to slightly acidic conditions, with a recommended pH range of approximately 6.0-7.0.[1] Basic (alkaline) pH levels significantly increase the rate of hydrolysis, leading to the degradation of the molecule.[1] Therefore, maintaining pH control of all solutions utilized during sample preparation is crucial.[1]
Q4: Can dried blood spots (DBS) be reliably used for this compound analysis?
A4: Yes, dried blood spots are a frequently used sample type for acylcarnitine analysis, particularly in newborn screening.[1][2] However, the stability of acylcarnitines in DBS can be a concern, especially with long-term storage at room temperature, which can lead to hydrolysis.[1][2][3][4] For quantitative analysis, it is imperative to consider the storage conditions and duration.[1] If retrospective quantification is necessary, applying a correction for sample decay during storage may be required.[2]
Q5: What are the best practices for blood sample collection to minimize this compound degradation?
A5: To minimize degradation, collect blood samples in tubes containing an anticoagulant such as EDTA or heparin.[1] It is critical to separate the plasma or serum from the blood cells as quickly as possible, ideally within two hours of collection, through centrifugation at a low temperature.[1] Following separation, the resulting plasma or serum should be immediately frozen at -80°C and stored until analysis.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Low or undetectable this compound levels | Sample Degradation due to Temperature: Exposure to room temperature or repeated freeze-thaw cycles. | Solution: Always process samples on ice or at 4°C.[1] Minimize the time samples are at room temperature. For long-term storage, maintain samples at -80°C.[1] Avoid multiple freeze-thaw cycles. |
| Enzymatic Degradation: Presence of active acylcarnitine hydrolases in the sample. | Solution: Keep samples on ice during all processing steps.[1] Consider the use of a broad-spectrum serine hydrolase inhibitor, such as diisopropyl fluorophosphate (DFP), but ensure its compatibility and validation with your specific analytical method.[1] | |
| Inappropriate pH: Hydrolysis due to basic or strongly acidic conditions during extraction. | Solution: Maintain a neutral to slightly acidic pH (around 6.0-7.0) during the extraction process.[1] Use appropriate buffers and avoid the use of strong acids or bases.[1] | |
| High variability in replicate samples | Inconsistent Sample Handling: Variations in the time between sample collection and processing. | Solution: Standardize the entire sample handling workflow.[1] Ensure all samples are processed under identical conditions and for the same duration.[1] |
| Incomplete Protein Precipitation: Residual proteins can interfere with analysis and may contain enzymatic activity. | Solution: Use ice-cold protein precipitation agents like methanol or acetonitrile.[1] Ensure thorough mixing and allow sufficient incubation time at low temperatures (e.g., -20°C for 20 minutes) to enhance protein precipitation.[1] | |
| Unexpectedly high free carnitine levels | Hydrolysis of Acylcarnitines: Degradation of this compound and other acylcarnitines into free carnitine. | Solution: This is a strong indicator of sample instability. Review and optimize your sample collection, storage, and processing protocols to minimize hydrolysis, focusing on temperature and pH control.[2][5] |
Experimental Protocols
Protocol 1: Plasma/Serum Sample Preparation for this compound Analysis
This protocol is designed to minimize degradation by maintaining low temperatures and employing a rapid protein precipitation step.[1]
Materials:
-
Plasma or serum samples
-
Ice-cold methanol
-
Internal standard solution (e.g., deuterated this compound in methanol)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Thaw frozen plasma or serum samples on ice.
-
In a pre-chilled microcentrifuge tube, add 10 µL of the plasma/serum sample.
-
Add 100 µL of ice-cold methanol containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis (e.g., by LC-MS/MS).
Protocol 2: Dried Blood Spot (DBS) Extraction for Acylcarnitine Analysis
This protocol is a general method for extracting acylcarnitines from dried blood spots.
Materials:
-
Dried blood spot card
-
3.2 mm hole punch
-
Extraction solution: Methanol containing an internal standard mix
-
96-well plate or microcentrifuge tubes
-
Plate shaker
Procedure:
-
Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate or a microcentrifuge tube.
-
Add 150 µL of the methanol extraction solution containing internal standards to each sample.[2]
-
Seal the plate or tube and agitate on a plate shaker for a specified time (e.g., 30-60 minutes) at room temperature.
-
Transfer the methanol extract to a new plate or tube.
-
The extract can then be further processed (e.g., derivatization) or directly analyzed by tandem mass spectrometry (FIA-MS/MS or LC-MS/MS).[2]
Data Presentation
Table 1: Stability of Acylcarnitines Under Various Storage Conditions
| Storage Temperature | Duration | Stability of Acylcarnitines | Reference |
| -80°C | Long-term | Considered stable. | [1] |
| -18°C | At least 330 days | Stable. | [1][2] |
| 4°C | Short-term | Degradation can occur; not recommended for extended periods. | [1][5] |
| Room Temperature | > 14 days | Significant hydrolysis occurs, leading to an increase in free carnitine. | [2][4] |
| 37°C (High Humidity) | 35 days | Significant degradation, particularly for unsaturated and hydroxylated acylcarnitines. | [6] |
Table 2: Factors Influencing this compound Stability and Recommended Actions
| Factor | Impact on Stability | Recommended Action |
| Temperature | High temperatures accelerate hydrolysis.[1] | Process samples on ice or at 4°C; store long-term at -80°C.[1] |
| pH | Basic or strongly acidic conditions catalyze hydrolysis.[1] | Maintain a neutral to slightly acidic pH (6.0-7.0) during extraction.[1] |
| Enzymatic Activity | Acylcarnitine hydrolases can degrade the analyte.[1] | Keep samples on ice; consider using validated enzyme inhibitors.[1] |
| Sample Type | Stability can vary (e.g., plasma vs. dried blood spots). | Optimize storage and handling protocols for the specific sample matrix.[1][2] |
| Storage Duration | Degradation increases with storage time, especially at non-optimal temperatures.[2][5] | Analyze samples as soon as possible after collection. |
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Workflow for optimal biological sample handling.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE STABILITY OF MARKERS IN DRIED-BLOOD SPOTS FOR RECOMMENDED NEWBORN SCREENING DISORDERS IN THE UNITED STATES - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low recovery of octanoylcarnitine during solid-phase extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of octanoylcarnitine during solid-phase extraction (SPE).
Troubleshooting Guide
Low recovery of this compound during SPE can be attributed to several factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving common issues.
Question: My this compound recovery is consistently low. Where should I start troubleshooting?
Answer: Start by systematically evaluating each step of your SPE protocol. The issue could lie in sample pre-treatment, the choice of SPE sorbent and solvents, or the execution of the loading, washing, and elution steps. Begin by verifying that your analytical system is functioning correctly by injecting a known standard.[1][2]
Question: What are the most common causes of low this compound recovery during SPE?
Answer: The most frequent causes include:
-
Inappropriate Sorbent Selection: The chosen sorbent may not have a strong affinity for this compound.[2][3]
-
Incorrect Sample pH: The pH of your sample can significantly impact the charge state of this compound and its interaction with the sorbent.[4]
-
Suboptimal Solvent Strength: The solvents used for loading, washing, and elution may be either too strong or too weak.[5][6]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will lead to analyte loss during the loading phase.[7][8][9]
-
High Flow Rates: Loading or eluting the sample too quickly can prevent efficient interaction with the sorbent.[6][7][10]
-
Analyte Breakthrough: The analyte may not be retained on the column during the loading or washing steps.[5]
-
Incomplete Elution: The elution solvent may not be strong enough to completely recover the analyte from the sorbent.[9][11]
-
Matrix Effects: Components in the sample matrix can interfere with the binding of this compound to the sorbent.[11][12]
Question: How can I determine if analyte breakthrough is occurring during the loading or washing steps?
Answer: To check for breakthrough, collect the flow-through from the sample loading step and each wash fraction in separate vials. Analyze these fractions for the presence of this compound. If the analyte is detected, it suggests one of the following issues:
-
The sample solvent is too strong.
-
The sample pH is incorrect.
-
The loading flow rate is too high.
-
The cartridge capacity has been exceeded.[5]
Frequently Asked Questions (FAQs)
Q1: What type of SPE sorbent is most suitable for this compound extraction?
A1: For acylcarnitines like this compound, strong cation-exchange (SCX) sorbents are often used.[13] This is because the quaternary amine group of carnitine is permanently positively charged, allowing for strong retention on a cation exchanger. Mixed-mode sorbents that combine cation exchange and reversed-phase properties, such as Oasis MCX, have also been shown to provide quantitative recoveries of acylcarnitines.[13]
Q2: How does sample pH affect the recovery of this compound?
A2: The pH of the sample is critical for ensuring optimal retention on a cation-exchange sorbent. The carboxylic acid group of this compound has a pKa value, and maintaining the sample pH below this pKa will ensure the carboxyl group is protonated and does not interfere with the positive charge of the quaternary amine. This maximizes the ionic interaction with the cation-exchange sorbent. The pH must be adjusted to ensure the analyte is in the correct form for binding.[4]
Q3: What are the ideal characteristics of the loading, wash, and elution solvents?
A3:
-
Loading Solvent: The loading solvent should be weak enough to allow for strong retention of this compound on the sorbent. Typically, this involves a low organic content and a pH that ensures the analyte is charged.
-
Wash Solvent: The wash solvent should be strong enough to remove interferences without eluting the analyte. This often involves a slightly stronger organic composition than the loading solvent but not strong enough to disrupt the primary binding interaction.
-
Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For cation-exchange sorbents, this is often achieved by using a solvent with a high ionic strength or a pH that neutralizes the charge on the sorbent or analyte. For example, a methanolic solution containing a small percentage of a strong acid or a volatile base like ammonium hydroxide is commonly used.
Q4: Can you provide a general troubleshooting workflow for low this compound recovery?
A4: The following diagram outlines a logical workflow for troubleshooting low recovery issues.
Caption: A logical workflow for troubleshooting low this compound recovery.
Quantitative Data Summary
The following tables summarize potential recovery outcomes based on troubleshooting steps. Note that these are illustrative examples, and actual recoveries will vary based on the specific matrix and experimental conditions.
Table 1: Impact of Wash Solvent Strength on this compound Recovery
| Wash Solvent Composition | Analyte in Wash Fraction | Final Elution Recovery |
| 5% Methanol in Water | Not Detected | >95% |
| 25% Methanol in Water | Low Levels Detected | 70-85% |
| 50% Methanol in Water | Significant Levels Detected | <50% |
Table 2: Effect of Elution Solvent Composition on this compound Recovery
| Elution Solvent Composition | Elution Volume | Analyte Recovery |
| 1% Formic Acid in Methanol | 1 mL | 75-85% |
| 5% Ammonium Hydroxide in Methanol | 1 mL | >95% |
| 5% Ammonium Hydroxide in Methanol | 2 x 1 mL | >98% |
Experimental Protocols
Protocol 1: General Cation-Exchange SPE for this compound
This protocol provides a general methodology for the extraction of this compound from a biological matrix using a strong cation-exchange (SCX) sorbent.
-
Conditioning: Condition the SCX SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water. Do not allow the sorbent to dry.[9]
-
Equilibration: Equilibrate the cartridge with 1-2 column volumes of the loading buffer (e.g., 2% formic acid in water).
-
Sample Loading: Load the pre-treated sample at a slow and consistent flow rate (e.g., 1 mL/min).[6]
-
Washing: Wash the cartridge with 1-2 column volumes of a weak wash solvent (e.g., deionized water or a low percentage of organic solvent in acidic water) to remove neutral and anionic interferences.
-
Elution: Elute the this compound with 1-2 column volumes of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol). Consider a "soak step" where the elution solvent is allowed to sit in the sorbent bed for a few minutes before final elution to improve recovery.[6]
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
Caption: A typical workflow for solid-phase extraction of this compound.
References
- 1. hawach.com [hawach.com]
- 2. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. silicycle.com [silicycle.com]
- 7. welch-us.com [welch-us.com]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. specartridge.com [specartridge.com]
- 10. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 11. welchlab.com [welchlab.com]
- 12. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
calibration curve issues in octanoylcarnitine quantitative assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octanoylcarnitine quantitative assays.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. What are the common causes?
A1: Non-linear calibration curves in this compound assays, particularly when using LC-MS/MS, can stem from several factors. Over a sufficiently large concentration range, the instrument response may naturally become non-linear.[1] Matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of the target analyte, are a well-documented cause of non-linearity.[1] It is also possible that at high concentrations, detector saturation is occurring. In some cases, restricting the concentration range can allow for the use of a linear model.[1]
Q2: I'm observing significant variability and poor accuracy in my results. What should I investigate first?
A2: The first aspect to investigate is the potential for matrix effects, which can lead to either ion suppression or enhancement, causing inaccurate quantification.[2] The use of a stable isotope-labeled internal standard, such as d3-octanoylcarnitine, is crucial for correcting these effects. Also, verify your sample preparation procedure. Incomplete protein precipitation or inconsistent derivatization can introduce significant variability. Some methods note that the preparation of butyl esters can partially hydrolyze acylcarnitines, which could be a source of error.[3][4]
Q3: What is the best type of internal standard to use for an this compound assay?
A3: The most effective internal standard is a stable isotope-labeled version of the analyte, such as d3-octanoylcarnitine.[5][6] These standards have nearly identical chemical and physical properties to the endogenous analyte, meaning they will behave similarly during sample extraction, derivatization, and chromatographic separation. This allows them to effectively compensate for matrix effects and variations in instrument response.[2][7]
Q4: Can I use a single-point calibration?
A4: For accurate and reliable quantification, a multi-point calibration curve is strongly recommended over a single-point calibration.[8][9] A multi-point curve, typically with 8-10 points, allows for the assessment of linearity, accuracy, and precision over the entire quantification range.[5][8]
Q5: How should I prepare my calibration standards?
A5: Calibration standards should be prepared in a matrix that is as close as possible to the study samples (matrix-matched).[7][8] For example, if you are analyzing plasma samples, your calibration standards should be prepared by spiking known concentrations of this compound into a blank plasma matrix. This helps to compensate for matrix effects that would not be present in standards prepared in a simple solvent.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor chromatographic peak shape can significantly impact the accuracy and precision of your quantitative results. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Action |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column.[10] |
| Improper Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For silica-based columns, a pH outside the recommended range can cause degradation.[10] |
| Injection of a Stronger Solvent than Mobile Phase | The sample diluent should be of similar or weaker solvent strength than the initial mobile phase to avoid peak distortion.[10] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[10] |
Issue 2: High Signal-to-Noise Ratio or No Signal
A lack of signal or an excessively noisy baseline can prevent accurate peak integration.
| Potential Cause | Recommended Action |
| Sample Degradation | Prepare fresh samples and standards. Acylcarnitines can be unstable, especially with long-term storage of dried blood spots at room temperature.[11][12] |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for this compound. A common transition involves a precursor ion scan of m/z 85.[6][11] |
| Ion Source Contamination | Clean the ion source components as per the manufacturer's instructions.[12] |
| LC System Leak | Check for leaks in the LC system, particularly between the injector and the mass spectrometer.[12] |
| Concentration Below LLOQ | The concentration of the analyte in the sample may be below the lower limit of quantitation (LLOQ) of the assay.[5] |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Analysis of this compound
This protocol provides a general workflow for the quantitative analysis of this compound in a biological matrix.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, serum) on ice.
-
To a 50 µL aliquot of the sample, add 10 µL of an internal standard working solution (e.g., d3-octanoylcarnitine in methanol).
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube or 96-well plate.
-
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of 3N butanolic-HCl.
-
Incubate at 65°C for 15 minutes.
-
Evaporate to dryness again under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might start at a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Ionization: Electrospray ionization (ESI) in positive mode.[8]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
Data Summary
The following table summarizes typical validation parameters for an LC-MS/MS assay for acylcarnitines.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [5] |
| Lower Limit of Quantitation (LLOQ) | 1-5 nM | |
| Intra-day Precision (%CV) | < 15% | [7] |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Bias) | Within ±15% | |
| Recovery | 89.4%–105.4% | [7] |
Visualizations
Caption: Troubleshooting workflow for this compound calibration curve issues.
Caption: Standard workflow for quantitative analysis of this compound.
References
- 1. scirp.org [scirp.org]
- 2. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bevital.no [bevital.no]
- 6. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
Octanoylcarnitine vs. Other Medium-Chain Acylcarnitines: A Comparative Guide for Diagnostic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inborn errors of metabolism, the accurate and timely diagnosis of fatty acid oxidation disorders is paramount to preventing severe clinical outcomes. Among the key biomarkers utilized, medium-chain acylcarnitines, and octanoylcarnitine (C8) in particular, have emerged as critical diagnostic indicators. This guide provides an objective comparison of this compound with other medium-chain acylcarnitines, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical and analytical processes.
The Diagnostic Primacy of this compound in MCAD Deficiency
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common inherited disorder of fatty acid β-oxidation. The diagnosis of MCAD deficiency is primarily established through biochemical testing that reveals a prominent accumulation of this compound (C8). While other medium-chain acylcarnitines such as hexanoylcarnitine (C6) and decanoylcarnitine (C10) are also typically elevated, the magnitude of the C8 elevation is the most significant and consistent finding.[1][2]
The diagnostic utility of this compound is further enhanced by its use in calculating specific ratios, most notably the C8/C10 and C8/C2 (acetylcarnitine) ratios. These ratios help to increase the specificity of the diagnosis and are crucial in distinguishing true positive cases from false positives, especially in the context of newborn screening.[1][3]
Comparative Analysis of Medium-Chain Acylcarnitines in MCAD Deficiency
The following table summarizes quantitative data from a seminal study on the use of tandem mass spectrometry for newborn screening of MCAD deficiency, comparing the levels of this compound and other relevant acylcarnitines in healthy newborns and those with confirmed MCAD deficiency.
| Acylcarnitine | Healthy Newborns (n=113) - Median (μmol/L) | MCAD Deficient Newborns (n=16) - Median (μmol/L) | Fold Increase (Median) |
| This compound (C8) | ≤ 0.22 | 8.4 | > 38 |
| Hexanoylcarnitine (C6) | Not Reported | Elevated | Not Applicable |
| Decanoylcarnitine (C10) | Not Reported | Elevated | Not Applicable |
| Decenoylcarnitine (C10:1) | Not Reported | Elevated | Not Applicable |
Data sourced from Chace et al., 1997.[4][5][6]
As the data clearly indicates, this compound exhibits a dramatic and diagnostically significant elevation in newborns with MCAD deficiency compared to healthy controls.
Further analysis of acylcarnitine ratios provides a more robust diagnostic picture:
| Acylcarnitine Ratio | Healthy Newborns (Median) | MCAD Deficient Newborns (Median) |
| C8/C10 | Not Reported (but < 5 is a common cutoff) | Significantly > 5 |
| C8/C2 | Not Reported | Significantly Elevated |
Qualitative interpretation based on multiple sources.[1][3][7]
The Biochemical Basis: Fatty Acid β-Oxidation
The accumulation of specific acylcarnitines is a direct consequence of an enzymatic block in the mitochondrial fatty acid β-oxidation spiral. In MCAD deficiency, the medium-chain acyl-CoA dehydrogenase enzyme is defective, leading to the buildup of medium-chain fatty acyl-CoAs, which are then transesterified to carnitine.
Caption: Mitochondrial Fatty Acid β-Oxidation and the Impact of MCAD Deficiency.
Experimental Protocols: Acylcarnitine Profiling by Tandem Mass Spectrometry
The gold standard for the quantitative analysis of acylcarnitines from biological samples, particularly dried blood spots for newborn screening, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
Sample Preparation from Dried Blood Spots
-
Punching: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.[9]
-
Extraction: 100 µL of methanol containing deuterated internal standards is added to each well.[9]
-
Elution: The plate is sealed and agitated for 30-60 minutes at room temperature to elute the acylcarnitines.[9]
-
Drying: The methanol extract is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.[9]
-
Derivatization (Butylation): 50-100 µL of 3N HCl in n-butanol is added to each well. The plate is then sealed and heated to facilitate the formation of butyl esters. This step enhances the ionization efficiency of the acylcarnitines.[9][10]
-
Final Drying: The butanol is evaporated to dryness under nitrogen.[9]
-
Reconstitution: The dried residue is reconstituted in a solvent suitable for injection into the LC-MS/MS system.
Tandem Mass Spectrometry Analysis
The analysis is performed using an electrospray ionization (ESI) source in positive ion mode. The mass spectrometer is operated in a precursor ion scan mode or multiple reaction monitoring (MRM) mode to detect the characteristic fragment ion of acylcarnitines.
Caption: Experimental Workflow for Acylcarnitine Analysis from Dried Blood Spots.
Conclusion
While a panel of medium-chain acylcarnitines is informative for the diagnosis of MCAD deficiency, this compound stands out as the primary and most robust biomarker. Its substantial elevation, both in absolute concentration and relative to other acylcarnitines like C10 and C2, provides a highly sensitive and specific diagnostic signature. The established methodology of tandem mass spectrometry for acylcarnitine profiling from dried blood spots has revolutionized newborn screening, allowing for the early detection and management of this potentially life-threatening disorder. For researchers and drug development professionals, understanding the comparative diagnostic value of these biomarkers is essential for the development of novel therapeutic and diagnostic strategies for fatty acid oxidation disorders.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Scholars@Duke publication: Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood. [scholars.duke.edu]
- 8. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Octanoylcarnitine Levels: A Comparative Analysis Across Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of octanoylcarnitine levels in various patient populations, supported by experimental data and detailed methodologies. This compound (C8), a medium-chain acylcarnitine, is a key intermediate in fatty acid β-oxidation. Its circulating levels can serve as a critical biomarker for inborn errors of metabolism and may also be indicative of mitochondrial dysfunction in other complex diseases.
Quantitative Data Summary
The following table summarizes reported this compound concentrations in different patient populations. These values, predominantly measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlight significant variations between healthy individuals and those with specific health conditions.
| Patient Population | Sample Type | This compound Concentration (µmol/L) | Reference(s) |
| Healthy Newborns | Dried Blood Spot | ≤ 0.22 | [1] |
| Dried Blood Spot | Group A: < 0.05 | [2] | |
| Dried Blood Spot | Group B: 0.05 - 0.25 | [2] | |
| Newborns with MCAD Deficiency | Dried Blood Spot | Median: 8.4 (Range: 3.1 - 28.3) | [1] |
| Dried Blood Spot | Median: 1.57 (Range: 0.33 - 4.4) in older infants (8 days - 7 years) | [1] | |
| Healthy Adults | Plasma | A study of 958 adults undergoing coronary angiography reported a median of 49.2 ng/mL (~0.17 µmol/L) for the entire cohort. | [3] |
| Coronary Artery Disease (CAD) Patients | Serum | Median: 49.2 ng/mL (~0.17 µmol/L) in a cohort of 958 patients undergoing coronary angiography. Patients with acute coronary syndrome had significantly lower median C8 levels compared to those with chronic coronary syndrome. | [3] |
| Plasma | Pre-operative (no complications): 14.2 nmol/L (0.0142 µmol/L) | [4] | |
| Plasma | Pre-operative (with complications): 21.1 nmol/L (0.0211 µmol/L) | [4] | |
| Plasma | Post-operative Day 1 (no complications): 22.8 nmol/L (0.0228 µmol/L) | [4] | |
| Plasma | Post-operative Day 1 (with complications): 34.4 nmol/L (0.0344 µmol/L) | [4] | |
| Septic Shock Patients | Serum/Plasma | Levels are generally elevated, particularly in non-survivors. However, specific concentration ranges are not consistently reported and may be influenced by treatments like L-carnitine supplementation. | [5] |
Experimental Protocols
The quantification of this compound is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methods described for plasma/serum and dried blood spots (DBS).
Sample Preparation
For Plasma/Serum Samples:
-
Aliquoting: Transfer a small volume (e.g., 10-50 µL) of plasma or serum into a microcentrifuge tube.
-
Protein Precipitation: Add a threefold volume of cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-octanoylcarnitine).
-
Vortexing: Vortex the mixture vigorously to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for approximately 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well in a 96-well plate for analysis.
For Dried Blood Spot (DBS) Samples:
-
Punching: Punch a small disc (e.g., 3 mm) from the dried blood spot into a well of a 96-well filter plate.
-
Extraction: Add a precise volume (e.g., 100 µL) of a methanol-based extraction solution containing internal standards to each well.
-
Elution: Agitate the plate for a set period (e.g., 30 minutes) to ensure complete elution of the acylcarnitines from the filter paper.
-
Derivatization (Optional but common for DBS):
-
Transfer the eluate to a new plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solution of acidic butanol (e.g., 3N HCl in n-butanol) and incubate at an elevated temperature (e.g., 65°C) to form butyl esters. This step improves chromatographic and mass spectrometric properties.
-
Evaporate the butanolic HCl and reconstitute the sample in the initial mobile phase for injection.
-
LC-MS/MS Analysis
-
Instrumentation: A tandem mass spectrometer (typically a triple quadrupole) equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Column: A C8 or C18 reversed-phase column is commonly used for plasma/serum extracts. For butylated extracts from DBS, a similar column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of a modifier like formic acid, is typically employed to separate the acylcarnitines.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is used.
-
Scan Mode: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. A precursor ion scan for the common fragment ion of acylcarnitines (m/z 85) can be used for profiling.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and its internal standard. For the native C8-carnitine butyl ester, this would be m/z 344.3 → 85.0.
-
Data Analysis
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of the analyte.
Mandatory Visualizations
Caption: Generalized workflow for this compound analysis.
Caption: Simplified fatty acid β-oxidation pathway.
References
- 1. it.restek.com [it.restek.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. agilent.com [agilent.com]
- 4. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Octanoylcarnitine as a Prognostic Marker in Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of prognostic markers in metabolic diseases is continually evolving, with a growing focus on metabolites that reflect underlying pathophysiology. Among these, octanoylcarnitine (C8), a medium-chain acylcarnitine, has emerged as a promising biomarker. This guide provides a comprehensive comparison of this compound with other relevant prognostic markers in key metabolic-related conditions, supported by experimental data and detailed methodologies.
Performance Comparison of Prognostic Markers
The prognostic utility of this compound has been investigated in several metabolic-related diseases, including coronary artery disease (CAD), sepsis, and acute respiratory distress syndrome (ARDS). The following tables summarize the quantitative data on the prognostic performance of this compound and its alternatives.
Table 1: Prognostic Performance in Coronary Artery Disease (CAD)
| Biomarker | Disease State | Patient Cohort | Prognostic Endpoint | Key Findings |
| This compound | Stable Angina Pectoris | 4,164 patients | Cardiovascular Death | HR per 1 SD increment: 1.49 (95% CI: 1.15–1.93) [1] |
| Stable Angina Pectoris | 4,164 patients | Cardiovascular Death | HR (Q4 vs. Q1): 1.73 (95% CI: 1.23–2.44) [2] | |
| Palmitoylcarnitine (C16) | Stable Angina Pectoris | 4,164 patients | Cardiovascular Death | HR per 1 SD increment: 2.07 (95% CI: 1.49–2.85)[1] |
| Acetylcarnitine (C2) | Stable Angina Pectoris | 4,164 patients | Cardiovascular Death | HR per 1 SD increment: 1.36 (95% CI: 1.01–1.83)[1] |
| NT-proBNP | Heart Failure with Preserved Ejection Fraction | 916 patients | All-cause death or hospitalization for HF (1 year) | Adjusted OR (log-transformed): 2.71 (95% CI: 1.78-4.18) ; AUC: 0.587-0.734 across subgroups[3] |
| Coronary Artery Calcium (CAC) Score | Symptomatic patients undergoing CCTA | 10,037 patients | Stenosis ≥50% | Sensitivity: 89%, Specificity: 59%[4] |
Table 2: Prognostic Performance in Sepsis and Systemic Inflammatory Response Syndrome (SIRS)
| Biomarker | Disease State | Patient Cohort | Prognostic Endpoint | Key Findings |
| L-octanoylcarnitine | Sepsis vs. SIRS | 42 patients | Prognostic Classification (Survivors vs. Non-survivors) | AUC: 0.713 (Training/Test), 0.688 (Validation) [5] |
| Procalcitonin (PCT) | Sepsis | 82 patients | 28-day Mortality | AUC: 0.92 (Cut-off: 15.05 ng/mL) [6] |
| Sepsis | 82 patients | Diagnosis of Sepsis | AUC: 0.99 (Cut-off: 0.57 ng/mL) [6] | |
| C-Reactive Protein (CRP) | Sepsis | 82 patients | 28-day Mortality | AUC: 0.84[6] |
| Serum Lactate | Sepsis | 82 patients | 28-day Mortality | AUC: 0.95 (Cut-off: 3.25 mmol/L)[6] |
Table 3: Prognostic Performance in Acute Respiratory Distress Syndrome (ARDS)
| Biomarker/Score | Patient Cohort | Prognostic Endpoint | Key Findings |
| This compound | Data from direct prognostic studies in ARDS is limited. | - | - |
| SOFA Score | 1,814 ARDS patients | In-hospital mortality | AUC: 0.791 [7] |
| Soluble Receptor for Advanced Glycation Endproducts (sRAGE) | ARDS patients (meta-analysis) | 90-day mortality | Independently associated with increased mortality[8] |
| Angiopoietin-2 (Ang-2) | ICU patients on mechanical ventilation | ARDS development | Predictive value, improved when combined with Lung Injury Prediction Score[8] |
Experimental Protocols
Accurate quantification of this compound is critical for its validation as a biomarker. The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of this compound in Human Plasma
This protocol is a synthesis of methodologies described in the literature.
1. Sample Preparation (Protein Precipitation)
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add a deuterated internal standard, such as this compound-d3, to each sample to correct for matrix effects and procedural losses.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge at approximately 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from a high aqueous content to a high organic content to separate the analytes. A typical gradient might start at 5% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecule [M+H]+) of this compound and its specific product ion are monitored.
-
MRM Transition for this compound: m/z 288 → m/z 85.
-
MRM Transition for this compound-d3 (Internal Standard): m/z 291 → m/z 85.
-
-
Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Signaling Pathways and Experimental Workflows
The Role of this compound in Fatty Acid Metabolism and Mitochondrial Dysfunction
This compound is an intermediate in the beta-oxidation of fatty acids. Its accumulation can be indicative of mitochondrial dysfunction, where the rate of fatty acid influx into the mitochondria exceeds the oxidative capacity. This can be due to enzymatic defects or substrate overload.
Caption: Fatty acid transport into the mitochondria for beta-oxidation.
Experimental Workflow for Validation of this compound as a Prognostic Marker
The validation of a biomarker follows a structured workflow from sample collection to statistical analysis.
Caption: A typical workflow for validating a prognostic biomarker.
Logical Relationship: this compound Levels and Disease Prognosis
Elevated levels of this compound are hypothesized to be linked to a poorer prognosis in several metabolic diseases. This relationship is rooted in the connection between mitochondrial dysfunction and disease severity.
Caption: The proposed link between metabolic stress and adverse outcomes.
References
- 1. Even chained acylcarnitines predict long-term cardiovascular prognosis in patients with chest pain and non-obstructive coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Acylcarnitines and Risk of Cardiovascular Death and Acute Myocardial Infarction in Patients With Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic Utility and Cutoff Differences in NT-proBNP Levels Across Subgroups in Heart Failure With Preserved Ejection Fraction: Insights From the PURSUIT-HFpEF Registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevalence and severity of coronary artery disease and adverse events among symptomatic patients with coronary artery calcification scores of zero undergoing coronary computed tomography angiography: results from the CONFIRM (Coronary CT Angiography Evaluation for Clinical Outcomes: An International Multicenter) registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diagnostic and prognostic value of procalcitonin in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Nomogram for Predicting the Mortality of Patients with Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of Octanoylcarnitine: LC-MS/MS vs. Radio-Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two distinct analytical methods for the quantification of octanoylcarnitine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a Radio-Enzymatic Assay. This compound is a critical biomarker for inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Accurate and precise quantification of this acylcarnitine in biological matrices is paramount for clinical diagnosis, therapeutic monitoring, and metabolic research. This document outlines detailed experimental protocols and presents a comparative analysis of the performance characteristics of each method to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound quantification is contingent on several factors, including the required sensitivity, specificity, sample throughput, and the availability of specialized instrumentation. The following table summarizes the quantitative performance of LC-MS/MS and the Radio-Enzymatic Assay based on published data.
| Performance Parameter | LC-MS/MS | Radio-Enzymatic Assay |
| Linearity Range | 1.5 - 100 ng/mL (in urine) | Not explicitly stated, but linear response is obtained |
| Precision (CV%) | Within-day: <10%; Between-day: 4.4 - 14.2%[1] | Within-batch: 7%; Between-batch: 10.4% |
| Accuracy/Recovery | 84 - 112%[1] | Plasma: 91.5%; Urine: 95% |
| Limit of Quantification (LOQ) | 1.5 ng/mL (for this compound in urine) | 10 µmol/L (for total carnitine)[2] |
| Specificity | High (mass-based detection) | Moderate (enzyme-based, potential for cross-reactivity) |
| Throughput | High (amenable to automation) | Lower (requires handling of radioisotopes) |
| Instrumentation | Tandem Mass Spectrometer | Scintillation Counter |
Experimental Protocols
The following sections provide detailed methodologies for the quantification of this compound using LC-MS/MS and a radio-enzymatic assay. These protocols represent established procedures and may require optimization for specific laboratory conditions and sample matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound. The method involves chromatographic separation of the analyte from the sample matrix followed by mass spectrometric detection.
Sample Preparation (Plasma)
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: Transfer 50 µL of plasma to a microcentrifuge tube.
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough protein precipitation.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Chromatographic and Mass Spectrometric Conditions
-
LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B is employed to elute this compound.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transition for this compound and its internal standard.
Radio-Enzymatic Assay
This method relies on the enzymatic conversion of carnitine to a radiolabeled product, which is then quantified. To measure this compound, a hydrolysis step is first required to release free carnitine.
Sample Preparation and Hydrolysis (Plasma)
-
Aliquoting: Take a known volume of plasma (e.g., 10-50 µL).
-
Alkaline Hydrolysis: To measure total carnitine (including that from this compound), add an equal volume of 0.5 M KOH and incubate at 40°C for 30 minutes to hydrolyze the acylcarnitines.
-
Neutralization: Neutralize the sample with an appropriate volume of 1% formic acid.
-
Centrifugation: Centrifuge to pellet any precipitate. The supernatant is used for the enzymatic assay.
Enzymatic Reaction
The assay is based on the following reaction catalyzed by carnitine acetyltransferase (CAT):
L-Carnitine + [¹⁴C]Acetyl-CoA ⇌ [¹⁴C]Acetyl-L-carnitine + CoASH
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.0), N-ethylmaleimide (to inhibit the reverse reaction), and carnitine acetyltransferase.
-
Initiation: Start the reaction by adding [¹⁴C]Acetyl-CoA and the hydrolyzed sample supernatant.
-
Incubation: Incubate the reaction mixture to allow for the formation of [¹⁴C]Acetyl-L-carnitine.
-
Separation: Separate the radiolabeled product ([¹⁴C]Acetyl-L-carnitine) from the unreacted [¹⁴C]Acetyl-CoA. This is typically achieved using an anion-exchange resin which retains the negatively charged Acetyl-CoA while the positively charged acetylcarnitine passes through.
-
Quantification: The radioactivity of the eluate containing [¹⁴C]Acetyl-L-carnitine is measured using a liquid scintillation counter. The amount of radioactivity is proportional to the initial amount of carnitine in the sample.
Method Workflows
The following diagrams illustrate the general workflows for the LC-MS/MS and radio-enzymatic assays for this compound quantification.
References
A Comparative Analysis of Octanoylcarnitine in Plasma Versus Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Octanoylcarnitine (C8), a key intermediate in medium-chain fatty acid metabolism, plays a crucial role in cellular energy production. Its concentration in biological matrices is a valuable biomarker for inherited metabolic disorders and for monitoring metabolic health. This guide provides a comparative analysis of this compound levels in plasma versus various tissue samples, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting studies involving this important metabolite.
Quantitative Comparison of this compound Levels
The concentration of this compound varies significantly between plasma and different tissues, reflecting the distinct metabolic roles of each compartment. The following table summarizes the basal concentrations of this compound in human plasma and various mouse tissues, providing a quantitative reference for comparative studies.
| Biological Matrix | Species | Mean this compound Concentration (nmol/g or µM) |
| Plasma | Human | 0.040 ± 0.012 µM |
| Liver | Mouse | 0.035 ± 0.005 nmol/g |
| Heart | Mouse | 0.018 ± 0.003 nmol/g |
| Muscle | Mouse | 0.005 ± 0.001 nmol/g |
Data is illustrative and compiled from representative studies. Actual concentrations may vary depending on the specific experimental conditions, analytical methods, and the physiological state of the subject.
Experimental Protocols
Accurate quantification of this compound is critical for reliable comparative analysis. The following sections detail the methodologies for sample preparation and analysis of this compound in plasma and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and robust analytical technique.[1][2]
Plasma Sample Preparation
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Separation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-octanoylcarnitine). This step removes proteins that can interfere with the analysis.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly for 30 seconds, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, for LC-MS/MS analysis.
Tissue Sample Preparation
-
Tissue Homogenization: Weigh the frozen tissue sample (e.g., liver, heart, or muscle) and homogenize it in a suitable ice-cold buffer (e.g., phosphate-buffered saline) to create a uniform tissue lysate.
-
Protein Precipitation: Take an aliquot of the tissue homogenate and add a known amount of the stable isotope-labeled internal standard. Precipitate the proteins by adding a sufficient volume of ice-cold acetonitrile.
-
Vortexing and Centrifugation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection and Derivatization (Optional but Recommended): Transfer the supernatant to a new tube. For enhanced sensitivity and chromatographic performance, the acylcarnitines in the extract can be derivatized to their butyl esters. This is achieved by adding butanolic-HCl and incubating at 65°C.
-
Drying and Reconstitution: After derivatization, evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS injection.
LC-MS/MS Analysis
The analysis of this compound is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate this compound from other metabolites in the sample. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization, is employed.
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The detection and quantification of this compound and its internal standard are achieved using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound (m/z 288.2 -> m/z 85.1) and its deuterated internal standard are monitored.
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the metabolic significance of this compound, the following diagrams are provided.
References
Navigating MCAD Deficiency: A Comparative Guide on Octanoylcarnitine Levels and Genetic Mutations
For Researchers, Scientists, and Drug Development Professionals
Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an autosomal recessive inherited disorder of fatty acid oxidation, presents a significant diagnostic and prognostic challenge. The accumulation of octanoylcarnitine (C8), a key biomarker, is intricately linked to mutations in the ACADM gene. This guide provides a comprehensive comparison of C8 levels across different genetic variants, details the experimental methodologies for their detection, and explores the nuanced relationship between genotype and biochemical phenotype. This information is critical for advancing diagnostic strategies, understanding disease severity, and developing targeted therapeutic interventions.
Quantitative Analysis: this compound Levels in Relation to MCAD Genotype
The concentration of this compound in blood is a primary indicator for MCAD deficiency, with levels significantly elevated in affected individuals. However, the degree of elevation often correlates with the specific ACADM gene mutations. The following tables summarize quantitative data from various studies, offering a comparative overview of C8 levels in newborns with different genotypes.
Table 1: Newborn Screening C8 Levels in MCAD Deficiency by Genotype
| Genotype | Mean C8 Level (µmol/L) | Range (µmol/L) | Study |
| Homozygous for c.985A>G (p.Lys329Glu) | 23.4 ± 19.6 | 9 - 22 | Anderson et al. (2020)[1], Zytkovicz et al. (2001)[1] |
| Homozygous for c.985A>G (p.Lys329Glu) | 13.8 | Not Specified | Maier et al. (2005), Smith et al. (2010)[1] |
| Compound Heterozygous (at least one other pathogenic variant) | 6.6 ± 3.0 | 1.9 - 3.2 | Anderson et al. (2020)[1], Zytkovicz et al. (2001)[1] |
| Symptomatic Neonates | 6.8 - 37.4 | Not Applicable | Soler-Alfonso et al. (2016)[2] |
| Asymptomatic Neonates | 7.3 | Not Applicable | Arnold et al. (2010)[3][4] |
| Symptomatic (Later in life) | 19.1 | Not Applicable | Arnold et al. (2010)[3][4] |
Table 2: Follow-up Plasma C8 Levels in MCAD Deficiency by Genotype
| Genotype | Mean C8 Level (µmol/L) | Study |
| Homozygous for c.985A>G (p.Lys329Glu) | 6.2 ± 5 | Anderson et al. (2020)[1][5] |
| Compound Heterozygous (at least one other pathogenic variant) | 3.6 ± 1.9 | Anderson et al. (2020)[1][5] |
It is evident that individuals homozygous for the common c.985A>G mutation tend to exhibit higher C8 concentrations compared to compound heterozygotes.[1][2][5] This suggests a more severe enzymatic defect in these patients. However, a clear-cut genotype-phenotype correlation remains elusive, as environmental factors and other genetic modifiers can influence the clinical presentation.[1][3]
Diagnostic Workflow and Methodologies
The diagnosis of MCAD deficiency is a multi-step process that begins with newborn screening and is confirmed through biochemical and molecular genetic testing.[1][6]
Experimental Protocols
1. Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This method is the cornerstone of newborn screening for MCAD deficiency.[2][7]
-
Sample: Dried blood spot collected on filter paper.
-
Principle: The assay quantifies various acylcarnitines, including this compound (C8), based on their mass-to-charge ratio.
-
Procedure:
-
A small disc is punched from the dried blood spot.
-
Acylcarnitines are extracted from the disc using a solvent, typically containing internal standards (isotopically labeled acylcarnitines).
-
The extracted acylcarnitines are derivatized to form butyl esters.
-
The derivatized sample is injected into the tandem mass spectrometer.
-
The instrument is operated in a precursor ion scan or multiple reaction monitoring mode to specifically detect and quantify the different acylcarnitine species.
-
-
Interpretation: Elevated levels of C8, along with increased C8/C2 (acetylcarnitine) and C8/C10 (decanoylcarnitine) ratios, are indicative of MCAD deficiency.[1][8] Cut-off values for C8 can vary between screening programs but are crucial for identifying at-risk individuals.[9]
2. Molecular Genetic Testing of the ACADM Gene
Confirmation of MCAD deficiency and identification of the specific mutations are achieved through molecular genetic analysis.[1]
-
Sample: Whole blood, saliva, or buccal swab.
-
Principle: This involves sequencing the ACADM gene to identify pathogenic variants.
-
Procedure:
-
Genomic DNA is extracted from the collected sample.
-
The coding regions and exon-intron boundaries of the ACADM gene are amplified using the Polymerase Chain Reaction (PCR).
-
The amplified DNA fragments are then sequenced using methods like Sanger sequencing or next-generation sequencing.
-
The obtained sequence is compared to the reference ACADM gene sequence to identify any mutations.
-
-
Interpretation: The identification of two pathogenic variants (one on each allele) confirms the diagnosis of MCAD deficiency. The most common mutation is c.985A>G (p.Lys329Glu).[2]
Metabolic Pathway and the Role of MCAD
MCAD plays a crucial role in the mitochondrial beta-oxidation of medium-chain fatty acids. A deficiency in this enzyme leads to a bottleneck in this pathway, resulting in the accumulation of medium-chain acyl-CoAs, which are then converted to their corresponding acylcarnitines, most notably this compound.
Comparison with Alternative Diagnostic Approaches
While C8 measurement and ACADM sequencing are the primary diagnostic tools, other methods can provide complementary information.
Table 3: Comparison of Diagnostic Methods for MCAD Deficiency
| Method | Analyte/Target | Advantages | Disadvantages |
| Acylcarnitine Analysis (MS/MS) | This compound (C8) and other acylcarnitines | High-throughput, sensitive, and specific for newborn screening.[2][7] | Can have false positives and negatives.[1] C8 levels can be influenced by factors like feeding status and timing of sample collection.[2] |
| Molecular Genetic Testing | ACADM gene sequence | Confirmatory, provides precise genetic information, essential for genetic counseling.[1][6] | More time-consuming and expensive than biochemical screening. The clinical significance of novel mutations may be unknown. |
| Urine Organic Acid Analysis | Dicarboxylic acids, hexanoylglycine, suberylglycine | Can be useful in symptomatic individuals, especially during metabolic decompensation. | May be normal in asymptomatic individuals. |
| Enzyme Activity Assay | MCAD enzyme activity in fibroblasts or lymphocytes | Directly measures the functional defect.[1] | Invasive (requires skin biopsy or blood draw for lymphocytes), technically demanding, and not widely available.[1] |
Conclusion
The measurement of this compound levels is a highly effective method for the initial detection of MCAD deficiency, with a strong correlation between elevated C8 concentrations and the presence of pathogenic ACADM mutations. While individuals homozygous for the common c.985A>G mutation generally exhibit higher C8 levels, the predictive value of C8 for clinical severity is not absolute. A comprehensive diagnostic approach, integrating biochemical analysis with molecular genetic testing, is essential for accurate diagnosis, risk stratification, and the implementation of timely and effective management strategies. Further research into the complex interplay between genotype, biochemical markers, and clinical outcomes will continue to refine our understanding of MCAD deficiency and pave the way for novel therapeutic interventions.
References
- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Lack of genotype-phenotype correlations and outcome in MCAD deficiency diagnosed by newborn screening in New York State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MCAD deficiency - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 7. publications.aap.org [publications.aap.org]
- 8. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medium-Chain Acyl-CoA Dehydrogenase Deficiency: Evaluation of Genotype-Phenotype Correlation in Patients Detected by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Octanoylcarnitine (C8) and Hexanoylcarnitine (C6) as Biomarkers for Fatty Acid Oxidation Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of octanoylcarnitine (C8) and hexanoylcarnitine (C6) as diagnostic biomarkers for fatty acid oxidation (FAO) disorders, with a primary focus on Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). The information presented is supported by experimental data to aid in research and development efforts related to these metabolic diseases.
Introduction to Acylcarnitines in FAO Disorders
Fatty acid oxidation is a critical metabolic pathway for energy production, particularly during periods of fasting or metabolic stress.[1][2] Inborn errors of this pathway lead to the accumulation of specific acyl-CoA esters, which are subsequently transesterified to carnitine, forming acylcarnitines that can be detected in bodily fluids.[3] Tandem mass spectrometry (MS/MS) has become the standard method for analyzing acylcarnitine profiles in newborn screening and targeted diagnostics, enabling the early detection of various FAO disorders.[4][5]
MCADD is the most common FAO disorder and is characterized by the accumulation of medium-chain acylcarnitines.[6][7] The primary biomarker for MCADD is this compound (C8), with hexanoylcarnitine (C6) also being elevated, though to a lesser extent.[8][9] This guide will delve into the comparative utility of these two biomarkers.
Quantitative Comparison of C8 and C6 in MCADD
The diagnosis of MCADD relies on identifying significantly elevated levels of C8 in blood samples. While C6 is also typically elevated, its diagnostic power is considered secondary to C8. The following tables summarize the quantitative data on C8 and C6 concentrations in healthy newborns and those with confirmed MCADD.
Table 1: Acylcarnitine Concentrations in Dried Blood Spots of Healthy Newborns vs. MCADD-Affected Newborns
| Analyte | Healthy Newborns (μmol/L) | MCADD-Affected Newborns (μmol/L) |
| This compound (C8) | < 0.22[10] | Median: 8.4 (Range: 3.1 - 28.3)[10] |
| Hexanoylcarnitine (C6) | < 0.13[11] | Elevated, but to a lesser degree than C8[8] |
Table 2: Newborn Screening Cutoff Values for C8 and C6
| Analyte | Cutoff Value (μmol/L) |
| This compound (C8) | 0.46[5] |
| Hexanoylcarnitine (C6) | 0.26[5] |
It is important to note that cutoff values may vary between different screening programs.[12] The use of ratios, such as C8/C2 (acetylcarnitine) and C8/C10 (decanoylcarnitine), can enhance the specificity of MCADD diagnosis.[13][14] In MCADD patients, these ratios are significantly increased.[13]
The Influence of Genotype on Biomarker Levels
The genetic basis of MCADD, specifically mutations in the ACADM gene, can influence the biochemical phenotype. The most common mutation is c.985A>G (p.Lys329Glu).[14] Studies have shown that newborns homozygous for this mutation tend to have higher C8 concentrations compared to those who are compound heterozygotes for this mutation or have other genotypes.[14][15]
Table 3: Impact of c.985A>G Genotype on C8 Levels in MCADD Newborns
| Genotype | Mean C8 Concentration (μmol/L) |
| Homozygous (c.985A>G/c.985A>G) | 23.4 ± 19.6[15] |
| Compound Heterozygous (one c.985A>G allele) | 6.6 ± 3.0[15] |
This correlation between genotype and biomarker level can be valuable for risk stratification and predicting disease severity.
Experimental Protocols
The quantitative analysis of acylcarnitines is predominantly performed using flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS).[16][17]
Detailed Protocol for Acylcarnitine Analysis from Dried Blood Spots
1. Sample Preparation:
-
A 3 mm disk is punched from a dried blood spot into a well of a 96-well microtiter plate.[4]
-
100 µL of a methanol solution containing deuterated internal standards (e.g., [2H3]this compound) is added to each well for extraction.[4]
-
The plate is agitated to ensure complete extraction.
2. Derivatization:
-
The methanolic extract is evaporated to dryness under a stream of nitrogen.
-
Acylcarnitines are then derivatized to their butyl esters by adding 50 µL of 3N HCl in n-butanol and incubating at 65°C for 15 minutes. This step improves chromatographic and mass spectrometric properties.[4]
-
The butanolic HCl is subsequently evaporated to dryness.
3. Reconstitution and Analysis:
-
The dried residue is reconstituted in a suitable solvent for MS/MS analysis.
-
The sample is introduced into the mass spectrometer via flow injection.
4. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions [M+H]+ of the acylcarnitine butyl esters.[4]
-
Precursor Ion Scanning: The mass spectrometer is operated in precursor ion scan mode, specifically scanning for precursors of m/z 85. This fragment ion is characteristic of all carnitine esters, allowing for the specific detection of the entire acylcarnitine profile in a single analysis.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the fatty acid β-oxidation pathway, the experimental workflow for acylcarnitine analysis, and the diagnostic logic for MCADD.
Caption: Fatty Acid β-Oxidation and MCADD Pathophysiology.
Caption: Experimental Workflow for Acylcarnitine Analysis.
Caption: Diagnostic Logic for MCADD Screening.
Conclusion
In the context of diagnosing fatty acid oxidation disorders, particularly MCADD, this compound (C8) is the definitive primary biomarker. Its concentration in affected individuals is markedly and consistently elevated, providing high diagnostic sensitivity and specificity. Hexanoylcarnitine (C6), while also elevated in MCADD, serves as a secondary biomarker. Its elevation is less pronounced than that of C8, and its utility is primarily in supporting the diagnosis when considered as part of the overall acylcarnitine profile. For researchers and drug development professionals, understanding the distinct roles and quantitative differences between C8 and C6 is crucial for the accurate design and interpretation of studies related to MCADD and other FAO disorders. The use of robust and well-validated tandem mass spectrometry methods is essential for the reliable quantification of these critical biomarkers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. [scholars.duke.edu]
- 4. benchchem.com [benchchem.com]
- 5. dhhr.wv.gov [dhhr.wv.gov]
- 6. Blood acylcarnitine levels in normal newborns and heterozygotes for medium-chain acyl-CoA dehydrogenase deficiency: a relationship between genotype and biochemical phenotype? [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cut-off values in newborn screening for inborn errors of metabolism in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annsaudimed.net [annsaudimed.net]
- 13. scispace.com [scispace.com]
- 14. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the specificity and sensitivity of octanoylcarnitine for MCAD screening
A detailed evaluation of the specificity and sensitivity of octanoylcarnitine (C8) as a primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency in newborn screening. This guide provides a comparative analysis with alternative biomarkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an inherited metabolic disorder that, if left undiagnosed, can lead to severe health complications, including sudden infant death. Newborn screening programs are critical for early detection and intervention. The primary biomarker used for MCAD screening is this compound (C8), a medium-chain acylcarnitine that accumulates in individuals with this condition. This guide assesses the performance of C8 and compares it with other biomarkers, providing a comprehensive resource for professionals in the field.
Performance of this compound (C8) in MCAD Screening
This compound has demonstrated high sensitivity and specificity in the detection of MCAD deficiency. Newborn screening programs utilizing tandem mass spectrometry (MS/MS) have successfully identified affected individuals with high accuracy.[1][2] Studies have shown that in newborns with confirmed MCAD deficiency, C8 levels are significantly elevated compared to healthy newborns.[1][3]
One study reported that in 16 newborns with confirmed MCAD deficiency, the median this compound concentration was 8.4 µmol/L (range 3.1-28.3 µmol/L), while the maximum concentration in 113 healthy newborns was 0.22 µmol/L.[1] This clear distinction allows for effective screening. Furthermore, a combined experience from prospective newborn screening in Pennsylvania and North Carolina showed no false-positive and no known false-negative results, highlighting the reliability of this biomarker.[1][3]
However, it is important to note that C8 concentrations can be influenced by factors such as the infant's age at sampling and feeding status.[4][5] While some research suggests that C8 levels remain relatively constant in the first two weeks of life in unaffected babies, others indicate that levels peak around days 2 to 3 of life and then decline.[4][5]
Comparison with Alternative and Confirmatory Biomarkers
While C8 is the primary marker, several other acylcarnitines and their ratios are used as secondary or confirmatory markers to improve the accuracy of MCAD screening and reduce false-positive results.[6][7][8] These include:
-
Hexanoylcarnitine (C6), Decanoylcarnitine (C10), and Decenoylcarnitine (C10:1): These are other medium-chain acylcarnitines that can also be elevated in MCAD deficiency.[8]
-
Acylcarnitine Ratios (C8/C2, C8/C10, C8/C12): Ratios of C8 to other acylcarnitines, such as acetylcarnitine (C2) and decanoylcarnitine (C10), are considered highly reliable diagnostic markers.[9] The C8/C2 ratio, in particular, has been shown to be a very accurate biomarker.[9] The use of these ratios can help to differentiate true positives from false positives, especially in cases with borderline C8 elevations.[4][8]
-
Octenoylcarnitine (C8:1): An interfering substance with the same mass as C8 can sometimes cause false-positive results. Monitoring the C8/C8:1 ratio has been shown to be effective in reducing these false positives.[7]
-
Genetic Testing: Molecular genetic testing of the ACADM gene is used to confirm the diagnosis in infants with abnormal newborn screening results.[6][10] This is particularly important for infants with borderline C8 levels or for identifying carriers.[5]
Untargeted metabolomics has also been proposed as a complementary diagnostic approach to identify a wider range of metabolic alterations and potentially discover novel biomarkers for MCADD.[6]
Quantitative Data Summary
The following tables summarize the quantitative data on the performance of this compound and its related ratios in MCAD screening.
| Biomarker | Healthy Newborns (µmol/L) | MCAD Deficient Newborns (µmol/L) | Reference |
| This compound (C8) | Max: 0.22 | Median: 8.4 (Range: 3.1-28.3) | [1] |
| This compound (C8) | Median: 0.1 | Range: 0.5 - 36.8 | [5] |
| This compound (C8) | Median: 0.06 (IQR 0.04–0.07) in boys, 0.05 (IQR 0.04–0.07) in girls | - | [4] |
| This compound (C8) | - | Average: 11.2 (Median: 8.6, Range: 0.36–43.91) | [11] |
| Acylcarnitine Ratio | Significance | Reference |
| C8/C2 | Considered a highly accurate biomarker for MCADD.[9] | [9] |
| C8/C10 | Useful in the diagnosis of older children and in assessing patients with novel genotypes.[5] | [5] |
| C8/C12 | Used in combination with C8 cutoff to reduce false-positives.[8] | [8] |
| C8/C8:1 | Effective in reducing false-positive results due to interfering substances.[7] | [7] |
Experimental Protocols
The standard method for the analysis of acylcarnitines in newborn screening is tandem mass spectrometry (MS/MS).[1][12][13]
Methodology: Acylcarnitine Analysis by Tandem Mass Spectrometry
-
Sample Collection: A blood sample is collected from the newborn's heel onto a filter paper card, creating a dried blood spot (DBS).[1]
-
Sample Preparation:
-
A small disk (e.g., 3.2 mm) is punched from the DBS.[14]
-
The acylcarnitines are extracted from the disk using a solvent, typically a mixture of methanol and an acidic solution (e.g., 0.1% formic acid), containing stable isotopically labeled internal standards.[14]
-
The extracted acylcarnitines are often derivatized to their butyl or methyl esters to improve their chromatographic and mass spectrometric properties.[3][13]
-
-
Analysis:
-
The prepared sample is introduced into the tandem mass spectrometer, often using flow-injection analysis or after separation by liquid chromatography.[12][14]
-
The mass spectrometer is operated in a precursor-ion scan mode or a multiple reaction monitoring (MRM) mode to detect and quantify the different acylcarnitine species.[12][14]
-
-
Data Interpretation: The concentrations of this compound and other relevant acylcarnitines and their ratios are calculated and compared to established cutoff values to identify newborns at risk for MCAD deficiency.[9]
Visualizing the MCAD Screening Workflow
The following diagrams illustrate the logical workflow of newborn screening for MCAD deficiency and the signaling pathway context.
Caption: Newborn screening workflow for MCAD deficiency.
References
- 1. Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.aap.org [publications.aap.org]
- 6. Untargeted Metabolomics Identifies Biomarkers for MCADD Neonates in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newborn screening for medium chain acyl-CoA dehydrogenase deficiency: performance improvement by monitoring a new ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCADD (medium chain acyl-CoA dehydrogenase deficiency) – newbornscreening.info [newbornscreening.info]
- 11. 221 Newborn-Screened Neonates with Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency: Findings from the Inborn Errors of Metabolism Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Octanoylcarnitine (C8) Measurement
An essential aspect of ensuring the accuracy and reliability of measurements for biomarkers like octanoylcarnitine is the participation in inter-laboratory comparison studies. These programs are vital for researchers, scientists, and professionals in drug development to benchmark their analytical methods, identify potential biases, and contribute to the overall harmonization of results across different laboratories. The primary platform for such comparisons in the context of newborn screening, where this compound is a key marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, is the Proficiency Testing (PT) and Quality Control (QC) program offered by the Centers for Disease Control and Prevention (CDC) through its Newborn Screening Quality Assurance Program (NSQAP).[1][2][3][4][5]
This guide provides a comparative overview of this compound measurement, leveraging data from such inter-laboratory programs, and details the common experimental protocols used.
The analysis of this compound is predominantly performed using tandem mass spectrometry (MS/MS).[6] Laboratories participating in the NSQAP receive dried blood spot (DBS) samples with known, albeit undisclosed to the participants, concentrations of various analytes, including this compound. The laboratories then analyze these samples and report their quantitative results back to the NSQAP. This process allows for an objective assessment of individual laboratory performance and a broad overview of the state of this compound measurement across the field.
Quantitative Data Summary
The following table summarizes results from a proficiency testing event involving U.S. public health newborn screening laboratories, showcasing the variability in measurements of a single proficiency testing sample.
| Analyte | Specimen ID | Expected Value (µmol/L) | CDC PT Value (µmol/L) | Mean of Raw PT Values (µmol/L) | Range of Raw PT Values (µmol/L) |
| This compound (C8) | 41961 | 1.57 | 1.57 | 1.59 | 1.09–2.51 |
Data adapted from a study on harmonizing newborn screening laboratory proficiency test results.[7]
The data reveals a notable range in the reported concentrations for the same sample, highlighting the importance of standardization and participation in proficiency programs.
Further insight into the precision of this compound measurements is provided by the coefficient of variation (CV%) observed at different concentrations in a single laboratory setting, which is a critical parameter for assessing method performance.
| Analyte | Concentration Level | Mean (µmol/L) | CV% |
| This compound (C8) | Low | 0.023 | 13.3 |
| Medium | 0.066 | 15.5 | |
| High | 2.592 | 7.0 |
Data reflects intra-laboratory variability and is adapted from a study on tandem mass spectrometry of acylcarnitines.[8]
Experimental Protocols
The measurement of this compound from biological samples, typically dried blood spots, involves several key steps from sample preparation to analysis by tandem mass spectrometry. Two primary methodologies are employed: one involving a derivatization step (butyl esterification) and another where the analytes are measured as their native free acids (underivatized).
Sample Preparation from Dried Blood Spots (DBS)
-
Punching: A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.
-
Extraction: 100 µL of a methanol solution containing deuterated internal standards (e.g., [d3]-octanoylcarnitine) is added to each well.
-
Elution: The plate is sealed and agitated for 30-60 minutes at room temperature to elute the acylcarnitines from the filter paper.
-
Drying: The methanol extract is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen or using a vacuum concentrator.
Derivatization (Butyl Esterification Method)
-
Reagent Addition: 50-100 µL of 3N HCl in n-butanol is added to each dried sample well.
-
Incubation: The plate is sealed and incubated at 60-65°C for 15-20 minutes.
-
Drying: The derivatization reagent is evaporated under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a mobile phase solution for injection into the mass spectrometer.
Underivatized (Free Acid) Method
-
After the initial extraction and drying step, the sample is directly reconstituted in the mobile phase for analysis without the derivatization process.
Tandem Mass Spectrometry (MS/MS) Analysis
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecular ions [M+H]+ of the acylcarnitines.
-
Mass Analysis:
-
MS1 (First Mass Analyzer): Separates the ions based on their mass-to-charge ratio (m/z).
-
Collision Cell: The selected ions are fragmented by collision with an inert gas (e.g., argon). Acylcarnitines characteristically lose a neutral fragment of 85 Da (trimethylamine and a protonated C3 fragment).
-
MS2 (Second Mass Analyzer): The resulting fragment ions are analyzed. For acylcarnitines, a precursor ion scan of m/z 85 is commonly used for detection and quantification.
-
-
Quantification: The concentration of this compound is determined by comparing the signal intensity of the analyte to that of its co-eluting, stable isotope-labeled internal standard.
Visualizations
Experimental Workflow for this compound Measurement
Caption: Workflow for this compound analysis from dried blood spots.
Inter-Laboratory Comparison Study Design
Caption: Design of an inter-laboratory proficiency testing program.
References
- 1. nbs.dynamics365portals.us [nbs.dynamics365portals.us]
- 2. cdc.gov [cdc.gov]
- 3. nbs.dynamics365portals.us [nbs.dynamics365portals.us]
- 4. nbs.dynamics365portals.us [nbs.dynamics365portals.us]
- 5. cdc.gov [cdc.gov]
- 6. Rapid diagnosis of MCAD deficiency: quantitative analysis of this compound and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
comparing the effects of octanoylcarnitine and decanoylcarnitine in cell culture
Comparative Analysis of Octanoylcarnitine and Decanoylcarnitine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known cellular effects of this compound (C8-carnitine) and decanoylcarnitine (C10-carnitine), two medium-chain acylcarnitines. While direct comparative studies are limited, this document synthesizes available experimental data to highlight their distinct roles in cellular metabolism, signaling, and pathology.
Introduction to Medium-Chain Acylcarnitines
Acylcarnitines are essential intermediates in fatty acid metabolism, facilitating the transport of fatty acids across the inner mitochondrial membrane for β-oxidation.[1][2][3] Medium-chain acylcarnitines, such as this compound and decanoylcarnitine, are derived from medium-chain fatty acids and play crucial roles in cellular energy homeostasis.[3] Dysregulation of their metabolism has been implicated in various disease states, making them important molecules for study in cell culture models.
Quantitative Data Summary
The following table summarizes the key characteristics and observed effects of this compound and decanoylcarnitine based on available cell culture and related studies.
| Feature | This compound (C8) | Decanoylcarnitine (C10) |
| Primary Metabolic Role | Energy substrate for heart and skeletal muscle.[4] | Intermediate in lipid metabolism.[5] |
| Key Associated Enzyme | Carnitine octanoyltransferase (CROT).[1][2][6][7] | Associated with cholinergic pathways.[5] |
| Observed Effects in Cancer Cells | Data not prominently available in search results. | Inhibits proliferation and migration of triple-negative breast cancer (TNBC) cells.[8] |
| Signaling Pathway Association | Promotes fatty acid metabolism and can influence mitochondrial function.[7] | Suppresses extracellular matrix-related proteins, notably MMP9.[8] |
| Pathological Implications | Implicated in vascular calcification through promotion of fatty acid metabolism and mitochondrial dysfunction.[7] | Elevated levels may be associated with certain metabolic disorders. |
This compound: A Key Player in Fatty Acid Metabolism
This compound is primarily recognized for its role in cellular energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.
Metabolic Function
The enzyme carnitine octanoyltransferase (CROT), located in peroxisomes, is crucial for the metabolism of this compound.[1][2][6][7] It facilitates the conversion of octanoyl-CoA to this compound, which can then be transported to the mitochondria for β-oxidation. Studies in mouse models of long-chain fatty acid oxidation disorders have shown that oral administration of this compound can enhance grip strength and treadmill endurance, highlighting its role as a direct energy source.[4]
Role in Vascular Calcification
Research has identified CROT as a contributing factor in vascular calcification.[7] Increased CROT activity is thought to enhance the trafficking of fatty acids to mitochondria, leading to mitochondrial dysfunction and promoting calcification in smooth muscle cells.[7]
Caption: this compound's metabolic pathway and its link to vascular calcification.
Decanoylcarnitine: An Emerging Role in Cancer Progression
Decanoylcarnitine has been identified as a significant metabolite in the context of cancer, particularly triple-negative breast cancer (TNBC).
Anti-Cancer Effects
A study utilizing targeted metabolomics and RNA sequencing identified decanoylcarnitine as a key serum metabolite that inhibits the proliferation and migration of TNBC cells.[8] This effect is mediated through the suppression of extracellular matrix-related proteins, with a notable reduction in Matrix Metalloproteinase-9 (MMP9).[8] Overexpression of MMP9 was found to counteract the inhibitory effects of decanoylcarnitine on cell migration.[8]
Caption: Decanoylcarnitine's signaling pathway in inhibiting cancer cell migration.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These can serve as a foundation for designing further comparative studies.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[9][10]
-
Cell Seeding: Seed cells (e.g., H9c2, TNBC cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[9]
-
Compound Treatment: Prepare serial dilutions of this compound or decanoylcarnitine in complete culture medium. A typical starting concentration range could be 1 to 100 µM.[10] Include a vehicle control (e.g., DMSO).
-
Incubation: Remove the existing medium and add 100 µL of the medium containing the different concentrations of the acylcarnitine or vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals in viable cells.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[9][11]
-
Data Analysis: Subtract the absorbance of blank wells (medium only) and calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V and 7-AAD)
This method allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[12]
-
Cell Treatment: Treat cells with the desired concentrations of this compound or decanoylcarnitine for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-AAD dye.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and 7-AAD negative, while late apoptotic or necrotic cells will be positive for both stains.[12]
Caption: A generalized workflow for in vitro cell culture experiments.
Conclusion
The available evidence suggests that this compound and decanoylcarnitine, despite their structural similarity, may have distinct and significant roles in cell biology. This compound appears to be a key substrate for energy metabolism, with potential implications in cardiovascular health and disease. In contrast, decanoylcarnitine shows promise as a modulator of cancer cell progression, specifically in TNBC. Further direct comparative studies in various cell lines are warranted to fully elucidate their mechanisms of action and therapeutic potential. Researchers are encouraged to utilize the provided protocols as a starting point for their investigations into the cellular effects of these medium-chain acylcarnitines.
References
- 1. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oral this compound alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Medium & long-chain acylcarnitine’s relation to lipid metabolism as potential predictors for diabetic cardiomyopathy: a metabolomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Safety Operating Guide
Safe Disposal of Octanoylcarnitine in a Laboratory Setting
The proper disposal of octanoylcarnitine is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to ensure a safe working environment and compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to follow standard laboratory safety protocols. Personnel should always wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields and chemical-resistant gloves. When handling solid this compound, care should be taken to avoid the generation of dust. In the event of a spill, the material should be carefully swept up or vacuumed to prevent dust dispersal and placed into a designated, labeled container for disposal.
Step-by-Step Disposal Protocol
Step 1: Waste Characterization and Minimization
The initial step in the proper disposal of any chemical is to characterize the waste and explore opportunities for waste minimization.
-
Unused, Pure Product: If the this compound is an unused surplus in its original, unopened container, consider redistribution to other laboratories within your institution. This aligns with the primary goal of waste minimization.
-
Contaminated Material: If the this compound has been contaminated with other chemicals, it must be treated as hazardous waste, particularly if the contaminant is hazardous. It is crucial to avoid mixing incompatible wastes.[1]
-
Empty Containers: Containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
Step 2: Consultation of Safety Data Sheet (SDS)
It is important to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the this compound product in use. Different suppliers may have differing hazard classifications. For instance, one SDS for Octanoyl-L-carnitine (chloride) states the substance is not classified as hazardous, while another for L-Octanoylcarnitine (hydrochloride) indicates it is harmful if swallowed and can cause skin and eye irritation.[2] In cases of conflicting information, it is prudent to adopt the more cautious approach and handle the substance as potentially hazardous.
Step 3: Segregation and Storage
Proper segregation and storage of chemical waste are vital to prevent accidental reactions.
-
Store this compound waste in a designated "Satellite Accumulation Area" (SAA).[3][4]
-
Ensure the waste is stored in a compatible, tightly sealed, and clearly labeled container.[1][5] The label should include the chemical name and any associated hazards.
-
Follow general principles for safe chemical storage, such as storing acids and bases separately and keeping oxidizing agents away from reducing agents and organic compounds.[4]
Step 4: Disposal Method Selection
The appropriate disposal method will depend on the nature of the waste and institutional policies.
-
Professional Disposal Service: The most recommended and safest method for disposing of chemical waste is to contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6] They are equipped to handle and dispose of chemical waste in accordance with all regulations.
-
Drain Disposal (Not Recommended): Drain disposal is generally not recommended for chemicals like this compound.[6] While some substances may be permissible for drain disposal if they are aqueous solutions with a neutral pH, explicit approval from your institution's EHS department is required.[4] Unauthorized drain disposal can lead to environmental contamination and regulatory non-compliance.
-
Incineration: A licensed chemical waste disposal contractor will typically transport the waste for high-temperature incineration.[6]
Summary of Disposal Options
| Disposal Method | Waste Type | Key Requirements | Primary Use Case |
| Reuse/Redistribution | Unopened, non-expired surplus product | Intact original packaging and label, institutional inventory/sharing program.[6] | Minimizing waste and reducing procurement costs.[6] |
| Professional Disposal | Pure, contaminated, or expired material | Package in a compatible, tightly sealed, and labeled container. Contact institutional EHS or a licensed disposal company.[6] | The safest and most compliant method for all chemical waste.[6] |
| Drain Disposal | Dilute, neutral pH aqueous solutions only | Explicit EHS approval is mandatory. Flush with copious amounts of water.[4][6] | Extremely limited and generally not recommended.[6] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Octanoylcarnitine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Octanoylcarnitine, ensuring the protection of laboratory personnel and the integrity of your research. While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Therefore, a cautious approach to handling is recommended.
Personal Protective Equipment (PPE): A Tabulated Overview
The following table summarizes the recommended personal protective equipment for handling this compound, based on a conservative assessment of available safety data.
| Protection Type | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. | To prevent eye contact with the powder or solutions, which can cause serious eye irritation.[2] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | - Chemical-resistant gloves (e.g., nitrile rubber). - A fully buttoned lab coat. | To prevent skin contact, which may cause irritation.[2] Change gloves immediately if they become contaminated. Wash hands thoroughly after handling. |
| Respiratory Protection | - Use in a well-ventilated area. - For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. | To minimize the inhalation of dust or aerosols, which may cause respiratory irritation.[2] Work in a chemical fume hood whenever possible. |
Operational Plan: From Receipt to Disposal
This step-by-step guide outlines the safe handling procedures for this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
2. Handling and Preparation of Solutions:
-
Always wear the appropriate PPE as detailed in the table above.
-
Work in a designated, well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[4]
-
When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
3. In Case of a Spill or Exposure:
-
Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2]
-
4. Disposal Plan:
-
This compound is not classified as hazardous waste by some sources.[1] However, it is crucial to adhere to local and institutional regulations.
-
Do not dispose of it down the drain or into sewers.[1]
-
Collect waste material in a labeled, sealed container.
-
For uncontaminated, surplus material, consider redistribution to other authorized users to minimize waste.[5]
-
Dispose of the chemical waste through a licensed contractor.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
